9-Hydroxyoctadecanoic Acid
描述
RN given refers to cpd without isomeric designation; structure given in first source; see also record for 10(9)-hydroxystearic acid
Structure
2D Structure
属性
IUPAC Name |
9-hydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHXDCVAPIMDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948393 | |
| Record name | 9-Hydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3384-24-5, 25498-28-6 | |
| Record name | 9-Hydroxyoctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3384-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10(9)-Hydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025498286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-hydroxyoctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Hydroxyoctadecanoic Acid: Structure, Stereoisomers, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyoctadecanoic acid (9-HSA), a saturated hydroxy fatty acid, has garnered significant attention in biomedical research due to its diverse biological activities, including its role as an anti-cancer agent and a modulator of cellular signaling. This technical guide provides a comprehensive overview of the chemical structure of 9-HSA, its stereoisomers, and their distinct properties. Detailed experimental protocols for the synthesis and separation of these stereoisomers are presented, alongside an exploration of the key signaling pathways through which 9-HSA exerts its effects, primarily through the inhibition of histone deacetylase 1 (HDAC1) and activation of the G-protein coupled receptor 120 (GPR120). This document is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences.
Chemical Structure and Stereoisomers
This compound, also known as 9-hydroxystearic acid, is a C18 saturated fatty acid with a hydroxyl group located at the ninth carbon atom.[1] Its chemical formula is C18H36O3, and it has a molecular weight of approximately 300.48 g/mol .[1][2] The presence of a chiral center at the C-9 position gives rise to two enantiomers: (9R)-hydroxyoctadecanoic acid and (9S)-hydroxyoctadecanoic acid. These stereoisomers, while possessing identical chemical formulas, exhibit different spatial arrangements of their atoms and can have distinct biological activities.[3][4]
Physicochemical Properties
The physicochemical properties of the racemic mixture and the individual enantiomers of this compound are summarized in the table below. The data for the individual enantiomers, particularly specific rotation, are crucial for their characterization and differentiation.
| Property | Racemic this compound | (9R)-Hydroxyoctadecanoic Acid | (9S)-Hydroxyoctadecanoic Acid |
| Molecular Formula | C18H36O3 | C18H36O3 | C18H36O3 |
| Molecular Weight | 300.48 g/mol | 300.48 g/mol | 300.48 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | 433.9 °C at 760 mmHg (Predicted) | Data not available | Data not available |
| Specific Rotation ([α]D) | 0° | Data not available | Data not available |
| CAS Number | 3384-24-5 | Data not available | 64144-76-9 |
Experimental Protocols
The synthesis and separation of 9-HSA enantiomers are critical for studying their specific biological roles. Below are detailed methodologies for these procedures.
Enantioselective Synthesis of Methyl (9R)-Hydroxyoctadecanoate
This protocol outlines a method for the synthesis of the methyl ester of the (9R)-enantiomer, which can then be hydrolyzed to the free fatty acid. A common starting material is (S)-dimorphecolic acid, which is naturally occurring.[3]
Workflow for the Synthesis of Methyl (9R)-Hydroxyoctadecanoate
Caption: Synthesis workflow for Methyl (9R)-Hydroxyoctadecanoate.
Detailed Methodology:
-
Extraction: Grind seeds of Dimorphotheca sinuata and suspend them in a 2:1 (v/v) mixture of chloroform and methanol. Stir the mixture for 24 hours in the dark under a nitrogen atmosphere. Filter the suspension and wash the solid residue with chloroform.[3]
-
Transmethylation: Add a solution of sodium methoxide in methanol to the crude lipid extract at 0°C and stir for 2 hours. Acidify the reaction mixture to pH 4.0 and extract the fatty acid methyl esters with n-hexane.[3]
-
Hydrogenation: Dissolve the extracted methyl esters in ethyl acetate and add a catalytic amount of platinum(IV) oxide (Adam's catalyst). Subject the mixture to hydrogenation at 40 psi of H2 pressure until the reaction is complete, as monitored by 1H-NMR spectroscopy.[3]
-
Purification: After hydrogenation, purify the crude product by silica gel column chromatography to isolate methyl (9R)-hydroxyoctadecanoate.[3]
-
Hydrolysis (Optional): The purified methyl ester can be hydrolyzed to the free fatty acid, (9R)-hydroxyoctadecanoic acid, using standard saponification procedures followed by acidification.
Preparative Separation of 9-HSA Enantiomers by Chiral HPLC
For obtaining both enantiomers in high purity from a racemic mixture, preparative chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Workflow for Chiral HPLC Separation
Caption: General workflow for preparative chiral HPLC separation.
Detailed Methodology:
-
Column Selection: Utilize a preparative-scale chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating enantiomers of carboxylic acids.[5][6]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For acidic compounds like 9-HSA, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.[6]
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration suitable for preparative-scale injection.
-
Chromatographic Conditions:
-
Flow Rate: Set a flow rate appropriate for the dimensions of the preparative column.
-
Detection: Use a UV detector at a suitable wavelength (typically around 210 nm for fatty acids) or a refractive index detector.
-
Injection Volume: Inject a large volume of the sample solution onto the column.
-
-
Fraction Collection: Collect the eluting fractions corresponding to the two separated enantiomers.
-
Solvent Removal and Analysis: Remove the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers. Confirm the purity and identity of each enantiomer using analytical chiral HPLC and by measuring their specific rotation.
Signaling Pathways and Biological Activity
This compound is a bioactive lipid that modulates several key signaling pathways, contributing to its observed anti-cancer and anti-inflammatory effects.
Inhibition of Histone Deacetylase 1 (HDAC1)
9-HSA acts as a competitive inhibitor of HDAC1, an enzyme that plays a crucial role in the epigenetic regulation of gene expression.[7][8] By inhibiting HDAC1, 9-HSA leads to an accumulation of acetylated histones, which alters chromatin structure and activates the transcription of certain genes, including the tumor suppressor p21WAF1.[7] This induction of p21WAF1 can lead to cell cycle arrest, providing a mechanism for the anti-proliferative effects of 9-HSA in cancer cells.[9]
HDAC1 Inhibition Pathway by 9-HSA
Caption: 9-HSA inhibits HDAC1, leading to cell cycle arrest.
Activation of G-Protein Coupled Receptor 120 (GPR120)
9-HSA has been identified as a ligand for GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), a receptor for medium and long-chain fatty acids.[10] GPR120 is expressed in various tissues, including adipocytes and macrophages, and its activation is associated with anti-inflammatory and insulin-sensitizing effects.[10][11] The binding of fatty acids to GPR120 can trigger downstream signaling cascades involving Gαq/11 and β-arrestin 2, leading to the modulation of inflammatory responses.[10]
GPR120 Activation Pathway by 9-HSA
Caption: 9-HSA activates GPR120, leading to beneficial metabolic effects.
Conclusion
This compound and its stereoisomers are important bioactive lipids with significant potential in therapeutic development, particularly in oncology and metabolic diseases. This technical guide has provided a detailed overview of the structure, properties, and synthesis of 9-HSA, as well as its key signaling mechanisms. The provided experimental protocols offer a foundation for researchers to produce and study the individual enantiomers, which is essential for elucidating their specific biological functions. Further research into the precise roles of (9R)- and (9S)-hydroxyoctadecanoic acid will undoubtedly open new avenues for drug discovery and development.
References
- 1. This compound | C18H36O3 | CID 9570127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12-HYDROXYOCTADECANOIC - Ataman Kimya [atamanchemicals.com]
- 3. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octadecanoic acid, 9-hydroxy-, (S)- | C18H36O3 | CID 9601093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Histone deacetylase 1: a target of 9-hydroxystearic acid in the inhibition of cell growth in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 9(S)-HODE and 9(R)-HODE
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyoctadecadienoic acid (9-HODE) is a collective term for a group of oxidized linoleic acid metabolites, with the two main stereoisomers being 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) and 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE). These molecules are involved in a variety of physiological and pathological processes, acting as signaling molecules that can modulate inflammation, cell differentiation, and ion channel activity. Their distinct biological activities are dependent on their stereochemistry, making the stereoselective synthesis of each enantiomer crucial for research and drug development. This guide provides a comprehensive overview of the enzymatic and chemoenzymatic synthesis of 9(S)-HODE and 9(R)-HODE, detailed experimental protocols, and an exploration of their key signaling pathways.
Biosynthesis of 9-HODE Isomers
The production of 9-HODE in biological systems can occur through both enzymatic and non-enzymatic pathways.
Enzymatic Pathways:
-
Lipoxygenases (LOXs): These enzymes catalyze the dioxygenation of polyunsaturated fatty acids. Specific LOXs exhibit regio- and stereoselectivity. For instance, some plant lipoxygenases, like the one found in tomatoes, predominantly produce the 9(S)-hydroperoxy intermediate, 9(S)-HPODE, which is then reduced to 9(S)-HODE.[1] Conversely, a 9R-lipoxygenase from the cyanobacterium Nostoc sp. SAG 25.82 can be used for the stereospecific production of 9(R)-HODE.
-
Cyclooxygenases (COX-1 and COX-2): These enzymes primarily metabolize arachidonic acid to prostaglandins but can also act on linoleic acid. This process predominantly yields 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE), which is subsequently reduced to 9(R)-HODE, with smaller amounts of the 9(S) isomer being formed.[2]
-
Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced. These reactions typically produce a racemic mixture where the 9(R) stereoisomer is the major product.[2]
Non-Enzymatic Pathways:
-
Free Radical and Singlet Oxygen Oxidation: Oxidative stress can lead to the non-enzymatic oxidation of linoleic acid, generating racemic mixtures of 9-HpODE and subsequently 9-HODE.[2]
Chemoenzymatic Synthesis of 9(S)-HODE and 9(R)-HODE
For research and pharmaceutical applications, obtaining enantiomerically pure 9-HODE is essential. Chemoenzymatic synthesis, which combines the specificity of enzymatic reactions with the efficiency of chemical methods, is a powerful approach.
Synthesis of 9(S)-HODE
The synthesis of 9(S)-HODE can be achieved using a 9S-lipoxygenase, for example, from tomatoes, to produce the intermediate 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE). This is followed by a chemical reduction step.
Synthesis of 9(R)-HODE
The stereospecific synthesis of 9(R)-HODE can be accomplished using a recombinant 9R-lipoxygenase from Nostoc sp. SAG 25.82 expressed in E. coli. This enzyme directly converts linoleic acid to 9(R)-HPODE, which is then reduced to 9(R)-HODE.
Experimental Protocols
Protocol 1: Synthesis of 9(S)-HODE using Tomato Lipoxygenase
This protocol is adapted from Spiteller P, et al. (1997).[1]
Part A: Preparation of 9(S)-HPODE
-
Enzyme Preparation: Homogenize 1 kg of fresh tomatoes in 500 ml of 0.1 M phosphate buffer (pH 5.6).
-
Substrate Preparation: Suspend 1.00 g of linoleic acid in 300 ml of 0.1 M phosphate buffer (pH 5.6) containing 1 ml of Tween 20.
-
Enzymatic Reaction: Add the tomato homogenate to the linoleic acid suspension. Stir the mixture vigorously in air for 5 hours.
-
Reaction Termination and Extraction: Stop the reaction by adjusting the pH to 2–3 with 2 N H₂SO₄. Extract the product with diethyl ether.
Part B: Reduction of 9(S)-HPODE to 9(S)-HODE
-
Dissolution: Dissolve 0.50 g (1.60 mmol) of the crude 9(S)-HPODE from Part A in a mixture of 100 ml of CHCl₃, 200 ml of methanol, and 80 ml of H₂O.
-
pH Adjustment: Adjust the pH of the solution to 3 with 2 N HCl.
-
Reduction: Add a solution of 1.50 g (6.65 mmol) of SnCl₂·2H₂O in 10 ml of methanol. Stir the reaction mixture for 1 hour. The reaction is typically complete after 2 hours.
-
Extraction and Purification: Extract the 9(S)-HODE and purify by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Protocol 2: Synthesis of 9(R)-HODE using Recombinant Nostoc sp. 9R-Lipoxygenase
This protocol is based on the optimized conditions for recombinant E. coli cells expressing 9R-lipoxygenase from Nostoc sp. SAG 25.82.
-
Reaction Setup: Prepare a reaction mixture with the following optimal conditions:
-
pH: 7.5
-
Temperature: 25°C
-
Cell concentration: 40 g/L of recombinant E. coli cells
-
Linoleic acid concentration: 15 g/L
-
Methanol: 2% (v/v)
-
Oxygenation rate: 1 vvm (volume of air per volume of liquid per minute)
-
Agitation speed: 250 rpm
-
-
Reaction: Carry out the reaction in a baffled flask with a working volume of 50 ml for 1 hour.
-
Product Reduction and Purification: Following the enzymatic reaction to produce 9(R)-HPODE, perform a reduction using SnCl₂ as described in Protocol 1, Part B. Purify the resulting 9(R)-HODE using standard chromatographic techniques.
Quantitative Data
| Synthesis Method | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Tomato Lipoxygenase + SnCl₂ Reduction | 9(S)-HODE | 25% (after TLC) | >95% | Spiteller P, et al. (1997)[1] |
| Recombinant Nostoc sp. 9R-LOX + Reduction | 9(R)-HODE | 95% (conversion yield) | High (implied) | Not explicitly stated in provided abstracts |
Purification and Analysis
Purification
-
Thin-Layer Chromatography (TLC): A band corresponding to 9-HODE can be identified by UV light (254 nm) and scraped from the plate for elution.[1]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for purification. A silica gel column with a mobile phase of hexane/isopropanol/acetic acid is a common choice for normal-phase separation.[1]
Chiral Analysis
To determine the enantiomeric purity of the synthesized 9-HODE, chiral HPLC is employed.
-
Column: A Chiralcel OD-H column (25 x 0.46 cm) is effective for separating 9(S)-HODE and 9(R)-HODE.[2]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 100:5 v/v) is a suitable mobile phase.[2]
-
Flow Rate: A flow rate of 1 ml/min is typically used.[2]
-
Detection: The conjugated diene chromophore of 9-HODE allows for UV detection at 235 nm.[2]
Signaling Pathways and Biological Activity
9-HODE isomers exert their biological effects by interacting with specific cellular receptors, primarily Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and G-protein coupled receptor 132 (GPR132).
PPARγ Activation
Both 9(S)-HODE and 9(R)-HODE can act as ligands for PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[3] Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. For example, 9-HODE-mediated activation of PPARγ can lead to the upregulation of Fatty Acid Binding Protein 4 (FABP4).[3]
GPR132 (G2A) Activation
9(S)-HODE is a potent ligand for GPR132, a G-protein coupled receptor highly expressed in macrophages.[4] Activation of GPR132 by 9-HODE can initiate a signaling cascade involving Gαq and protein kinase C (PKC), which in turn can sensitize other receptors like the transient receptor potential vanilloid 1 (TRPV1) ion channel, implicating 9-HODE in pain perception.[5]
Conclusion
The stereoselective synthesis of 9(S)-HODE and 9(R)-HODE is critical for elucidating their distinct biological functions and for the development of targeted therapeutics. This guide provides detailed chemoenzymatic protocols that leverage the specificity of lipoxygenases to produce these enantiomers with high purity. The accompanying information on their signaling pathways through PPARγ and GPR132 offers a foundation for understanding their roles in health and disease, providing valuable insights for researchers and drug development professionals in the field of lipid signaling. Further research into the downstream effects of these signaling cascades will continue to unravel the complex roles of these fascinating lipid mediators.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
9-HODE as a Dual-Specificity Ligand for GPR132 and PPARs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyoctadecadienoic acid (9-HODE) is an oxidized lipid metabolite of linoleic acid that has emerged as a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, immune response, and metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of 9-HODE as a ligand for two distinct receptor families: the G protein-coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptors (PPARs). We delve into the quantitative aspects of these interactions, present detailed experimental protocols for their characterization, and visualize the intricate signaling pathways activated by 9-HODE. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are investigating the multifaceted roles of 9-HODE and its therapeutic potential.
Introduction
Oxidized fatty acids, once considered mere byproducts of cellular metabolism and oxidative stress, are now recognized as potent signaling molecules with diverse biological functions. Among these, 9-hydroxyoctadecadienoic acid (9-HODE) has garnered significant attention for its ability to interact with and modulate the activity of multiple receptor types, thereby influencing a wide range of cellular responses. This guide focuses on the dual role of 9-HODE as a ligand for the cell surface receptor GPR132 and the nuclear receptor family of PPARs. Understanding the nuances of these interactions is crucial for elucidating the complex biological activities of 9-HODE and for the development of novel therapeutic strategies targeting these pathways.
9-HODE Interaction with GPR132
GPR132, also known as G2A (G2 accumulation), is a G protein-coupled receptor highly expressed in immune cells such as macrophages.[1] 9-HODE has been identified as a potent and high-affinity endogenous ligand for this receptor.[2]
Quantitative Data: GPR132 Activation
The activation of GPR132 by 9-HODE has been quantified in various cellular systems. The following table summarizes the key quantitative parameters of this interaction.
| Parameter | Value | Cell System | Assay Type | Reference |
| EC50 | 7.5 µM | Human G2A expressing cells | Inositol monophosphate (IP-1) accumulation | [1] |
GPR132 Signaling Pathway
Upon binding of 9-HODE, GPR132 can couple to multiple G protein subtypes, primarily Gαq and Gαi, to initiate downstream signaling cascades.[3][4]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5]
-
Gαi Pathway: Coupling to Gαi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
-
MAPK Activation: Downstream of G protein activation, 9-HODE-stimulated GPR132 can also lead to the activation of mitogen-activated protein kinases (MAPKs), such as c-Jun N-terminal kinase (JNK).[3][4]
The cryo-electron microscopy structure of 9(S)-HODE in complex with GPR132 has been resolved, providing molecular insights into the ligand-receptor interaction (PDB ID: 8HQN).[6]
Figure 1: GPR132 signaling pathway activated by 9-HODE.
9-HODE Interaction with PPARs
Peroxisome proliferator-activated receptors are a family of nuclear receptors that function as ligand-activated transcription factors. 9-HODE has been shown to be a direct ligand for both PPARα and PPARγ.[7][8]
Quantitative Data: PPAR Activation
The interaction of 9-HODE with PPARs is more complex, with some studies suggesting it acts as a partial agonist for PPARγ. The binding affinity and activation potential can be influenced by the specific isomer of 9-HODE.
| Receptor | Parameter | Value/Observation | Cell System | Assay Type | Reference |
| PPARγ | Agonist Activity | Partial agonist; activity is isomer-dependent | 3T3-L1 preadipocytes | Luciferase reporter assay | [9] |
| PPARγ | Binding | Direct binding to the ligand-binding domain | In vitro | WaterLOGSY NMR | [9] |
| PPARα | Agonist Activity | Potent activator | HepG2 cells | Luciferase transactivation assay | [8] |
PPAR Signaling Pathway
As a ligand for PPARs, 9-HODE can diffuse into the cell and bind to these receptors in the cytoplasm or nucleus. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Key target genes of 9-HODE-activated PPARγ include those involved in lipid metabolism and inflammation, such as fatty acid binding protein 4 (FABP4) and the scavenger receptor CD36.[2][7] The induction of FABP4 by 9-HODE has been shown to be dependent on PPARγ but independent of GPR132.[2]
Structural studies have revealed that two molecules of 9-HODE can simultaneously bind within the ligand-binding pocket of PPARγ.[10]
Figure 2: PPAR signaling pathway activated by 9-HODE.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of 9-HODE with GPR132 and PPARs.
Intracellular Calcium Mobilization Assay (GPR132 Activation)
This protocol describes the measurement of intracellular calcium concentration changes in response to 9-HODE stimulation using the fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing GPR132 (e.g., HEK293-GPR132)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-buffered saline (HBS)
-
9-HODE stock solution (in ethanol or DMSO)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Plating: Seed GPR132-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and optionally 2.5 mM probenecid.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with HBS (containing probenecid if used).
-
Add fresh HBS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission collected at 510 nm.
-
Inject 9-HODE at the desired concentrations and continue to record the fluorescence ratio (F340/F380) over time.
-
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Data can be normalized to the baseline fluorescence and dose-response curves can be generated to determine the EC50 of 9-HODE.
PPARγ Luciferase Reporter Gene Assay
This assay measures the ability of 9-HODE to activate PPARγ-mediated gene transcription.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for a GAL4-PPARγ-LBD fusion protein
-
Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)
-
Transfection reagent
-
Cell culture medium
-
9-HODE stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells in a 96-well plate with the GAL4-PPARγ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9-HODE or a vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Generate dose-response curves to assess the agonist activity of 9-HODE.
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR
This NMR technique is used to confirm the direct binding of 9-HODE to the PPARγ ligand-binding domain (LBD).
Materials:
-
Purified PPARγ LBD protein
-
9-HODE
-
NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare two NMR samples: one containing only 9-HODE in the NMR buffer, and another containing both 9-HODE and the PPARγ LBD in the same buffer.
-
NMR Data Acquisition:
-
Acquire a 1D 1H NMR spectrum for both samples.
-
Acquire a WaterLOGSY spectrum for both samples. This experiment involves selective saturation of the water resonance followed by a mixing time to allow for magnetization transfer.
-
-
Data Analysis:
-
In the WaterLOGSY spectrum of the 9-HODE-only sample, the 9-HODE signals should have a negative phase.
-
In the presence of the PPARγ LBD, if 9-HODE binds to the protein, its signals in the WaterLOGSY spectrum will have a positive phase due to the transfer of magnetization from the saturated water to the protein and then to the bound ligand. This change in signal phase confirms the binding interaction.
-
siRNA-mediated Silencing of GPR132 in THP-1 Macrophages
This protocol is used to investigate the role of GPR132 in 9-HODE-mediated cellular responses.
Materials:
-
THP-1 monocytic cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
siRNA targeting GPR132 and a non-targeting control siRNA
-
Nucleofection system and appropriate reagents for THP-1 cells
Procedure:
-
Differentiation of THP-1 cells: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 50-100 ng/mL) for 48 hours.
-
Transfection:
-
Harvest the differentiated THP-1 macrophages.
-
Resuspend the cells in the nucleofection solution and add the GPR132-specific siRNA or control siRNA.
-
Transfer the cell/siRNA mixture to a nucleofection cuvette and electroporate using an optimized program for THP-1 macrophages.
-
-
Post-transfection Culture: Plate the transfected cells in fresh culture medium and incubate for 24-48 hours to allow for gene silencing.
-
Verification of Knockdown: Assess the efficiency of GPR132 knockdown by quantitative real-time PCR (qRT-PCR) or Western blotting.
-
Functional Assay: Treat the GPR132-silenced and control cells with 9-HODE and measure the cellular response of interest (e.g., gene expression of inflammatory markers or FABP4).
Figure 3: General experimental workflow for investigating 9-HODE as a ligand.
Conclusion
9-HODE stands out as a versatile lipid mediator that bridges the gap between cell surface and nuclear receptor signaling. Its ability to potently activate the G protein-coupled receptor GPR132 and to directly bind and modulate the transcriptional activity of PPARs places it at a crucial intersection of inflammatory and metabolic pathways. The detailed understanding of these interactions, facilitated by the experimental approaches outlined in this guide, is paramount for unraveling the full spectrum of 9-HODE's biological functions. For drug development professionals, the dual specificity of 9-HODE presents both challenges and opportunities. Targeting the 9-HODE signaling axis may offer novel therapeutic avenues for a range of conditions, from inflammatory disorders to metabolic diseases. Further research into the structure-activity relationships of 9-HODE and the development of selective modulators for GPR132 and PPARs will be instrumental in translating our fundamental understanding of this fascinating molecule into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do you have a protocol for transfection of differentiated macrophage cell lines (THP) with siRNA? [qiagen.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Highly Efficient Transfection of Human THP-1 Macrophages by Nucleofection | Semantic Scholar [semanticscholar.org]
- 7. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Efficient Transfection of Human THP-1 Macrophages by Nucleofection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
physiological functions of 9-hydroxyoctadecadienoic acid
An In-Depth Technical Guide to the Physiological Functions of 9-Hydroxyoctadecadienoic Acid (9-HODE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It exists in various stereoisomeric forms, with 9(S)-HODE and 9(R)-HODE being the most studied. This molecule plays a crucial role in a multitude of physiological and pathological processes, acting as a signaling molecule in inflammation, pain perception, cancer, metabolic diseases, and skin aging. Its effects are primarily mediated through the activation of peroxisome proliferator-activated receptors (PPARs) and the G protein-coupled receptor 132 (GPR132), also known as G2A. This technical guide provides a comprehensive overview of the physiological functions of 9-HODE, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used for its study.
Biosynthesis and Metabolism of 9-HODE
9-HODE is produced from linoleic acid through both enzymatic and non-enzymatic pathways.
-
Enzymatic Production:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes metabolize linoleic acid predominantly to 9(R)-HODE, with smaller amounts of 9(S)-HODE.[1][2]
-
Lipoxygenases (LOX): Various lipoxygenases can also produce 9-HODE.[3][4]
-
Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes, such as CYP2B6, metabolize linoleic acid to a mixture of 9(S)-HODE and 9(R)-HODE, with the R stereoisomer often predominating.[1][3][5]
-
-
Non-Enzymatic Production:
-
Oxidative Stress: Under conditions of oxidative stress, free radical and singlet oxygen-mediated oxidation of linoleic acid leads to the formation of racemic mixtures of 9-HODE isomers.[1][5] This non-enzymatic production is a significant contributor to elevated 9-HODE levels in various pathological conditions.[1][6]
-
Once formed, 9-HODE can be further metabolized. For instance, it can be oxidized to 9-oxo-octadecadienoic acid (9-oxoODE) by hydroxy-fatty acid dehydrogenases.[1]
Core Signaling Pathways
9-HODE exerts its biological effects by activating specific cellular receptors and modulating downstream signaling cascades. The two primary signaling pathways identified are mediated by PPARs and GPR132.
Peroxisome Proliferator-Activated Receptors (PPARs) Signaling
9-HODE isomers are known to be ligands for PPARs, particularly PPARγ and PPARα.[1][3][7] Activation of these nuclear receptors leads to the regulation of gene expression involved in lipid metabolism, inflammation, and cellular differentiation.
-
PPARγ Activation: 9-HODE directly binds to and activates PPARγ, leading to the transcription of target genes.[1][6] This has been shown to induce the expression of fatty acid binding protein 4 (FABP4) and CD36 in macrophages, promoting lipid uptake and the differentiation of monocytes into macrophages.[3][6][8][9]
-
PPARα Activation: 9-HODE is also an activator of PPARα, which plays a critical role in fatty acid oxidation.[3][7]
G Protein-Coupled Receptor 132 (GPR132/G2A) Signaling
9(S)-HODE is a potent agonist for GPR132, a G protein-coupled receptor highly expressed in immune cells like macrophages and T-cells, as well as in sensory neurons.[1][6][10][11]
-
Pro-inflammatory Effects: Activation of GPR132 by 9-HODE in macrophages and other cells can lead to pro-inflammatory responses.[6][11] In keratinocytes, this activation stimulates the production of pro-inflammatory cytokines such as IL-6, IL-8, and GM-CSF.[10][12]
-
Pain Sensitization: In sensory neurons, GPR132 activation by 9-HODE can sensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in pain perception.[1][3][10] This sensitization contributes to inflammatory and neuropathic pain.[10] The signaling cascade involves Gαq and protein kinase C (PKC).[13]
Physiological and Pathophysiological Roles
The activation of PPAR and GPR132 signaling pathways by 9-HODE underlies its diverse physiological and pathophysiological roles.
Inflammation and Immune Response
9-HODE has complex and sometimes opposing roles in inflammation.
-
Pro-inflammatory Actions: Through GPR132, 9-HODE can promote inflammation by stimulating cytokine release.[6][10][11][12]
-
Anti-inflammatory and Regulatory Actions: In some contexts, 9-HODE exhibits regulatory functions. For instance, 9(R)-HODE can inhibit IL-6 release in human monocytes.[14] Exercise-induced increases in 9-HODE have been negatively correlated with G-CSF and IL-6, suggesting a potential role in modulating the inflammatory response to physical stress.[15]
Pain Perception
9-HODE is a significant mediator of pain, particularly inflammatory and neuropathic pain.[10] By activating GPR132 and sensitizing TRPV1 channels on sensory neurons, 9-HODE lowers the threshold for pain perception.[1][3][10][13]
Atherosclerosis
9-HODE is abundantly found in atherosclerotic lesions and oxidized low-density lipoprotein (oxLDL).[6][9][16] Its role in atherosclerosis is multifaceted:
-
Early Stages: In early lesions, the effects of HODEs may be protective through PPARγ activation, leading to increased clearance of lipids.[6][11][17]
-
Advanced Stages: In later stages, non-enzymatically produced 9-HODE contributes to the pro-inflammatory environment within the plaque via GPR132 activation, promoting lesion progression.[6][11][17] Levels of 9-HODE in LDL are significantly increased in patients with atherosclerosis.[16]
Metabolic Diseases
9-HODE is implicated in the regulation of metabolism and the pathogenesis of metabolic diseases.
-
Hepatic Steatosis: 9-HODE can activate PPARα and PPARγ, influencing hepatic energy metabolism.[3][7] It has been shown to increase the expression of genes involved in lipid uptake and synthesis, such as CD36 and FASN, potentially promoting triglyceride accumulation and steatosis in liver cells.[3][7]
-
Diabetes: In individuals with type 2 diabetes, there is an increased expression of GPR132 on monocytes, and 9-HODE can increase the expression of FABP4, a protein associated with insulin resistance and atherosclerosis.[8][9]
Cancer
The role of 9-HODE in cancer is complex and appears to be dependent on the specific enantiomer and cancer type. Some studies suggest that the balance between different HODE isomers could be crucial for regulating cell growth and apoptosis in the intestinal epithelium.[4] While high dietary intake of linoleic acid has been associated with protection against some cancers, potentially through its metabolites, other studies indicate that oxidized linoleic acid metabolites may be involved in cancer cell proliferation.[18][19][20]
Skin Photoaging
Chronic exposure to UV radiation can lead to increased levels of 9-HODE in the skin of older individuals.[12] In vitro studies have shown that 9-HODE contributes to photoaging by:
-
Promoting Inflammation: Stimulating the production of inflammatory cytokines in keratinocytes.[12]
-
Altering Extracellular Matrix: Increasing the production of matrix metalloproteinases (MMPs) and decreasing collagen production in fibroblasts.[12] These effects are also mediated through the G2A (GPR132) receptor.[12]
Quantitative Data Summary
| Parameter | Cell/System | Effect of 9-HODE | Concentration/Value | Reference |
| PPARα Activation | Luciferase Transactivation Assay | Concentration-dependent increase in activity | >4-fold increase at 2 µM, 10-fold increase at 6 µM | [3] |
| PPARγ Activation | Luciferase Transactivation Assay | Activation | 2.5-fold increase at 6 µM | [3] |
| Gene Expression (CD36, FASN, PPARγ, FoxA2) | HepG2 cells | Increased mRNA expression | - | [7] |
| GPR132 Activation | HEK-293 cells | Intracellular calcium mobilization | 1 µM | [13] |
| TRPV1 Sensitization | - | Concentration-dependent | - | [13] |
| 9-HODE Levels in LDL (Atherosclerosis) | Human LDL | Increased in atherosclerotic patients | 20-fold increase in young patients, 30-100-fold in older patients | [16] |
| Cytokine Production (IL-6, IL-8, GM-CSF) | Keratinocytes | Stimulated production | - | [12] |
| MMP-1 and MMP-3 Production | Fibroblasts | Stimulated production | - | [12] |
| Collagen I Production | Fibroblasts | Reduced production | - | [12] |
Key Experimental Protocols
A variety of experimental techniques are employed to study the physiological functions of 9-HODE.
Quantification of 9-HODE
-
Methodology: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of 9-HODE isomers in biological samples such as plasma, tissues, and cell culture media. This often involves lipid extraction using methods like the Folch or Bligh-Dyer procedures, followed by solid-phase extraction for sample cleanup and concentration.
-
Assessment of Receptor Activation
-
PPAR Activation (Luciferase Reporter Assay):
-
Cells (e.g., HEK293T or HepG2) are co-transfected with a plasmid expressing the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
Transfected cells are treated with different concentrations of 9-HODE.
-
Luciferase activity is measured, which is proportional to the activation of the PPAR ligand-binding domain.
-
-
GPR132 Activation (Calcium Mobilization Assay):
-
Cells expressing GPR132 (e.g., transfected HEK293 or CHO cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are stimulated with 9-HODE.
-
Changes in intracellular calcium concentration are monitored using a fluorescence plate reader or microscope. An increase in fluorescence indicates GPR132 activation via the Gαq pathway.[13][21]
-
Analysis of Gene Expression
-
Quantitative Real-Time PCR (qPCR):
-
Cells or tissues are treated with 9-HODE.
-
Total RNA is extracted and reverse-transcribed into cDNA.
-
qPCR is performed using specific primers for target genes (e.g., FABP4, CD36, FASN, IL-6) and housekeeping genes for normalization.
-
Relative gene expression is calculated using methods like the ΔΔCt method.[3][7]
-
Cellular Metabolism Assays
-
Seahorse XF Analyzer: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.
Conclusion and Future Directions
9-HODE is a pleiotropic lipid mediator with significant roles in a wide array of biological processes. Its functions are context-dependent, influenced by the specific isomer, the target cell type, and the prevailing physiological or pathological state. The dual activation of PPAR and GPR132 signaling pathways highlights the complexity of its actions, which can be both beneficial and detrimental.
For drug development professionals, targeting the biosynthesis or signaling of specific 9-HODE isomers presents potential therapeutic opportunities. For instance, inhibiting 9-HODE production or blocking its interaction with GPR132 could be a strategy for managing chronic inflammation and pain. Conversely, developing selective PPARγ agonists based on the structure of 9-HODE might be beneficial in metabolic diseases.
Future research should focus on elucidating the precise roles of different 9-HODE stereoisomers, identifying novel receptors and downstream signaling targets, and validating its potential as a biomarker and therapeutic target in human diseases through clinical studies. A deeper understanding of the intricate regulatory networks governed by 9-HODE will be crucial for harnessing its therapeutic potential.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Oxidized Lipids in Persistent Pain States [frontiersin.org]
- 11. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 9-Hydroxyoctadecadienoic acid plays a crucial role in human skin photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 9- and 13-Hydroxy-octadecadienoic acids (9+13 HODE) are inversely related to granulocyte colony stimulating factor and IL-6 in runners after 2h running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Radical (chemistry) - Wikipedia [en.wikipedia.org]
- 19. The importance of linoleic acid metabolites in cancer metastasis and in the synthesis and actions of 13-HODE [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery of 9-Hydroxy-10,12-Octadecadienoic Acid (9-HODE) in Mammalian Tissues
This guide provides a comprehensive overview of the discovery, biosynthesis, physiological concentrations, analytical methodologies, and signaling pathways of 9-hydroxy-10,12-octadecadienoic acid (9-HODE), a significant oxidized metabolite of linoleic acid in mammalian systems.
Introduction
9-Hydroxy-10,12-octadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet and mammalian tissues. It exists as several stereoisomers, with 9(S)-HODE and 9(R)-HODE being the most common. The presence and concentration of 9-HODE in various tissues are of significant interest due to its involvement in a range of physiological and pathological processes, including inflammation, pain perception, and the regulation of gene expression. This document details the seminal discoveries, formation pathways, analytical quantification, and cellular signaling cascades associated with 9-HODE.
The Initial Discovery of 9-HODE in Mammalian Tissues
The presence of 9-HODE in mammalian systems was first established through studies on vascular and pathological tissues.
-
Endothelial Cell Synthesis: In 1989, Kaduce and colleagues provided one of the earliest key insights by demonstrating that human umbilical vein endothelial cells can convert linoleic acid into both 9-HODE and 13-HODE.[1] Their work indicated that under most conditions, the formation of 9-HODE was favored. The production of these metabolites was significantly reduced by cyclooxygenase inhibitors such as aspirin and ibuprofen, suggesting the involvement of this enzymatic pathway in their synthesis within the endothelium.[1]
-
Atherosclerotic Lesions: A few years later, in 1992, Kühn and others reported the accumulation of hydroxyoctadecadienoic acids (HODEs), including 9-HODE, in human atherosclerotic lesions.[2] These oxidized lipids were found to be abundant components of both cholesterol esters and phospholipids within the plaques. This discovery was pivotal as it linked the formation of 9-HODE to a major pathological condition and highlighted its potential role in the progression of atherosclerosis.[2][3]
Biosynthesis of 9-HODE
9-HODE can be formed in mammalian tissues through both enzymatic and non-enzymatic pathways, leading to the production of different stereoisomers.
Enzymatic Pathways
-
Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for prostaglandin synthesis, can also metabolize linoleic acid. They predominantly produce 9(R)-HODE.[4]
-
Lipoxygenases (LOX): Specific lipoxygenases can catalyze the formation of 9-HODE. For instance, the murine 8(S)-lipoxygenase, a homolog of human 15-lipoxygenase-2, metabolizes linoleic acid to 9(S)-HODE.[5]
-
Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced to their corresponding HODE forms. These reactions typically yield a racemic mixture with a predominance of the R stereoisomer in tissues like the human liver.[5]
Non-Enzymatic Pathway
-
Free Radical and Singlet Oxygen Oxidation: Under conditions of oxidative stress, linoleic acid can be non-enzymatically oxidized by reactive oxygen species (ROS). This process generates racemic mixtures of 9-HpODE and subsequently 9-HODE, with roughly equal amounts of the S and R stereoisomers.[5]
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 4. portlandpress.com [portlandpress.com]
- 5. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
The Synthesis of 9-HODE: A Technical Guide to Enzymatic and Non-Enzymatic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It exists as multiple stereoisomers and is implicated in a wide array of physiological and pathological processes, including inflammation, pain perception, and atherosclerosis.[1][2] The biological activity of 9-HODE is intrinsically linked to its specific stereochemistry, which is determined by its route of synthesis. This technical guide provides an in-depth exploration of the enzymatic and non-enzymatic pathways leading to the formation of 9-HODE, offering a comparative analysis of the mechanisms, key players, and resulting products. Detailed experimental protocols for the quantification of 9-HODE and visualization of the core signaling pathways are also presented to support researchers in this field.
Introduction to 9-HODE Isomers
9-Hydroxyoctadecadienoic acid (9-HODE) is a collective term for several isomers derived from linoleic acid. The primary isomers are 9(S)-HODE and 9(R)-HODE, which are stereoisomers differing in the configuration of the hydroxyl group at the 9th carbon.[1] Additionally, geometric isomers with trans-configurations in the double bonds, such as 9(S)-hydroxy-10E,12E-octadecadienoic acid (9(S)-EE-HODE), can also be formed, particularly under conditions of oxidative stress.[1] The specific isomer or the ratio of isomers produced is highly dependent on the formation pathway.
Enzymatic Production of 9-HODE
The enzymatic synthesis of 9-HODE is a regulated process involving several key enzyme families that act on linoleic acid. This route typically results in the stereospecific formation of 9-HODE isomers.
Cyclooxygenases (COX)
The cyclooxygenase enzymes, COX-1 and COX-2, are well-known for their role in prostaglandin synthesis from arachidonic acid.[1][3][4] However, they can also metabolize linoleic acid to predominantly form 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE), which is subsequently reduced to 9(R)-HODE.[1] Lesser amounts of the 9(S)-HpODE isomer are also produced.[1] The production of 9-HODE by COX enzymes can be inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen.[5]
Cytochrome P450 (CYP)
Microsomal cytochrome P450 enzymes can metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced to their corresponding hydroxyl forms.[1][6] These reactions typically yield a racemic mixture where the R stereoisomer is predominant. For instance, in human liver microsomes, the R/S ratio for 9-HODE formation is approximately 80%/20%.[1][6]
Lipoxygenases (LOX)
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. While 15-lipoxygenase-1 (15-LOX-1) primarily produces 13-HODE from linoleic acid, other lipoxygenase isoforms can contribute to 9-HODE synthesis.[2] For example, the murine 8(S)-lipoxygenase, a homolog of human 15-lipoxygenase-2, metabolizes linoleic acid to 9(S)-HpODE, which is then reduced to 9(S)-HODE.[1] Plant lipoxygenases, such as soybean lipoxygenase-1, can also form 9(S)-HODE.[7]
Non-Enzymatic Production of 9-HODE
Non-enzymatic formation of 9-HODE occurs through the spontaneous oxidation of linoleic acid, a process often initiated by reactive oxygen species (ROS) under conditions of oxidative stress. This pathway is non-specific and typically yields a racemic mixture of S and R isomers in roughly equal amounts.[1][6]
Free Radical-Mediated Oxidation (Autoxidation)
The autoxidation of linoleic acid is a free radical chain reaction.[8] It begins with the abstraction of a hydrogen atom from the C-11 position, forming a pentadienyl radical.[8] This radical can then react with molecular oxygen at either the C-9 or C-13 position, leading to the formation of 9-hydroperoxy-octadecadienoic acid (9-HpODE) and 13-HpODE, respectively.[8] These hydroperoxides are then reduced to the corresponding stable hydroxy derivatives, 9-HODE and 13-HODE.[9] This process results in a mixture of various isomers, including both 9-HODE and 13-HODE.[2]
Singlet Oxygen Oxidation
Singlet oxygen can also react with linoleic acid to produce hydroperoxides, which are subsequently reduced to HODEs. This reaction also leads to a mixture of 9-HODE and 13-HODE isomers.[1]
Data Presentation: Comparison of 9-HODE Production Pathways
| Production Pathway | Key Enzymes/Initiators | Predominant 9-HODE Isomer(s) | Isomer Ratio (S:R) | Key Characteristics |
| Enzymatic | ||||
| Cyclooxygenase (COX-1, COX-2) | COX-1, COX-2 | 9(R)-HODE | Predominantly R (e.g., 79:21 in some systems)[10] | Inhibited by NSAIDs.[5] |
| Cytochrome P450 | CYP enzymes | Racemic mixture, R > S | ~20:80[1][6] | Occurs in microsomes. |
| Lipoxygenase (murine 8(S)-LOX) | 8(S)-lipoxygenase | 9(S)-HODE | Predominantly S | Stereospecific. |
| Non-Enzymatic | ||||
| Free Radical Oxidation | Reactive Oxygen Species | Racemic mixture of 9-HODE isomers | ~50:50[1][6] | Occurs during oxidative stress. |
| Singlet Oxygen Oxidation | Singlet Oxygen | Racemic mixture of 9-HODE isomers | Not specified, likely racemic | Contributes to oxidative damage.[1] |
Experimental Protocols
Quantification of 9-HODE by ELISA
This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
9(±)-HODE ELISA Kit (e.g., from AMSBIO or Oxford Biomedical Research)[11][12]
-
Biological sample (plasma, tissue homogenate)
-
Folch solution (2:1 CHCl3/MeOH) with butylated hydroxytoluene (BHT) and triphenylphosphine (TPP)[11]
-
0.43% MgCl2[11]
-
15% KOH[11]
-
1 N HCl[11]
-
Solid Phase Extraction (SPE) columns
-
Microplate reader
Procedure:
-
Lipid Extraction:
-
Saponification (for total HODE measurement):
-
Solid Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the sample onto the column.
-
Wash the column to remove impurities.
-
Elute the HODE fraction.
-
Dry the eluate.
-
-
ELISA:
Quantification of 9-HODE by LC-MS/MS
This protocol provides a general workflow for the analysis of 9-HODE using liquid chromatography-tandem mass spectrometry.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOFMS)[9]
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., water-acetonitrile-acetic acid and acetonitrile-isopropanol)[9]
-
Internal standard (e.g., deuterated 9-HODE)
-
Biological sample
-
Extraction solvents (as in the ELISA protocol)
Procedure:
-
Sample Preparation:
-
Perform lipid extraction and saponification as described in the ELISA protocol.
-
Spike the sample with the internal standard before extraction.
-
-
LC Separation:
-
Reconstitute the final extract in the initial mobile phase.
-
Inject the sample onto the C18 column.
-
Elute the analytes using a gradient of mobile phases.
-
-
MS/MS Detection:
-
Ionize the eluted compounds using electrospray ionization (ESI) in negative ion mode.
-
Perform multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of 9-HODE and the internal standard.
-
Quantify 9-HODE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Signaling Pathways and Experimental Workflows
Enzymatic and Non-Enzymatic Production of 9-HODE
Caption: Enzymatic vs. Non-Enzymatic 9-HODE Production.
9-HODE Signaling through PPARγ and GPR132
Caption: Key Signaling Pathways of 9-HODE.
Experimental Workflow for 9-HODE Analysis
Caption: General Workflow for 9-HODE Quantification.
Conclusion
The production of 9-HODE is a multifaceted process with distinct enzymatic and non-enzymatic pathways that yield specific isomeric profiles. Understanding these pathways is critical for elucidating the precise role of 9-HODE in health and disease. The enzymatic pathways, involving COX, CYP, and LOX enzymes, allow for regulated and stereospecific synthesis, whereas non-enzymatic routes, driven by oxidative stress, lead to a racemic mixture of isomers. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the synthesis and function of this important lipid mediator. Further research into the specific activities of different 9-HODE isomers will be crucial for the development of targeted therapeutic strategies for a variety of diseases.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 4. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 5. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereochemistry in the formation of 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid from linoleic acid by fatty acid cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]
The Role of 9-HODE in Oxidative Stress and Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. Its formation is significantly increased under conditions of oxidative stress, implicating it as a key player in the pathophysiology of numerous diseases. This technical guide provides an in-depth analysis of the role of 9-HODE in oxidative stress and lipid peroxidation, detailing its generation, signaling pathways, and biological effects. This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes complex pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a central mechanism in a multitude of pathological conditions. Lipid peroxidation, a primary consequence of oxidative stress, leads to the generation of a variety of bioactive molecules, including oxidized linoleic acid metabolites (OXLAMs). Among these, 9-hydroxyoctadecadienoic acid (9-HODE) has emerged as a significant signaling molecule and a reliable biomarker of oxidative stress.[1][2][3] This guide explores the multifaceted role of 9-HODE, from its synthesis to its downstream cellular effects, providing a technical framework for its study and therapeutic targeting.
Generation of 9-HODE in Oxidative Stress
9-HODE is formed from linoleic acid through both enzymatic and non-enzymatic pathways, particularly under conditions of oxidative stress.
Enzymatic Pathways:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes metabolize linoleic acid to predominantly 9(R)-HODE.
-
Cytochrome P450 (CYP) enzymes: Microsomal CYPs produce a mixture of 9(S)-HODE and 9(R)-HODE.
Non-Enzymatic Pathways:
-
Free radical-mediated peroxidation: This is a major pathway for 9-HODE generation during oxidative stress, producing a racemic mixture of 9(S)-HODE and 9(R)-HODE.[4] This process is a hallmark of lipid peroxidation.
The initial products of these reactions are often hydroperoxides (9-HPODE), which are rapidly reduced to the more stable 9-HODE.[5]
Data Presentation: Quantitative Effects of 9-HODE
The biological activities of 9-HODE are concentration-dependent. The following tables summarize key quantitative data from in vitro studies.
| Cell Type | 9-HODE Concentration | Observed Effect | Reference |
| THP-1 Monocytes | 30 µM | Increased GPR132 mRNA expression | |
| Human Keratinocytes | 1 µM | Increased IL-6 Production | [6] |
| Human Keratinocytes | 10 µM | Increased IL-6, IL-8, and GM-CSF Production | [6] |
| Human Dermal Fibroblasts | 10 µM | Increased MMP-1 and MMP-3 production; Reduced Collagen I (COL1) production | [7] |
Table 1: Quantitative Effects of 9-HODE on Cellular Responses
Signaling Pathways of 9-HODE
9-HODE exerts its biological effects primarily through the activation of specific cell surface and intracellular receptors.
G Protein-Coupled Receptor 132 (GPR132) Signaling
9-HODE is a potent agonist of GPR132, also known as G2A.[8] Activation of this receptor has been linked to pro-inflammatory responses. The binding of 9-HODE to GPR132 can initiate downstream signaling cascades, including the activation of Protein Kinase C (PKC), which can in turn sensitize other receptors like TRPV1.[9]
Transient Receptor Potential Vanilloid 1 (TRPV1) Activation
9-HODE and other OXLAMs are endogenous agonists of the TRPV1 channel, a key receptor involved in pain and inflammation.[10][11] The activation of TRPV1 by 9-HODE can lead to an influx of calcium ions, triggering neuronal excitation and the release of pro-inflammatory neuropeptides. The binding site for 9-HODE on TRPV1 appears to be distinct from that of capsaicin.[11]
References
- 1. bt-laboratory.com [bt-laboratory.com]
- 2. Human Pro-MMP-1 ELISA - Quantikine DMP100: R&D Systems [rndsystems.com]
- 3. fn-test.com [fn-test.com]
- 4. Human Collagen I ELISA Kit (A246931) [antibodies.com]
- 5. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]
- 6. Primary Human Fibroblast Cell Culture [protocols.io]
- 7. Human MMP-1(Matrix Metalloproteinase 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elkbiotech.com [elkbiotech.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. allevi3d.com [allevi3d.com]
The Intracellular Journey of 9-HODE: A Technical Guide to Cellular Uptake, Metabolism, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular uptake, metabolism, and signaling pathways of 9-hydroxyoctadecadienoic acid (9-HODE), a significant oxidized metabolite of linoleic acid. This document synthesizes current research to offer a comprehensive resource for professionals in the fields of biochemistry, cell biology, and pharmacology.
Introduction to 9-HODE
9-hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet.[1] It exists as two primary stereoisomers, 9(S)-HODE and 9(R)-HODE, which can be formed through both enzymatic and non-enzymatic pathways.[2] Due to its role in various physiological and pathological processes, including inflammation, oxidative stress, and atherosclerosis, understanding the cellular mechanisms of 9-HODE is of paramount importance for therapeutic development.[3][4]
Cellular Formation of 9-HODE
The production of 9-HODE can occur through several pathways within the cell, leading to a mixture of its stereoisomers.
Enzymatic Pathways:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes metabolize linoleic acid to predominantly 9(R)-HODE.[2]
-
Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes, such as CYP2B6, produce a racemic mixture of 9(S)-HODE and 9(R)-HODE, with the R stereoisomer being the major product (approximately 80% in human liver microsomes).[2][4][5]
-
Lipoxygenases (LOX): 5-lipoxygenase (5-LOX) can metabolize linoleic acid to 9-HODE.[6] In mice, an 8(S)-lipoxygenase metabolizes linoleic acid to 9(S)-HODE.[2]
Non-Enzymatic Pathways:
-
Free Radical and Singlet-Oxygen Oxidation: Under conditions of oxidative stress, non-enzymatic oxidation of linoleic acid leads to the formation of both 9-HODE and 13-HODE.[2][3]
Cellular Uptake and Transport
While the precise mechanisms of cellular uptake for 9-HODE are not fully elucidated, it is understood that as a fatty acid, it can be transported across the cell membrane. The activation of intracellular receptors and its incorporation into cellular lipids strongly suggest its efficient entry into the cell. The fatty acid translocase CD36, which is involved in the uptake of long-chain fatty acids, is upregulated by 9-HODE, suggesting a potential role in its own transport.[4][7] Additionally, Fatty Acid Binding Proteins (FABPs), such as FABP4, are induced by 9-HODE and are known to chaperone lipids within the cytoplasm, facilitating their transport to various organelles and their participation in metabolic and signaling pathways.[4][8]
Metabolism of 9-HODE
Once inside the cell, 9-HODE undergoes further metabolic processing:
-
Esterification into Phospholipids: 9-HODE is incorporated into the sn-2 position of cellular phospholipids, such as phosphatidylserine. This process can serve as a storage mechanism.[2]
-
Release from Phospholipids: Upon cellular stimulation, cytosolic phospholipase A2 (cPLA2) can release 9-HODE from its phospholipid stores, making it available for signaling and further metabolism.[2]
-
Oxidation to 9-oxo-ODE: 9-HODE can be further metabolized by hydroxy-fatty-acid dehydrogenase to its ketone derivative, 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE), which is also biologically active.[2]
Signaling Pathways of 9-HODE
9-HODE exerts its biological effects by activating several key signaling receptors and pathways.
Peroxisome Proliferator-Activated Receptors (PPARs)
9-HODE is a known agonist for PPARα and PPARγ, which are nuclear receptors that function as transcription factors to regulate gene expression involved in lipid metabolism and inflammation.[4][7][9]
-
PPARγ Activation: Activation of PPARγ by 9-HODE leads to the increased expression of genes such as CD36 (involved in fatty acid uptake), FASN (Fatty Acid Synthase), and FABP4.[4][7][8] This pathway is central to 9-HODE's role in macrophage differentiation and lipid accumulation.[3][8] However, some studies suggest that while 9-HODE binds to PPARγ, it may have a weaker transcriptional activity compared to other HODE isomers.[10]
-
PPARα Activation: 9-HODE also activates PPARα, which plays a critical role in fatty acid oxidation.[4][7]
The signaling cascade for PPARγ activation by 9-HODE is depicted below.
Caption: 9-HODE activates the PPARγ signaling pathway.
G Protein-Coupled Receptor 132 (GPR132/G2A)
9-HODE is a potent ligand for GPR132, also known as G2A, a receptor highly expressed in macrophages and involved in inflammatory processes.[3][11]
-
Downstream Signaling: Activation of GPR132 by 9-HODE can lead to intracellular calcium mobilization, inhibition of cAMP accumulation, and activation of the MAP kinase pathway.[11] This signaling is implicated in the pro-inflammatory effects of 9-HODE, particularly in the context of atherosclerosis.[3] While both 9-HODE and its effects on FABP4 expression are mediated by PPARγ, the induction of FABP4 by 9-HODE is independent of GPR132.[8]
The GPR132 signaling cascade initiated by 9-HODE is illustrated below.
Caption: 9-HODE-mediated activation of the GPR132 receptor.
Transient Receptor Potential Vanilloid 1 (TRPV1)
9-HODE and its metabolites can also act on the TRPV1 ion channel, which is involved in pain perception.[2][4] This interaction suggests a role for 9-HODE in nociception.
Quantitative Data
The following tables summarize key quantitative data related to the production and activity of 9-HODE.
Table 1: Production and Levels of 9-HODE and its Metabolites
| Parameter | Value | Context | Source |
| 9-HODE R/S Ratio (CYP-mediated) | 80% / 20% | Human liver microsomes | [2][5] |
| Mean Plasma 9-HODE | 57.8 nmol/L | Rat plasma | [12] |
| Mean Plasma 9-oxoODE | 218.1 nmol/L | Rat plasma | [12] |
| 9-HODE + 13-HODE Fold Increase | 3.1-fold | Post 75-km cycling | [13][14] |
| 9-HODE Levels in Meat Products | 2.37-11.02 µg/g | Various meat products | [15] |
Table 2: Receptor Activation by 9-HODE
| Receptor | Concentration | Effect | Cell Type | Source |
| PPARα | 2 µM | >4-fold activation | HepG2 cells | [4] |
| PPARα | 6 µM | ~10-fold activation | HepG2 cells | [4] |
| PPARγ | 6 µM | ~2.5-fold activation | Reporter cell lines | [4] |
Experimental Protocols
This section outlines the methodologies for key experiments in 9-HODE research.
Quantification of 9-HODE
A. High-Performance Liquid Chromatography (HPLC)
-
Lipid Extraction: Extract total lipids from samples (e.g., plasma, tissue homogenates) using a method such as the Folch procedure (chloroform:methanol 2:1) with an added antioxidant like butylated hydroxytoluene (BHT).[16]
-
Saponification: For total 9-HODE (free and esterified), hydrolyze the lipid extract with a base (e.g., 15% KOH) at 37-60°C.[12][16]
-
Solid Phase Extraction (SPE): Acidify the sample to pH 3-4 and perform SPE to isolate the fatty acid fraction.
-
HPLC Analysis: Employ a normal-phase HPLC system with a UV detector set to 234 nm to detect the conjugated diene system of 9-HODE.[17] Use a standard curve with a known concentration of 9-HODE for quantification.
B. Gas Chromatography-Mass Spectrometry (GC/MS)
-
Extraction and Derivatization: Following extraction and saponification, derivatize the 9-HODE to a volatile ester (e.g., trimethylsilyl (TMS) methylate) to allow for gas-phase analysis.[17]
-
GC Separation: Separate the derivatized lipids on a capillary GC column with a suitable temperature program.
-
MS Detection: Use a mass spectrometer to detect and quantify the specific ions corresponding to the derivatized 9-HODE.[17]
C. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This is a competitive immunoassay where 9-HODE in the sample competes with a 9-HODE-horseradish peroxidase (HRP) conjugate for binding to a specific antibody coated on a microplate.[1]
-
Procedure:
-
Add standards and prepared samples to the antibody-coated wells.
-
Add the 9-HODE-HRP conjugate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that develops color in the presence of HRP.
-
Measure the absorbance; the color intensity is inversely proportional to the 9-HODE concentration.[1]
-
The general workflow for 9-HODE quantification is presented below.
Caption: General experimental workflow for the quantification of 9-HODE.
Cell-Based Assays for Signaling
A. PPAR Reporter Gene Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2, HEK293) and transfect with two plasmids: one expressing the PPAR ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing response elements for this DNA-binding domain upstream of a reporter gene (e.g., luciferase).
-
Treatment: Treat the transfected cells with various concentrations of 9-HODE or a vehicle control.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. An increase in luminescence indicates activation of the PPAR receptor.[4]
B. Quantitative Real-Time PCR (qPCR)
-
Cell Culture and Treatment: Culture cells of interest (e.g., HepG2, THP-1 macrophages) and treat with 9-HODE for a specified time (e.g., 24 hours).[4]
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for target genes (e.g., CD36, FASN, FABP4, PPARG) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in 9-HODE-treated cells compared to control cells.[4]
C. Intracellular Calcium Mobilization Assay
-
Cell Culture and Loading: Culture cells expressing GPR132 (e.g., transfected CHO-K1 or HEK293 cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[11]
-
Stimulation and Measurement: Stimulate the cells with 9-HODE and measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorometer or fluorescence microscope.
Conclusion
9-HODE is a multifaceted lipid mediator with significant roles in cellular physiology and pathology. Its production, metabolism, and signaling are intricately regulated, influencing processes from lipid homeostasis to inflammation and pain. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies targeting diseases associated with dysregulated linoleic acid metabolism. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of 9-HODE's biological functions.
References
- 1. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. gsartor.org [gsartor.org]
9-Hydroxyoctadecadienoic Acid (9-HODE) and Its Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. Its accumulation is often associated with conditions of oxidative stress and inflammation. While traditionally studied in the context of cell signaling and receptor activation, emerging evidence points towards a nuanced and complex relationship with mitochondrial function. This technical guide provides an in-depth exploration of the current understanding of 9-HODE's impact on mitochondria, summarizing quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways involved. The evidence suggests that 9-HODE's effects on mitochondria are often indirect, primarily mediated through the activation of cell surface and nuclear receptors that in turn modulate metabolic gene expression, rather than through direct physical interaction with the organelle.
Introduction to 9-HODE
9-Hydroxyoctadecadienoic acid (9-HODE) is a member of the oxylipin family, a group of signaling molecules derived from the oxidation of polyunsaturated fatty acids.[1] Specifically, 9-HODE is produced from linoleic acid, an essential omega-6 fatty acid, through various enzymatic and non-enzymatic pathways.[2][3]
Formation Pathways:
-
Enzymatic: Cyclooxygenases (COX), cytochrome P450 (CYP) enzymes, and lipoxygenases (LOX) can all contribute to the formation of 9-HODE.[2][3]
-
Non-enzymatic: Under conditions of oxidative stress, the free-radical-induced oxidation of linoleic acid leads to the formation of 9-HODE.[2] This non-enzymatic production is a key feature in pathologies characterized by high levels of oxidative stress, such as atherosclerosis and diabetes.[4]
9-HODE is recognized as a signaling molecule that can interact with various receptors to elicit cellular responses. Key among these are the G protein-coupled receptor 132 (GPR132, also known as G2A) and the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ).[2][4][5] Its role in cellular processes is diverse, encompassing inflammation, pain perception, and the regulation of lipid metabolism.[1][2]
The Multifaceted Role of Mitochondria
Mitochondria are dynamic organelles essential for cellular homeostasis, extending far beyond their classical role as the "powerhouses of the cell."[6] Their key functions include:
-
Energy Production: The primary site of cellular respiration and ATP synthesis through the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS).
-
Metabolic Hub: Central to the metabolism of fatty acids (via β-oxidation), amino acids, and glucose.
-
Redox Signaling: A major source of reactive oxygen species (ROS), which act as signaling molecules but can cause damage at high levels.[7][8]
-
Calcium Homeostasis: Sequestering and releasing calcium ions to regulate various cellular processes.[9]
-
Apoptosis: Housing key factors that can initiate programmed cell death.
Given this central role, any modulation of mitochondrial function can have profound effects on cell fate and physiology.
The Impact of 9-HODE on Mitochondrial Function
Current research indicates that 9-HODE's influence on mitochondrial function is often indirect and context-dependent, particularly on the cell type. In some systems, 9-HODE appears to have minimal direct impact on the core mechanics of mitochondrial respiration.[1]
Mitochondrial Respiration and Metabolism
Studies using HepG2 liver cells have shown that direct exposure to 9-HODE does not significantly alter key parameters of mitochondrial metabolism, such as the oxygen consumption rate (OCR) or extracellular acidification rate (ECAR).[1][10] This suggests that, at least in this cell line, 9-HODE does not directly inhibit or stimulate the components of the electron transport chain.[1]
However, 9-HODE can indirectly influence mitochondrial metabolism by altering the expression of genes involved in fatty acid handling.[1][10] By activating transcription factors like PPARγ, 9-HODE can increase the expression of genes such as the fatty acid translocase CD36 and fatty acid synthase (FASN).[1][10] This leads to an increased uptake and synthesis of fatty acids within the cell, which can indirectly affect the mitochondrial substrate load and potentially lead to conditions like hepatic steatosis (fatty liver).[1]
Oxidative Stress
The formation of 9-HODE is strongly linked to conditions of oxidative stress.[2] Non-enzymatic production of 9-HODE occurs when reactive oxygen species react with linoleic acid.[2] While 9-HODE is a marker of oxidative stress, its direct role in either propagating or mitigating mitochondrial ROS production is still an area of active investigation.
Mitochondrial Biogenesis and Dynamics
There is limited direct evidence linking 9-HODE to the regulation of mitochondrial biogenesis (the creation of new mitochondria) or dynamics (the balance of fission and fusion). However, since these processes are often regulated by the same signaling pathways that 9-HODE influences (such as PPARs), it is plausible that chronic exposure to 9-HODE could have downstream effects on the mitochondrial network.[11]
Signaling Pathways Modulated by 9-HODE
The primary mechanism through which 9-HODE exerts its effects is by activating specific signaling pathways that, in turn, regulate gene expression related to metabolism and inflammation.
GPR132 (G2A) Pathway
9-HODE is a known ligand for GPR132, a G protein-coupled receptor expressed on various cell types, including immune cells.[5][12][13] Activation of GPR132 can lead to downstream signaling cascades involving Gαq and protein kinase C (PKC), which can influence processes like calcium signaling and the sensitization of other receptors like TRPV1.[12] While this pathway is well-documented in the context of inflammation and pain, its specific role in directly modulating mitochondrial function is less clear.[4][12]
Figure 1: 9-HODE activation of the GPR132 signaling pathway.
PPARγ Pathway
9-HODE and its metabolites can act as agonists for PPARγ, a nuclear receptor that functions as a master regulator of lipid metabolism and adipogenesis.[1][2][14] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to an upregulation of genes involved in fatty acid uptake (CD36), synthesis (FASN), and storage.[1][10] This pathway is central to 9-HODE's ability to promote lipid accumulation in cells like hepatocytes.[1]
Figure 2: 9-HODE activation of the PPARγ nuclear receptor pathway.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of 9-HODE on cellular and mitochondrial parameters.
Table 1: Effect of 9-HODE on Mitochondrial Respiration in HepG2 Cells
| Parameter | Treatment | Result | Citation |
|---|---|---|---|
| Oxygen Consumption Rate (OCR) | 9-HODE | No significant effect | [1][10] |
| Extracellular Acidification Rate (ECAR) | 9-HODE | No significant effect | [1] |
| Spare Respiratory Capacity | 9-HODE | No significant effect | [1][10] |
| Palmitate Metabolism (OCR) | 9-HODE | No significant effect |[1][10] |
Table 2: Effect of 9-HODE on Gene Expression in HepG2 Cells (via qPCR)
| Gene | Treatment | Result | Citation |
|---|---|---|---|
| CD36 | 9-HODE | Increased expression | [1][10] |
| FASN | 9-HODE | Increased expression | [1][10] |
| PPARγ | 9-HODE | Increased expression | [1][10] |
| FoxA2 | 9-HODE | Increased expression |[1][10] |
Table 3: Effect of 9-HODE on GPR132 and FABP4 Expression in THP-1 Cells
| Gene/Protein | Treatment | Result | Citation |
|---|---|---|---|
| GPR132 mRNA | 9-HODE | Upregulated expression | [13] |
| FABP4 Expression | 9-HODE | Increased expression | [14] |
| FABP4 (GPR132 silenced) | 9-HODE | Increase was NOT influenced | [14] |
| FABP4 (PPARγ antagonist) | 9-HODE | Increase was inhibited |[14] |
Key Experimental Protocols
Investigating the impact of 9-HODE on mitochondrial function requires a combination of techniques to measure metabolic rates, membrane potential, and the quantification of 9-HODE itself.
Quantification of 9-HODE by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific oxylipins like 9-HODE in biological samples.[15][16]
Methodology:
-
Lipid Extraction: Lipids are extracted from the sample (e.g., plasma, cell lysate) using a solvent system like the Folch or Bligh-Dyer method. An internal standard (e.g., 13-HODE-d4) is added before extraction for accurate quantification.[17]
-
Hydrolysis: To measure total 9-HODE (both free and esterified), samples are subjected to base hydrolysis.[17]
-
Chromatographic Separation: The extracted lipids are injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase column (e.g., C18), to separate 9-HODE from other lipids.[15][18]
-
Mass Spectrometry Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is set to a Multiple Reaction Monitoring (MRM) mode. For 9-HODE, this involves selecting the precursor ion (e.g., m/z 295.2) and a specific product ion (e.g., m/z 171) for highly selective and sensitive detection.[15][16]
-
Quantification: The peak area of 9-HODE is compared to the peak area of the internal standard to calculate its concentration.[17]
Figure 3: General workflow for 9-HODE quantification by LC-MS/MS.
Measurement of Mitochondrial Respiration (Seahorse XF Assay)
The Agilent Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[19][20] The "Mito Stress Test" is a standard assay used to probe mitochondrial function.[21][22]
Methodology:
-
Cell Seeding: Cells are seeded into a specialized Seahorse XF microplate and allowed to adhere overnight.[21]
-
Assay Medium: The growth medium is replaced with a specialized, unbuffered XF assay medium (e.g., supplemented with glucose, pyruvate, and glutamine) and cells are incubated in a non-CO2 incubator for 1 hour prior to the assay.[21]
-
Assay Protocol: The plate is placed in the Seahorse analyzer. The assay involves sequential injections of mitochondrial modulators to measure different parameters of respiration:[22][23]
-
Basal Respiration: OCR is measured before any injections.
-
ATP-Linked Respiration: Oligomycin (an ATP synthase inhibitor) is injected. The resulting drop in OCR represents the portion of respiration linked to ATP production.
-
Maximal Respiration: FCCP (a protonophore that uncouples the mitochondrial membrane) is injected to collapse the proton gradient, forcing the ETC to work at its maximum rate.
-
Non-Mitochondrial Respiration: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) is injected to shut down all mitochondrial respiration. The remaining OCR is due to non-mitochondrial processes.
-
-
Data Analysis: From these measurements, key parameters like basal respiration, maximal respiration, spare respiratory capacity, and ATP production can be calculated.[23]
Figure 4: Logical flow of the Seahorse XF Mito Stress Test.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. A collapse in ΔΨm is an early event in apoptosis.[24] This can be measured using fluorescent dyes.
Common Probes:
-
TMRE (Tetramethylrhodamine, Ethyl Ester): This is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials.[25][26] In healthy cells, the mitochondria fluoresce brightly. Upon depolarization, the dye disperses into the cytoplasm, leading to a loss of fluorescence. TMRE is well-suited for real-time monitoring of ΔΨm changes.[25]
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye exhibits potential-dependent accumulation in mitochondria.[25][27] In healthy, high-potential mitochondria, JC-1 forms aggregates that emit red/orange fluorescence. In unhealthy, low-potential mitochondria, it remains in a monomeric form that emits green fluorescence.[27] The ratio of red to green fluorescence provides a measure of mitochondrial polarization. It is often used for endpoint analysis.[25][28]
Methodology (General):
-
Cell Culture: Grow cells under desired experimental conditions (e.g., with and without 9-HODE treatment).
-
Dye Loading: Incubate cells with the fluorescent dye (e.g., 250 nmol/l TMRE for 20 min or 1 µmol/l JC-1 for 30 min) at 37°C.[27]
-
Washing: Gently wash the cells to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer to quantify the fluorescence intensity (for TMRE) or the ratio of red/orange to green fluorescence (for JC-1).[24]
Conclusion and Future Directions
The current body of evidence suggests that 9-HODE is not a direct modulator of the mitochondrial respiratory machinery. Instead, its primary impact on cellular metabolism, particularly lipid metabolism, is driven by its function as a signaling molecule that activates the GPR132 and PPARγ pathways.[1][4][14] This activation alters the transcriptional landscape of the cell, leading to increased fatty acid uptake and synthesis, which can indirectly place a burden on mitochondria and contribute to pathologies like steatosis.[1]
Future research should focus on:
-
Investigating the long-term effects of chronic 9-HODE exposure on mitochondrial dynamics, biogenesis, and quality control mechanisms.
-
Exploring the role of the 9-HODE/GPR132 axis in modulating mitochondrial function in immune cells, where this receptor is highly expressed.
-
Determining if 9-HODE has different, potentially more direct, effects on mitochondria in other cell types or under specific pathological conditions not yet studied.
-
Developing targeted therapeutic strategies that can modulate the 9-HODE signaling pathways to mitigate the metabolic dysregulation seen in diseases associated with its overproduction.
References
- 1. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondrial Oxidative Stress—A Causative Factor and Therapeutic Target in Many Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCRs identified on mitochondrial membranes: New therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high‐fat diet impairs mitochondrial biogenesis, mitochondrial dynamics, and the respiratory chain complex in rat myocardial tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. content.protocols.io [content.protocols.io]
- 20. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 22. agilent.com [agilent.com]
- 23. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Which probe should I use to evaluate change in membrane potential, JC-1 or TMRE? | AAT Bioquest [aatbio.com]
- 26. stratech.co.uk [stratech.co.uk]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
interaction of 9-HODE with other lipid mediators
An In-depth Technical Guide on the Interaction of 9-HODE with Other Lipid Mediators
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyoctadecadienoic acid (9-HODE) is a prominent oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet. Emerging as a critical signaling molecule, 9-HODE is implicated in a multitude of physiological and pathological processes, including inflammation, immune response, atherosclerosis, and pain perception. Its biological activities are often mediated through complex interactions with other lipid mediators and engagement with specific cellular receptors. This technical guide provides a comprehensive overview of the current understanding of 9-HODE's interactions, focusing on its signaling pathways, crosstalk with related lipids like 13-HODE, and the experimental methodologies used to elucidate these functions.
Core Signaling Pathways of 9-HODE
9-HODE exerts its biological effects primarily through two key receptor families: the G protein-coupled receptor GPR132 (also known as G2A) and the nuclear receptor family of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.
GPR132/G2A Signaling
9-HODE is the most potent endogenous ligand for GPR132, a receptor highly expressed in macrophages and other immune cells.[1][2] Activation of GPR132 by 9-HODE initiates a signaling cascade that is predominantly pro-inflammatory. This pathway involves Gαq protein activation, leading to downstream effects such as intracellular calcium mobilization and protein kinase C (PKC) activation.[2][3] This signaling is crucial in the context of atherosclerosis, where 9-HODE-mediated GPR132 activation in macrophages contributes to lesion progression.[2] In contrast, the related lipid mediator 13-HODE is a much weaker agonist for GPR132, requiring significantly higher concentrations to elicit a response.[3]
PPARγ Signaling and Crosstalk with 13-HODE
Both 9-HODE and its isomer 13-HODE are recognized as endogenous ligands for PPARγ, a nuclear receptor that plays a pivotal role in lipid metabolism and inflammation.[2] Upon activation by HODEs, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional regulation of genes involved in lipid uptake and storage, such as CD36 and fatty acid-binding protein 4 (FABP4).[1][2]
While both isomers can activate PPARγ, they often have differing or even opposing downstream effects. For instance, 13-HODE's actions are predominantly mediated through PPARγ and are generally considered protective in early atherosclerosis.[2] In contrast, 9-HODE's pro-inflammatory effects are often driven by the GPR132 pathway, which can dominate over its PPARγ-mediated actions in advanced disease states.[2] Interestingly, studies show that while both 9-HODE and 13-HODE induce FABP4 expression, this effect is dependent on PPARγ and not GPR132, highlighting the complexity of the signaling network.[4][5]
Quantitative Data on 9-HODE Interactions
The functional consequences of 9-HODE's interactions with its receptors and its crosstalk with other lipid mediators have been quantified in various experimental systems. The following tables summarize key data points for easy comparison.
Table 1: Receptor Activation and Affinity
| Ligand | Receptor | Assay Type | Parameter | Value | Cell Type | Reference |
| 9-HODE | GPR132 (G2A) | β-arrestin Recruitment | EC₅₀ | 7.5 µM | Not Specified | [6] |
| 13-HODE | GPR132 (G2A) | Calcium Mobilization | Potency vs. 9-HODE | ~6-fold lower | COS-1 | [3] |
| 9(S)-HODE | PPARγ | Luciferase Reporter | Activation | Weak agonist | 3T3-L1 | [1] |
| 13(S)-HODE | PPARγ | Luciferase Reporter | Activation | Potent agonist | 3T3-L1 | [2] |
Table 2: Functional Cellular Responses
| Mediator | Concentration | Response Measured | Result | Cell Type | Reference |
| 9-HODE | 33 µM | IL-1β Release | 122 pg / culture | Human Macrophages | [7] |
| 13-HODE | 33 µM | IL-1β Release | 43 pg / culture | Human Macrophages | [7] |
| Control | - | IL-1β Release | 4 pg / culture | Human Macrophages | [7] |
| 9-HODE | Not Specified | FABP4 mRNA Expression | Marked Increase | THP-1 Monocytes/Macrophages | [5] |
| 13-HODE | Not Specified | FABP4 mRNA Expression | Marked Increase | THP-1 Monocytes/Macrophages | [5] |
| 9-HODE | Not Specified | PPARγ₂ transcript | 4-fold Increase | U937 Cells | [2] |
Experimental Protocols
Detailed and robust methodologies are crucial for studying the complex interactions of lipid mediators. Below are protocols for key experiments cited in the literature for analyzing 9-HODE's function.
Protocol: GPR132-Mediated Calcium Mobilization Assay
This assay measures the activation of GPR132 by quantifying the transient increase in intracellular calcium concentration following ligand stimulation.
-
Cell Culture and Plating:
-
Culture HEK293T or CHO cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For transient transfection, co-transfect cells with a GPR132 expression vector and a promiscuous G-protein (e.g., Gαqi5) to channel the signal through the PLC/calcium pathway, using a suitable transfection reagent.
-
24 hours post-transfection, seed the cells into a 96-well black-walled, clear-bottom assay plate at a density of 30,000-50,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or Calcium-5) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a 2x concentrated stock solution of 9-HODE and other test lipids in the assay buffer. Perform serial dilutions to create a dose-response curve.
-
-
Fluorescence Reading:
-
Use a fluorescence plate reader (e.g., FlexStation) equipped with an automated liquid handling system.
-
Set the instrument to measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 488 nm/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for ~15-20 seconds.
-
The instrument then adds 100 µL of the 2x compound solution to the wells.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the response as the difference between the peak fluorescence and the baseline fluorescence (ΔRFU).
-
Plot the ΔRFU against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol: PPARγ Transcriptional Activity (Luciferase Reporter Assay)
This assay quantifies the ability of 9-HODE to activate PPARγ-mediated gene transcription.
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293 or HepG2.
-
Co-transfect cells in a 96-well plate with three plasmids:
-
A PPARγ expression vector.
-
A reporter vector containing a firefly luciferase gene downstream of a PPRE promoter (e.g., pGL4.29).
-
A control vector expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization.
-
-
-
Compound Treatment:
-
24 hours after transfection, replace the medium with fresh, low-serum medium containing serial dilutions of 9-HODE, 13-HODE, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).
-
Incubate the cells for another 18-24 hours.
-
-
Luciferase Activity Measurement:
-
Aspirate the medium and lyse the cells using 20-50 µL of Passive Lysis Buffer per well.
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
In a luminometer plate, add 20 µL of cell lysate.
-
Inject Luciferase Assay Reagent II (for firefly luciferase) and measure luminescence.
-
Subsequently, inject Stop & Glo® Reagent (which quenches the firefly signal and activates Renilla luciferase) and measure luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
-
Calculate the "Fold Induction" by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the Fold Induction against ligand concentration to generate dose-response curves and calculate EC₅₀ values.
-
Protocol: Quantification of 9-HODE in Biological Samples by LC-MS/MS
This method allows for the sensitive and specific quantification of 9-HODE and other oxylipins in complex matrices like plasma or cell culture supernatant.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL plasma sample, add an internal standard mixture (e.g., 15(S)-HETE-d8) to correct for extraction efficiency and instrument variability.
-
Add 1.0 mL of an extraction solvent mixture (e.g., 10% acetic acid in water/2-propanol/hexane).
-
Vortex briefly, then add 2.0 mL of hexane to facilitate phase separation.
-
Vortex thoroughly for 3 minutes and centrifuge at 2000 x g for 5 minutes.
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 85% methanol).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a reverse-phase C18 HPLC column. Use a gradient elution with two mobile phases:
-
Solvent A: Water with 0.2% acetic acid.
-
Solvent B: Methanol with 0.2% acetic acid.
-
Run a gradient from ~50% B to 100% B over 10-15 minutes to separate the analytes.
-
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for 9-HODE and its internal standard are:
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of 9-HODE standard spiked into a similar matrix.
-
Plot the peak area ratio (9-HODE / Internal Standard) against the concentration.
-
Quantify the amount of 9-HODE in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Conclusion
9-HODE is a multifaceted lipid mediator whose biological role is defined by its interactions with a network of receptors and competing or complementary lipids. Its dual activity as a pro-inflammatory agonist of GPR132 and a modulator of PPARγ highlights its complex role in health and disease. The pro-inflammatory actions of 9-HODE, often contrasting with the more protective effects of 13-HODE, underscore the importance of the balance between different oxidized linoleic acid metabolites in maintaining cellular homeostasis. A thorough understanding of these interactions, facilitated by the robust experimental protocols detailed herein, is essential for the development of novel therapeutic strategies targeting pathways in atherosclerosis, chronic inflammation, and metabolic diseases.
References
- 1. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of interleukin 1 beta expression from human peripheral blood monocyte-derived macrophages by 9-hydroxyoctadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
The Role of 9-Hydroxy-10,12-Octadecadienoic Acid (9-HODE) in Skin Photoaging and Dermatology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Hydroxy-10,12-octadecadienoic acid (9-HODE), a lipid mediator derived from the oxidation of linoleic acid, is emerging as a significant player in the pathophysiology of skin photoaging and various dermatological conditions. Chronic exposure to ultraviolet (UV) radiation leads to an accumulation of 9-HODE in the skin, particularly in older individuals, where it orchestrates a cascade of detrimental effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of 9-HODE's role in the skin, focusing on its molecular mechanisms, experimental evaluation, and potential as a therapeutic target. Through its interaction with the G2A (GPR132) receptor, 9-HODE instigates pro-inflammatory responses, disrupts the extracellular matrix, and may influence skin barrier function and pigmentation.[1][3] This document consolidates key quantitative data, detailed experimental protocols, and visual representations of signaling pathways to serve as a valuable resource for researchers and professionals in the field of dermatology and drug development.
Introduction: 9-HODE and its Origins in the Skin
9-HODE is a member of the oxidized linoleic acid metabolites (OXLAMs) family. It exists as different stereoisomers, with 9(S)-HODE being a prominent bioactive form.[3] In the skin, 9-HODE can be generated through both enzymatic and non-enzymatic pathways. Oxidative stress, a hallmark of photoaging induced by UV radiation, promotes the non-enzymatic free-radical oxidation of linoleic acid, a major component of cellular membranes, leading to the formation of 9-HODE.[4] This accumulation is particularly evident in the stratum corneum of sun-exposed skin of older individuals, suggesting a direct link between chronic UV exposure, aging, and elevated 9-HODE levels.[1][2]
The Role of 9-HODE in Skin Photoaging
Compelling evidence implicates 9-HODE as a key mediator of the photoaging process. Its detrimental effects are multifaceted, encompassing the induction of chronic inflammation and the degradation of the dermal extracellular matrix (ECM).
Pro-inflammatory Effects
In the epidermis, 9-HODE acts as a pro-inflammatory signaling molecule, primarily through its interaction with the G protein-coupled receptor G2A expressed on keratinocytes and fibroblasts.[1][3] This interaction triggers a signaling cascade that results in the secretion of a battery of pro-inflammatory cytokines.
-
In Keratinocytes: 9-HODE stimulates the production and secretion of interleukin-6 (IL-6), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][3] These cytokines contribute to the establishment of a chronic inflammatory microenvironment, a characteristic feature of photoaged skin. Furthermore, 9-HODE has been shown to reduce the production of dickkopf-1 (DKK1), a protein involved in maintaining skin homeostasis.[2]
-
In Fibroblasts: Dermal fibroblasts, responsible for producing and maintaining the ECM, also respond to 9-HODE by upregulating their expression of pro-inflammatory cytokines, further amplifying the inflammatory cascade within the dermis.[1]
Extracellular Matrix Degradation
A critical aspect of skin photoaging is the progressive degradation of the ECM, leading to wrinkle formation and loss of skin elasticity. 9-HODE actively contributes to this process by altering the balance between matrix metalloproteinases (MMPs) and their inhibitors, and by directly suppressing the synthesis of new collagen.
-
Increased MMP Production: In dermal fibroblasts, 9-HODE stimulates the production of MMP-1 (collagenase-1) and MMP-3 (stromelysin-1).[1][2] These enzymes are responsible for the breakdown of collagen and other ECM components.
-
Reduced Collagen Synthesis: Concurrently, 9-HODE has been demonstrated to decrease the production of type I collagen, the most abundant structural protein in the skin, by fibroblasts.[1][2] This dual action of promoting collagen degradation while inhibiting its synthesis creates a net loss of dermal integrity.
Signaling Pathways of 9-HODE in Skin Cells
The biological effects of 9-HODE in the skin are primarily mediated through the G2A receptor. Activation of this receptor in keratinocytes and fibroblasts initiates a cascade of intracellular signaling events.
The 9-HODE/G2A Signaling Axis
The G2A receptor is a stress-inducible receptor that has been identified as a specific target for oxidized free fatty acids, including 9-HODE.[1][3] The binding of 9-HODE to G2A on the surface of keratinocytes and fibroblasts triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways.
Downstream Signaling Events
Upon G2A activation by 9-HODE, several key downstream signaling pathways are initiated:
-
Calcium Mobilization: One of the immediate consequences of G2A activation is the mobilization of intracellular calcium ([Ca2+]i).[1][3] This influx of calcium acts as a second messenger, activating various calcium-dependent enzymes and transcription factors that contribute to the pro-inflammatory and matrix-degrading effects of 9-HODE.
-
MAPK Pathway Activation: Evidence suggests the involvement of the mitogen-activated protein kinase (MAPK) pathway, including ERK, in mediating the downstream effects of G2A activation.[5] Phosphorylation and activation of these kinases can lead to the activation of transcription factors, such as AP-1, which are known to regulate the expression of pro-inflammatory cytokines and MMPs.
Quantitative Data on the Effects of 9-HODE
The following tables summarize the quantitative effects of 9-HODE on key markers of inflammation and ECM degradation in primary human epidermal keratinocytes and dermal fibroblasts.
| Cell Type | Parameter Measured | 9-HODE Concentration | Effect | Reference |
| Human Epidermal Keratinocytes | IL-6 Secretion | 10 µM | Significant Increase | [1][3] |
| IL-8 Secretion | 10 µM | Significant Increase | [1][3] | |
| GM-CSF Secretion | 10 µM | Significant Increase | [3] | |
| DKK1 Production | 10 µM | Significant Decrease | [2] | |
| Cell Proliferation | 10 µM | Inhibition (G0/G1 arrest) | [3] | |
| Human Dermal Fibroblasts | MMP-1 Production | 10 µM | Significant Increase | [1][2] |
| MMP-3 Production | 10 µM | Significant Increase | [1][2] | |
| Collagen Type I Production | 10 µM | Significant Decrease | [1][2] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of 9-HODE in skin biology.
Quantification of 9-HODE in Stratum Corneum
A common method for quantifying 9-HODE in the skin involves the collection of stratum corneum samples using tape stripping, followed by lipid extraction and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol Outline:
-
Sample Collection: Adhesive tapes (e.g., D-Squame®) are firmly pressed onto the skin surface and then removed to collect the outermost layers of the stratum corneum.
-
Lipid Extraction: The lipids from the tape strips are extracted using a suitable organic solvent mixture (e.g., chloroform/methanol).
-
Sample Preparation: The extracted lipids are dried and then reconstituted in an appropriate solvent for LC-MS analysis.
-
LC-MS/MS Analysis: The samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer. 9-HODE is separated from other lipids based on its retention time and identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
In Vitro Cell Culture and Treatment
Primary human epidermal keratinocytes (NHEK) and normal human dermal fibroblasts (NHDF) are standard cell models for studying the effects of 9-HODE.
Protocol Outline:
-
Cell Culture: NHEK are cultured in keratinocyte growth medium (e.g., KGM-Gold) and NHDF are cultured in fibroblast growth medium (e.g., FGM-2). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
9-HODE Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of 9-HODE (typically in the range of 1-20 µM) or a vehicle control (e.g., ethanol).
-
Incubation: Cells are incubated with 9-HODE for a specified period (e.g., 24-48 hours) depending on the endpoint being measured.
-
Analysis: Following incubation, cell culture supernatants can be collected for cytokine analysis (e.g., ELISA), and cell lysates can be prepared for protein analysis (e.g., Western blot for MMPs and signaling proteins) or RNA extraction for gene expression analysis (e.g., qPCR).
Measurement of Cytokines and MMPs
-
ELISA: Enzyme-Linked Immunosorbent Assays are commonly used to quantify the concentration of secreted cytokines (e.g., IL-6, IL-8) in cell culture supernatants.
-
Gelatin Zymography: This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in cell culture supernatants.
-
Western Blotting: This method is used to detect and quantify the protein levels of specific MMPs (e.g., MMP-1, MMP-3) and signaling proteins in cell lysates.
Assessment of Collagen Synthesis
-
Sircol Collagen Assay: This colorimetric assay is used to quantify the amount of soluble collagen in cell culture supernatants or cell lysates.
-
Western Blotting: This technique can be used to specifically detect and quantify type I collagen protein levels in cell lysates.
-
qPCR: Quantitative real-time PCR can be used to measure the gene expression levels of COL1A1, the gene encoding the alpha-1 chain of type I collagen.
Role of 9-HODE in Other Dermatological Aspects
While the role of 9-HODE in photoaging is becoming increasingly clear, its involvement in other dermatological processes is an active area of research.
Skin Barrier Function
The skin barrier is crucial for preventing water loss and protecting against external insults. Key proteins involved in maintaining this barrier include filaggrin and loricrin. While direct evidence is still emerging, the pro-inflammatory environment created by 9-HODE could indirectly compromise skin barrier integrity. Further research is needed to determine the direct effects of 9-HODE on the expression and function of skin barrier proteins.
Melanogenesis
Pigmentation of the skin is a complex process regulated by melanocytes. Preliminary evidence suggests that factors involved in photoaging can influence melanogenesis.[2] The reduction of DKK1 by 9-HODE in keratinocytes could potentially impact melanocyte function, as DKK1 is known to be involved in the regulation of melanogenesis. However, the direct effects of 9-HODE on tyrosinase activity and melanin production in melanocytes require further investigation.
Therapeutic Potential and Future Directions
The central role of the 9-HODE/G2A signaling axis in driving inflammation and ECM degradation in the skin makes it an attractive target for therapeutic intervention in photoaging and other inflammatory skin conditions.
-
G2A Antagonists: The development of specific antagonists for the G2A receptor could offer a targeted approach to block the detrimental effects of 9-HODE in the skin. Such antagonists could potentially reduce inflammation, inhibit MMP production, and preserve the integrity of the dermal extracellular matrix.
-
Inhibition of 9-HODE Formation: Strategies aimed at reducing the production of 9-HODE in the skin, such as the use of potent antioxidants to combat UV-induced oxidative stress, may also prove beneficial in mitigating the signs of photoaging.
Currently, there is a lack of clinical trials specifically targeting the 9-HODE/G2A pathway for dermatological applications. However, the growing body of preclinical evidence strongly supports the rationale for pursuing such strategies. Future research should focus on elucidating the detailed downstream signaling pathways of G2A in skin cells, identifying and validating potent and specific G2A antagonists, and ultimately translating these findings into clinical applications for the prevention and treatment of skin photoaging and inflammatory skin diseases.
Conclusion
9-HODE has emerged as a critical lipid mediator in the pathogenesis of skin photoaging. Its accumulation in sun-exposed skin, particularly with age, triggers a cascade of pro-inflammatory and matrix-degrading events through the activation of the G2A receptor. This in-depth technical guide has provided a comprehensive overview of the current knowledge, including key signaling pathways, quantitative data, and experimental methodologies. The 9-HODE/G2A axis represents a promising therapeutic target, and further research in this area holds the potential to yield novel strategies for the prevention and treatment of skin aging and related inflammatory dermatoses.
References
- 1. G2A plays proinflammatory roles in human keratinocytes under oxidative stress as a receptor for 9-hydroxyoctadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Hydroxyoctadecadienoic acid plays a crucial role in human skin photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Hydroxyoctadecanoic Acid: A Novel HDAC1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
9-Hydroxyoctadecanoic acid (9-HODA), a naturally occurring hydroxylated fatty acid, has emerged as a promising candidate in the field of cancer epigenetics. This technical guide provides a comprehensive overview of 9-HODA's role as a histone deacetylase 1 (HDAC1) inhibitor and its subsequent anti-cancer effects. Through the inhibition of HDAC1, 9-HODA modulates the cell cycle machinery, leading to cell cycle arrest and the suppression of cancer cell proliferation. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the signaling pathways involved, offering a valuable resource for researchers and drug development professionals exploring novel epigenetic-based cancer therapies.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote a more compact chromatin structure, leading to transcriptional repression. In various cancers, the overexpression or aberrant activity of HDACs, particularly class I HDACs like HDAC1, is associated with the silencing of tumor suppressor genes, contributing to uncontrolled cell growth and proliferation. Consequently, HDAC inhibitors have garnered significant interest as potential anti-cancer agents.
This compound (9-HSA), a lipid peroxidation product, has been identified as a novel, naturally derived inhibitor of HDAC1.[1][2] This guide delves into the specifics of 9-HODA's interaction with HDAC1 and its downstream consequences in cancer cells, with a particular focus on colon cancer models.
Mechanism of Action
9-HODA exerts its anti-proliferative effects primarily through the inhibition of HDAC1. The interaction is stereospecific, with the (R)-enantiomer ((R)-9-HSA) demonstrating greater activity than the (S)-enantiomer.[3]
Direct Inhibition of HDAC1
9-HODA binds to the active site of the HDAC1 protein, leading to the inhibition of its enzymatic activity.[1][4] This inhibition results in the accumulation of acetylated histones, particularly an increase in histone H4 acetylation, which alters chromatin structure and reactivates the transcription of silenced genes.[3]
Upregulation of p21WAF1
A critical downstream target of 9-HODA-mediated HDAC1 inhibition is the cyclin-dependent kinase inhibitor p21WAF1. Inhibition of HDAC1 by 9-HODA leads to the increased expression of p21WAF1 at both the transcriptional and translational levels.[1][5]
Downregulation of Cyclin D1
In conjunction with p21WAF1 upregulation, 9-HODA treatment has been shown to decrease the expression of Cyclin D1, a key regulator of cell cycle progression.[3]
Induction of G0/G1 Cell Cycle Arrest
The dual effect of p21WAF1 upregulation and Cyclin D1 downregulation culminates in the arrest of the cell cycle in the G0/G1 phase.[1][6] This prevents cancer cells from entering the S phase, thereby halting their proliferation.
Signaling Pathway
The signaling pathway initiated by 9-HODA's inhibition of HDAC1 is a critical aspect of its anti-cancer activity. The following diagram illustrates the key molecular events.
Quantitative Data
The following tables summarize the available quantitative data on the activity of 9-HODA and its effects on cancer cells.
Table 1: HDAC Inhibitory Activity of 9-HODA
| Compound | Target | Concentration | % Inhibition | Cell Line | Reference |
| 9-HODA | HDAC1 | 5 µM | ~66.4% | HT-29 | [1] |
| (R)-9-HSA | HDAC1, HDAC2, HDAC3 | - | More active than (S)-9-HSA | HT-29 | [3] |
| (S)-9-HSA | HDAC1, HDAC2, HDAC3 | - | Less active than (R)-9-HSA | HT-29 | [3] |
Note: Specific IC50 values for the individual enantiomers are not currently available in the public domain.
Table 2: Cellular Effects of 9-HODA on HT-29 Colon Cancer Cells
| Effect | Concentration | Time | Observation | Reference |
| Inhibition of Proliferation | 100 µM | 24 h | Significant inhibition | [1] |
| Cell Cycle Arrest | 100 µM | 24 h | Arrest in G0/G1 phase | [1] |
| S-phase Activity | 100 µM | 24 h | Decreased by 50.2% | [1] |
| p21WAF1 Expression | 100 µM | 24 h | Increased at transcriptional and translational levels | [1] |
| Apoptosis | 100 µM | 24 h | Induction of apoptosis | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on 9-HODA.
HDAC Inhibition Assay
This protocol is a representative method for determining the inhibitory effect of 9-HODA on HDAC1 activity.
Protocol Details:
-
HDAC1 Source: Nuclear extracts from HT-29 cells are commonly used as a source of HDAC1.
-
Substrate: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is used.
-
Incubation: Purified HDAC1 is pre-incubated with varying concentrations of 9-HODA (or vehicle control) in an appropriate assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.
-
Development: After a set incubation period, a developer solution (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Detection: Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of HDAC inhibition is calculated by comparing the fluorescence in the 9-HODA-treated samples to the vehicle control.
Western Blot Analysis for p21WAF1 and Cyclin D1
This protocol outlines the steps for detecting changes in protein expression in response to 9-HODA treatment.
Protocol Details:
-
Cell Treatment: HT-29 cells are treated with 9-HODA (e.g., 100 µM) for a specified time (e.g., 24 hours).
-
Protein Extraction: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p21WAF1, Cyclin D1, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cancer cells after treatment with 9-HODA.
Protocol Details:
-
Cell Treatment: HT-29 cells are treated with 9-HODA (e.g., 100 µM) for 24 hours.
-
Cell Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase to remove RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
In Vivo Studies
Currently, there is a lack of publicly available data on the in vivo efficacy of 9-HODA in animal cancer models. While a related compound, 9-oxo-octadecadienoic acid (9-oxo-ODA), has shown anti-tumor effects in vivo, further research is required to evaluate the therapeutic potential of 9-HODA in a preclinical setting.[6] Such studies would be crucial for advancing 9-HODA towards clinical applications.
Conclusion and Future Directions
This compound represents a compelling lead compound for the development of novel epigenetic-based cancer therapies. Its ability to selectively inhibit HDAC1 and induce cell cycle arrest in cancer cells through the p21WAF1/Cyclin D1 pathway highlights its potential as a therapeutic agent. The stereospecific activity of the (R)-enantiomer provides a clear direction for further drug development efforts.
Future research should focus on several key areas:
-
Determination of IC50 Values: Precise IC50 values for the (R) and (S) enantiomers of 9-HODA against HDAC1, HDAC2, and HDAC3 are needed for a more detailed quantitative comparison.
-
In Vivo Efficacy: Preclinical studies in relevant animal models of cancer are essential to validate the in vitro findings and assess the therapeutic potential of 9-HODA.
-
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 9-HODA is crucial for its development as a drug.
-
Combination Therapies: Investigating the synergistic effects of 9-HODA with other anti-cancer agents could lead to more effective treatment strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and stereoselectivity of HDAC I inhibition by (R)-9-hydroxystearic acid in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantification of 9-Hydroxyoctadecadienoic Acid (9-HODE) using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Hydroxyoctadecadienoic acid (9-HODE) is a crucial oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet.[1][2] Generated via enzymatic pathways involving cyclooxygenases (COX) and cytochrome P450 (CYP) enzymes, or through non-enzymatic free-radical oxidation, 9-HODE is an important signaling molecule and a biomarker for oxidative stress.[2][3] Elevated levels of 9-HODE are implicated in various pathological conditions, including inflammation, atherosclerosis, and cancer.[1][4][5]
Accurate and sensitive quantification of 9-HODE in biological matrices is essential for understanding its role in disease pathogenesis and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high specificity and sensitivity. This application note provides a detailed protocol for the robust quantification of 9-HODE in plasma using LC-MS/MS.
Biological Pathway of 9-HODE
Linoleic acid is converted to 9-HODE, which then acts on various cellular receptors to elicit biological responses. 9-HODE is a known ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the G protein-coupled receptor GPR132, influencing gene expression related to lipid uptake and inflammation.[4][6][7]
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of 9-HODE and 13-HODE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyoctadecadienoic acids (HODEs) are oxidized metabolites of linoleic acid, with 9-HODE and 13-HODE being the most common isomers. These molecules are implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] Accurate separation and quantification of 9-HODE and 13-HODE are crucial for understanding their distinct biological roles. This document provides detailed high-performance liquid chromatography (HPLC) methods for the effective separation of these isomers, catering to both research and drug development applications.
Signaling Pathways of 9-HODE and 13-HODE
9-HODE and 13-HODE are generated from linoleic acid through enzymatic pathways involving lipoxygenases (LOX) and cyclooxygenases (COX), as well as non-enzymatic free radical oxidation.[2][3] These isomers can act as signaling molecules, primarily through their interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, and G protein-coupled receptors like GPR132.[1][4] Notably, 9-HODE is a more potent ligand for GPR132 than 13-HODE.[1][4] Their downstream effects can influence gene expression related to inflammation and lipid metabolism.
Caption: Signaling pathways of 9-HODE and 13-HODE.
Experimental Workflow
The general workflow for the analysis of 9-HODE and 13-HODE from biological samples involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for HODE analysis.
Sample Preparation Protocol: Plasma
A robust sample preparation is critical for accurate quantification and to minimize matrix effects. The following protocol is a general guideline for the extraction of HODEs from plasma.
Materials:
-
Plasma sample
-
Internal Standard (e.g., 15(S)-HETE-d8)
-
10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)
-
Hexane
-
Methanol
-
Solid Phase Extraction (SPE) C18 cartridges
Protocol:
-
To 200 µL of plasma, add 10 µL of the internal standard mixture.[5]
-
Add 1.0 mL of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) and vortex briefly.[5]
-
Add 2.0 mL of Hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[5]
-
Alternatively, for protein precipitation, add two volumes of acetonitrile to the plasma sample, vortex, and centrifuge to pellet the proteins.[6]
-
For SPE, condition a C18 cartridge with methanol followed by water.
-
Load the supernatant from the liquid-liquid extraction or protein precipitation onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the HODEs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
HPLC Separation Methods
Both normal-phase and reverse-phase HPLC can be employed for the separation of 9-HODE and 13-HODE. The choice of method depends on the specific requirements of the analysis, such as the desired resolution and compatibility with detection methods. Chiral HPLC can be used for the separation of stereoisomers (R and S forms) of 9-HODE and 13-HODE.[7][8]
Normal-Phase HPLC
Normal-phase HPLC provides excellent resolution for HODE isomers.
Instrumentation and Conditions:
-
Column: Absolute SiO2 column (250 mm × 4.6 mm, 5 µm)[9]
-
Mobile Phase: n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, V/V/V)[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 234 nm[9]
Reverse-Phase HPLC with LC-MS/MS
Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it ideal for complex biological matrices.
Instrumentation and Conditions:
-
Column: C18 column (e.g., Luna C18, 3 µm, 2 mm × 150 mm)[10]
-
Mobile Phase A: Water:acetonitrile:acetic acid (90:10:0.04, v/v/v)[10]
-
Mobile Phase B: Acetonitrile:isopropanol (80:20, v/v)[10]
-
Gradient: A linear gradient tailored to the specific column and system is required for optimal separation. A typical gradient might start at 30% B, increase to 58% B over 1 minute, then to 68% B over several minutes.[10]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Detection: ESI-MS/MS in negative ion mode.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the described HPLC methods.
Table 1: Normal-Phase HPLC Method Performance
| Parameter | 9-Z,E-HODE | 9-E,E-HODE | 13-Z,E-HODE | 13-E,E-HODE | Reference |
| Linearity Range (µg/mL) | 0.75 - 12.5 | 0.5 - 7.5 | 0.5 - 20.0 | 0.25 - 10.0 | [9] |
| R² | 0.9992 | 0.9996 | 0.9994 | 0.9992 | [9] |
| LOD (µg/g) | 0.090 | 0.060 | 0.075 | 0.035 | [9] |
| LOQ (µg/g) | 0.32 | 0.20 | 0.25 | 0.12 | [9] |
| Average Recovery (%) | 89.33 | 87.93 | 89.03 | 89.03 | [9] |
Table 2: Reverse-Phase LC-MS/MS Method Performance
| Parameter | 9-HODE | 13-HODE | Reference |
| Limit of Quantitation (nmol/L) | 9.7 - 35.9 (depending on the specific HODE metabolite) | 9.7 - 35.9 (depending on the specific HODE metabolite) | [10] |
| Reproducibility (CV%) | < 18.5 | < 18.5 | [10] |
| Linearity (R²) | > 0.991 | > 0.991 | [10] |
Conclusion
The HPLC methods detailed in this application note provide robust and reliable approaches for the separation and quantification of 9-HODE and 13-HODE. The choice between normal-phase and reverse-phase chromatography will depend on the specific analytical goals, sample complexity, and available instrumentation. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists in the fields of lipidomics, drug discovery, and clinical research.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-HODE Extraction from Plasma or Serum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of 9-hydroxyoctadecadienoic acid (9-HODE) from plasma or serum, intended for researchers, scientists, and professionals in drug development. The methodologies outlined below are based on established liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
9-HODE is a bioactive lipid mediator derived from the oxidation of linoleic acid. It is implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and cardiovascular diseases such as atherosclerosis.[1][2] Accurate quantification of 9-HODE in biological matrices like plasma and serum is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutic interventions.
Data Presentation
The following tables summarize quantitative data from various studies on the extraction and quantification of 9-HODE in plasma.
Table 1: Quantitative Analysis of 9-HODE in Plasma
| Parameter | Value | Method | Reference |
| Mean Concentration | 57.8 ± 18.7 nmol/L | Q-TOFMS | [3] |
| Mean Concentration | 84.0 nmol/L | Standard Addition Curve | [3] |
| Limit of Quantitation | 9.7–35.9 nmol/L | Q-TOFMS | [3][4] |
| Limit of Quantification | 1.0 µg/L | LC-MS/MS | [5] |
| Recovery Rate | 97.42% - 101.46% | SPE-LC-MS/MS | [5] |
| Intra-day Precision (RSD) | < 6.4% | SPE-LC-MS/MS | [5] |
| Inter-day Precision (RSD) | < 6.4% | SPE-LC-MS/MS | [5] |
| Coefficient of Variation | < 18.5% | Q-TOFMS | [3][4] |
Experimental Protocols
Two primary methods for 9-HODE extraction are detailed below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of oxidized linoleic acid metabolites in rat plasma.[3][4]
Materials:
-
Plasma or Serum Sample
-
Internal Standard (e.g., 13-HODE-d4)
-
Methanol
-
Hexane
-
2-propanol
-
10% (v/v) Acetic Acid in Water
-
Borosilicate glass test tubes (12 x 75mm)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Aliquot 200 µL of plasma or serum into a borosilicate glass test tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard mixture (e.g., 4 ng/µL 15(S)-HETE-d8 for HODEs).[6]
-
Hydrolysis (Optional but Recommended): For the analysis of total HODEs (free and esterified), add a base (e.g., NaOH) and incubate to hydrolyze the esterified forms. Neutralize the solution with an acid afterward.
-
Protein Precipitation and Extraction:
-
Mixing and Phase Separation:
-
Cap the tube and vortex mix for three minutes.
-
Centrifuge the sample at 2000 x g for five minutes at room temperature to separate the phases.[6]
-
-
Collection: Carefully collect the upper organic layer containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).[7]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a 96-well SPE plate format for higher throughput sample cleanup.[7]
Materials:
-
Plasma or Serum Sample
-
Internal Standard (e.g., 13-HODE-d4)
-
Methanol (MeOH)
-
Deionized Water (DI H₂O)
-
5% Methanol in Water
-
SPE Cartridges or 96-well plate (e.g., C18)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by adding 1 mL of Methanol.
-
Equilibrate with 1 mL of DI H₂O.
-
-
Sample Preparation and Loading:
-
Mix 100 µL of plasma with 5 µL of the internal standard.[7]
-
Load the mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.5 mL of 5% Methanol to remove polar interferences.[7]
-
-
Elution:
-
Elute the 9-HODE and other lipids with 1.2 mL of Methanol.[7]
-
-
Drying:
-
Dry the eluent in a nitrogen evaporator.[7]
-
-
Reconstitution:
-
Reconstitute the dried extract in 50 µL of 50% Methanol for LC-MS/MS analysis.[7]
-
Visualizations
Experimental Workflow for 9-HODE Extraction and Analysis
Caption: Workflow for 9-HODE extraction from plasma/serum.
Signaling Pathway of 9-HODE in Macrophage Activation and Atherogenesis
Caption: 9-HODE signaling in atherosclerosis.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
9-HODE: A Promising Biomarker for Atherosclerosis and Non-Alcoholic Fatty Liver Disease
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. Emerging evidence highlights its significant role in the pathophysiology of chronic inflammatory diseases, particularly atherosclerosis and non-alcoholic fatty liver disease (NAFLD). As a stable product of oxidative stress, 9-HODE is gaining attention as a potential biomarker for disease diagnosis, progression, and as a therapeutic target. This document provides a comprehensive overview of 9-HODE's role in these conditions, detailed protocols for its quantification, and visualization of its associated signaling pathways.
9-HODE in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Oxidative stress and lipid peroxidation are key events in its pathogenesis. 9-HODE is one of the major oxidation products found in oxidized low-density lipoprotein (ox-LDL) and atherosclerotic lesions.
Quantitative Data
Studies have consistently shown elevated levels of 9-HODE in patients with atherosclerosis compared to healthy individuals.
| Patient Group | Fold Increase in 9-HODE in LDL vs. Healthy Controls | Age Group | Reference |
| Young Atherosclerotic Patients | 20-fold | 36-47 years | [1] |
| Older Atherosclerotic Patients | 30 to 100-fold (vs. young healthy) | 69-94 years | [1] |
| Older Atherosclerotic Patients | 2 to 3-fold (vs. age-matched healthy) | 69-94 years | [1] |
Signaling Pathway in Atherosclerosis
In the progression of atherosclerosis, 9-HODE exerts pro-inflammatory effects primarily through the G-protein coupled receptor 132 (GPR132). This interaction contributes to macrophage dysfunction, apoptosis, and the development of unstable plaques.[2][3][4] In contrast, another linoleic acid metabolite, 13-HODE, is associated with protective mechanisms in early atherosclerosis through peroxisome proliferator-activated receptor-gamma (PPAR-γ) activation.[2][3] However, in later stages, the non-enzymatic formation of both 9-HODE and 13-HODE leads to predominantly harmful effects.[2][3][4]
9-HODE in Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is a condition characterized by excess fat accumulation in the liver, which can progress to a more severe form called non-alcoholic steatohepatitis (NASH), cirrhosis, and liver cancer. Oxidative stress is a key driver of this progression.
Quantitative Data
Circulating levels of 9-HODE are significantly higher in patients with NASH, the progressive form of NAFLD, compared to those with simple steatosis.
| Patient Group | Observation | Reference |
| NASH vs. Simple Steatosis | Significantly elevated plasma levels of 9-HODE | [5][6] |
| NAFLD Progression | 9-HODE concentrations in both serum and liver tissue increase with disease progression. | [7] |
| Obese Adolescents with T2D | Higher levels of 9-HODE compared to subjects with impaired or normal glucose tolerance. | [8] |
Signaling Pathway in NAFLD
In the context of NAFLD, 9-HODE and its precursor linoleic acid contribute to hepatic steatosis. 9-HODE activates both PPAR-α and PPAR-γ, which in turn upregulates the expression of genes involved in fatty acid uptake and synthesis, such as CD36 and Fatty Acid Synthase (FASN).[9][10] This leads to increased triglyceride accumulation in hepatocytes.
Experimental Protocols
Accurate quantification of 9-HODE is crucial for its validation as a biomarker. The two primary methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation from Plasma/Serum
-
Acidification : Acidify the plasma or serum sample to a pH of 3-4 using concentrated HCl.[11]
-
Extraction : Extract the lipids with three times the sample volume of water-saturated ethyl acetate. Centrifuge at a low speed to separate the phases.[11]
-
Collection : Carefully collect the upper organic phase. Repeat the extraction step and combine the organic phases.[11]
-
Drying : Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried lipid extract in the appropriate assay buffer for ELISA or mobile phase for LC-MS/MS.
Protocol 1: 9-HODE Quantification by Competitive ELISA
This protocol is based on commercially available 9-HODE ELISA kits.[11][12][13][14][15]
Principle: This is a competitive immunoassay where 9-HODE in the sample competes with a fixed amount of HRP-conjugated 9-HODE for binding sites on a polyclonal anti-9-HODE antibody coated on a microplate. The color intensity is inversely proportional to the concentration of 9-HODE in the sample.[12]
Materials:
-
9-HODE ELISA Kit (including pre-coated plate, standards, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Deionized water
Procedure:
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition : Add 100 µL of standards and diluted samples to the appropriate wells of the microplate.[11]
-
HRP-Conjugate Addition : Add 100 µL of the diluted HRP-conjugate to each well (except blanks).[11]
-
Incubation : Cover the plate and incubate at room temperature for 2 hours.[11]
-
Washing : Aspirate the contents of the wells and wash the plate five times with wash buffer.
-
Substrate Addition : Add substrate solution to each well and incubate in the dark as per the kit's instructions.
-
Stop Reaction : Add the stop solution to each well. The color will change from blue to yellow.[12]
-
Measurement : Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Calculation : Construct a standard curve and determine the 9-HODE concentration in the samples.
Protocol 2: 9-HODE Quantification by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of 9-HODE.[16][17][18][19]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column : C18 reverse-phase column (e.g., 2.1 x 250 mm, 5 µm particle size)[17][19]
-
Mobile Phase A : Water with 0.2% v/v acetic acid[19]
-
Mobile Phase B : Methanol with 0.2% v/v acetic acid[19]
-
Gradient : A typical gradient starts at 85% B, increases to 100% B, holds, and then re-equilibrates.[19]
Mass Spectrometry Conditions:
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode
-
Monitoring Mode : Multiple Reaction Monitoring (MRM)
-
MRM Transition for 9-HODE : Precursor ion (m/z) → Product ion (m/z). A common transition is m/z 295 → 171.[19] (Note: 13-HODE has a similar precursor ion but a different product ion, m/z 195, allowing for their differentiation[17][19]).
Procedure:
-
Sample Preparation : Prepare samples as described in the "Sample Preparation from Plasma/Serum" section.
-
Standard Curve : Prepare a series of calibration standards of 9-HODE of known concentrations.
-
LC-MS/MS Analysis : Inject the prepared samples and standards into the LC-MS/MS system.
-
Quantification : Integrate the peak areas of the 9-HODE MRM transition and quantify the concentration in the samples using the standard curve.
Conclusion
9-HODE is a valuable biomarker that reflects the extent of oxidative stress and inflammation in atherosclerosis and NAFLD. Its quantification in biological samples can aid in the early diagnosis, risk stratification, and monitoring of disease progression. The provided protocols for ELISA and LC-MS/MS offer robust methods for the accurate measurement of 9-HODE in a research setting. Further clinical validation is warranted to establish 9-HODE as a routine diagnostic tool.
References
- 1. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomarkers in nonalcoholic fatty liver disease-the emperor has no clothes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eicosanoids in Nonalcoholic Fatty Liver Disease (NAFLD) Progression. Do Serum Eicosanoids Profile Correspond with Liver Eicosanoids Content during NAFLD Development and Progression? [mdpi.com]
- 8. Oxidized Fatty Acids: A Potential Pathogenic Link Between Fatty Liver and Type 2 Diabetes in Obese Adolescents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. mybiosource.com [mybiosource.com]
- 13. eaglebio.com [eaglebio.com]
- 14. usbio.net [usbio.net]
- 15. biocompare.com [biocompare.com]
- 16. mdpi.com [mdpi.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 9-HODE in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxyoctadecadienoic acid (9-HODE) is an oxidized metabolite of linoleic acid that has emerged as a significant signaling molecule in the pathophysiology of various metabolic diseases, including atherosclerosis and non-alcoholic fatty liver disease (NAFLD). As a ligand for both the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ) and the G-protein coupled receptor 132 (GPR132), 9-HODE exhibits a dual role, mediating both pro- and anti-inflammatory responses depending on the cellular context.[1][2][3] These application notes provide a comprehensive overview of the experimental use of 9-HODE in metabolic disease models, including detailed protocols for in vitro and in vivo studies.
Data Presentation
In Vitro Effects of 9-HODE on Macrophage and Hepatocyte Models
| Cell Line | Model | Concentration | Duration | Key Findings | Reference(s) |
| THP-1 (monocytes and macrophages) | Atherosclerosis | 30 µM | 24-48 hours | Increased FABP4 and GPR132 expression.[4] | [4] |
| HepG2 | NAFLD | 1 µM, 5 µM | 24 hours (qPCR), 48 hours (triglycerides) | Increased expression of PPARγ, FOXA2, CD36, and FASN; increased triglyceride accumulation in the presence of oleic acid.[5] | [5] |
| HepG2 | NAFLD | 6 µM | Not Specified | Activated PPARα and PPARγ in transactivation assays.[5] | [5] |
Signaling Pathways and Experimental Workflows
9-HODE Signaling Pathways in Metabolic Disease
Caption: Dual signaling pathways of 9-HODE in metabolic regulation.
General Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro analysis of 9-HODE effects.
Experimental Protocols
Preparation of 9-HODE Stock Solution for Cell Culture
Materials:
-
9-HODE (Cayman Chemical or equivalent)
-
Ethanol, molecular biology grade
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Prepare a stock solution of 9-HODE by dissolving it in ethanol. A common stock concentration is 50 mg/mL.
-
Aliquot the stock solution into sterile, polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 2 years.
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium immediately before use. Ensure the final ethanol concentration in the medium is minimal (typically <0.1%) to avoid solvent effects.
In Vitro Model: 9-HODE Treatment of THP-1 Macrophages
Objective: To investigate the effect of 9-HODE on gene expression in human macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS, L-glutamine, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
9-HODE stock solution
-
6-well tissue culture plates
-
Reagents and equipment for RNA extraction and qPCR
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium at a density of 2 x 10^5 to 1 x 10^6 cells/mL.[4]
-
To differentiate monocytes into macrophages, seed 1 x 10^6 THP-1 cells per well in a 6-well plate and treat with 100 nM PMA for 36-48 hours.[4]
-
After PMA treatment, wash the cells and incubate in fresh, low-serum (0.4% FBS) RPMI-1640 medium for 24 hours.[4]
-
-
9-HODE Treatment:
-
Gene Expression Analysis:
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of target genes (e.g., FABP4, CD36, PPARγ, GPR132) and a housekeeping gene (e.g., GAPDH) by qPCR.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
In Vitro Model: 9-HODE Treatment of HepG2 Hepatocytes for NAFLD Studies
Objective: To assess the impact of 9-HODE on lipid accumulation and gene expression in a model of NAFLD.
Materials:
-
HepG2 human hepatoma cell line
-
DMEM with 10% FBS, L-glutamine, penicillin, and streptomycin
-
9-HODE stock solution
-
Oleic acid
-
6-well tissue culture plates
-
Reagents and equipment for triglyceride quantification and qPCR
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM in 6-well plates until confluent.
-
-
9-HODE and Oleic Acid Treatment:
-
To model NAFLD, supplement the culture medium with oleic acid.
-
Prepare fresh dilutions of 9-HODE in the oleic acid-supplemented medium to final concentrations of 1 µM and 5 µM.[5]
-
Treat the HepG2 cells for 24 hours for gene expression analysis or 48 hours for triglyceride measurement.[5] Include appropriate vehicle controls.
-
-
Triglyceride Quantification:
-
After 48 hours of treatment, lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride assay kit.
-
-
Gene Expression Analysis:
-
After 24 hours of treatment, extract total RNA and perform qPCR to analyze the expression of genes involved in lipid metabolism (e.g., FASN, CD36, PPARγ).[5]
-
In Vivo Model: Atherosclerosis in ApoE-/- Mice
Objective: To evaluate the effect of 9-HODE on the development of atherosclerotic plaques in a murine model.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
High-fat diet
-
9-HODE
-
Vehicle for injection (e.g., saline with a small percentage of ethanol)
-
Equipment for animal handling and injections
-
Reagents for tissue fixation, sectioning, and Oil Red O staining
Procedure:
-
Animal Model and Treatment:
-
Induce atherosclerosis in ApoE-/- mice by feeding them a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Administer 9-HODE or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dosage and frequency. Note: Specific dosage and administration protocols for 9-HODE in this model require further optimization based on preliminary studies.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and embed the aortic root in OCT compound for cryosectioning.
-
-
Atherosclerotic Plaque Analysis:
In Vivo Model: NAFLD in High-Fat Diet-Fed Mice
Objective: To assess the effect of 9-HODE on the progression of NAFLD.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
9-HODE
-
Vehicle for administration
-
Equipment for animal handling
-
Reagents for liver tissue fixation, sectioning, and Hematoxylin and Eosin (H&E) staining
Procedure:
-
Animal Model and Treatment:
-
Tissue Collection and Histological Analysis:
-
NAFLD Activity Score (NAS):
-
Evaluate the H&E-stained liver sections for steatosis, lobular inflammation, and hepatocellular ballooning.
-
PPARγ Transactivation Assay
Objective: To determine if 9-HODE can activate PPARγ-mediated gene transcription.
Materials:
-
Cells co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
9-HODE
-
Positive control (e.g., rosiglitazone)
-
Luciferase assay reagent
Procedure:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) and transfect with the PPARγ and PPRE-luciferase plasmids.
-
-
Treatment:
-
Treat the transfected cells with various concentrations of 9-HODE, a positive control (rosiglitazone), and a vehicle control for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
GPR132 Calcium Mobilization Assay
Objective: To assess the ability of 9-HODE to induce intracellular calcium mobilization through GPR132 activation.
Materials:
-
Cells expressing GPR132 (e.g., CHO or HEK293 cells stably expressing GPR132)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
9-HODE
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader or microscope capable of kinetic readings
Procedure:
-
Cell Seeding and Dye Loading:
-
Calcium Flux Measurement:
-
Wash the cells to remove excess dye and replace with a physiological buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add different concentrations of 9-HODE to the wells and immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes).
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 7. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exercise in mice ameliorates high-fat diet-induced nonalcoholic fatty liver disease by lowering HMGCS2 | Aging [aging-us.com]
- 13. Conophylline inhibits high fat diet-induced non-alcoholic fatty liver disease in mice | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. 2.4. Histological Staining and NAFLD Activity Score (NAS) [bio-protocol.org]
- 16. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gubra.dk [gubra.dk]
- 18. Prediction of Nonalcoholic Fatty Liver Disease (NAFLD) Activity Score (NAS) with Multiparametric Hepatic Magnetic Resonance Imaging and Elastography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Unlocking the Secrets of Lipid Signaling: A Guide to the 9-HODE ELISA Kit
Application and Protocol Notes for Researchers and Drug Development Professionals
Introduction to 9-HODE and its Significance
9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet. Its production can occur through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes, or non-enzymatically via free radical-mediated lipid peroxidation.[1] As a stable marker of oxidative stress and an important signaling molecule, 9-HODE has garnered significant interest in various fields of biomedical research. It plays a crucial role in a multitude of physiological and pathological processes, including inflammation, immune responses, cancer progression, and cardiovascular diseases.[1][2]
This document provides a comprehensive overview of the 9-HODE ELISA (Enzyme-Linked Immunosorbent Assay) kit, a widely used tool for the quantitative determination of 9-HODE in a variety of biological samples. We will delve into the detailed protocol for using this kit, its diverse applications, and present a summary of reported 9-HODE concentrations in different biological matrices.
Principle of the 9-HODE ELISA
The 9-HODE ELISA kit is a competitive immunoassay designed for the quantitative measurement of 9-HODE. The principle of the assay is based on the competition between 9-HODE in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled 9-HODE for a limited number of binding sites on a microplate coated with a 9-HODE-specific antibody.
The assay proceeds as follows: standards or prepared biological samples are added to the antibody-coated wells, followed by the addition of the 9-HODE-HRP conjugate. During incubation, the 9-HODE present in the sample competes with the 9-HODE-HRP conjugate for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added to the wells, which is converted by the bound HRP into a colored product. The intensity of the color is inversely proportional to the concentration of 9-HODE in the sample. The concentration of 9-HODE in the samples is determined by comparing the optical density of the samples to a standard curve generated with known concentrations of 9-HODE.
Applications of the 9-HODE ELISA Kit
The quantification of 9-HODE levels in biological samples is a valuable tool for researchers and clinicians studying a wide range of biological processes and diseases.
Cardiovascular Disease and Atherosclerosis
9-HODE is abundantly found in atherosclerotic lesions and oxidized low-density lipoprotein (oxLDL).[1][3] Studies have shown a significant increase in 9-HODE levels in the LDL of atherosclerotic patients compared to healthy individuals.[3] This makes the 9-HODE ELISA a useful tool for investigating the role of lipid peroxidation in the pathogenesis of atherosclerosis and for assessing cardiovascular risk.
Inflammation and Autoimmune Diseases
As a product of oxidative stress, 9-HODE is implicated in inflammatory processes. Elevated levels of 9-HODE have been observed in the plasma and synovial fluid of patients with rheumatoid arthritis, suggesting its involvement in the inflammatory cascade of this autoimmune disease.[2][4]
Cancer Research
The role of 9-HODE in cancer is complex and appears to be context-dependent. Some studies suggest that 9-HODE may promote cell proliferation and has been detected in human prostate cancer tissues.[5][6] Conversely, other research indicates that related oxidized linoleic acid metabolites can have anti-proliferative effects in colon cancer.[7] The 9-HODE ELISA can be employed to investigate the role of this lipid mediator in different cancer types and to evaluate the efficacy of potential therapeutic interventions that target lipid metabolism.
Neurological Disorders and Pain Perception
9-HODE has been identified as an endogenous ligand for the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pain sensation.[2] This suggests a role for 9-HODE in pain signaling and its potential as a biomarker or therapeutic target in pain-related neurological conditions.
Metabolic Diseases
Emerging evidence links 9-HODE to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).[8] The 9-HODE ELISA can be utilized to explore the involvement of lipid peroxidation in the progression of such diseases.
Quantitative Data on 9-HODE in Biological Samples
The following tables summarize reported concentrations of 9-HODE in various human and animal biological samples, providing a reference for researchers. It is important to note that concentrations can vary significantly based on the analytical method used, sample handling, and the physiological or pathological state of the subject.
| Human Plasma/Serum | Condition | 9-HODE Concentration | Reference |
| Plasma | Healthy Volunteers (post-exercise) | Increase of 3.1-fold immediately post-75km cycling | [9] |
| LDL | Healthy Volunteers (36-47 years) | Baseline | [3] |
| LDL | Atherosclerotic Patients (36-47 years) | 20-fold increase compared to healthy controls | [3] |
| LDL | Healthy Volunteers (69-94 years) | Elevated compared to younger healthy individuals | [3] |
| LDL | Atherosclerotic Patients (69-94 years) | 2-3 fold increase compared to age-matched healthy controls | [3] |
| Plasma | Patients with Nonalcoholic Steatohepatitis (NASH) | Significantly elevated compared to patients with steatosis | [8] |
| Human Tissues | Condition | 9-HODE Presence/Level | Reference |
| Atherosclerotic Plaques | Atherosclerosis | Abundantly present | [1] |
| Synovial Fluid | Rheumatoid Arthritis | Higher than in osteoarthritis (not statistically significant in one study) | [4] |
| Bone Tissue | Rheumatoid Arthritis | Increased in destructive bone tissue | [2] |
| Colon Tissue | Colon Cancer | Levels of related 13-S-HODE were found to be reduced in tumor tissue compared to normal tissue | [7] |
| Prostate Tissue | Prostate Cancer | Detected in adenocarcinoma specimens | [5] |
| In Vitro Cell Culture | Cell Type | Condition | 9-HODE Production/Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Basal | Converts linoleic acid to 9-HODE and 13-HODE | [10] | |
| THP-1 Monocytes/Macrophages | Treatment with 9-HODE (30 µM) | Increased FABP4 expression | [11][12][13][14] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following are general guidelines; however, it is essential to refer to the specific instructions provided with your 9-HODE ELISA kit.
Plasma:
-
Collect whole blood into a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store at -80°C until use. For the assay, plasma may require extraction to remove interfering substances. A common method is solid-phase extraction (SPE).
Serum:
-
Collect whole blood into a tube without an anticoagulant.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C. Serum will also likely require extraction.
Tissue Homogenates:
-
Weigh the tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline with a protease inhibitor cocktail) on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and store at -80°C. An extraction step is typically necessary to isolate the lipid fraction.
Cell Culture Supernatants:
-
Collect the cell culture medium.
-
Centrifuge at 1,500 rpm for 10 minutes to remove cells and debris.
-
The supernatant can be used directly or may require extraction depending on the expected concentration of 9-HODE and the presence of interfering substances in the medium.
9-HODE ELISA Protocol (General Overview)
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting wash buffers, preparing a standard curve by serial dilution of the provided 9-HODE standard, and preparing the 9-HODE-HRP conjugate.
-
Assay Procedure: a. Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate. b. Add 50 µL of the prepared 9-HODE-HRP conjugate to each well. c. Incubate the plate for 2 hours at room temperature on a shaker. d. Wash the plate three to five times with the prepared wash buffer. e. Add 100 µL of the substrate solution to each well. f. Incubate the plate for 15-30 minutes at room temperature in the dark. g. Add 100 µL of stop solution to each well to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at the recommended wavelength (typically 450 nm). b. Generate a standard curve by plotting the absorbance of each standard against its known concentration. c. Determine the concentration of 9-HODE in the samples by interpolating their absorbance values from the standard curve.
Visualizing Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the biological context of 9-HODE, the following diagrams have been generated.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High levels of oxidized fatty acids in HDL are associated with impaired HDL function in patients with active rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of 13-hydroxyoctadecadienoic acid (13-HODE) by prostate tumors and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acids and Oxylipins in Osteoarthritis and Rheumatoid Arthritis—a Complex Field with Significant Potential for Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Identification of 9-HODE using Mass Spectrometry Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyoctadecadienoic acid (9-HODE) is an oxidized metabolite of linoleic acid, a polyunsaturated fatty acid abundant in the human diet.[1] As a biologically active lipid mediator, 9-HODE is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and pain perception.[2][3][4] Accurate identification and quantification of 9-HODE in biological matrices are crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the identification of 9-HODE based on its characteristic mass spectrometry fragmentation pattern.
Principle
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific detection of lipids like 9-HODE.[5][6] Using electrospray ionization (ESI) in the negative ion mode, 9-HODE is readily ionized to its deprotonated molecular ion [M-H]⁻. Subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell produces a unique fragmentation pattern that serves as a fingerprint for its identification.
Mass Spectrometry Fragmentation of 9-HODE
Under negative ion ESI-MS/MS conditions, 9-HODE exhibits a characteristic fragmentation pattern. The precursor ion is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 295.2278.[7] Two major diagnostic product ions are typically observed:
-
m/z 171.1021 : This is the signature fragment ion for 9-HODE and results from the cleavage of the carbon-carbon bond adjacent to the hydroxyl group.[7][8]
-
m/z 277.2177 : This fragment arises from the neutral loss of a water molecule (H₂O) from the precursor ion.[7][9]
The presence of both the precursor ion at m/z 295.2278 and the specific product ion at m/z 171.1021 provides high confidence in the identification of 9-HODE.
Fragmentation Diagram
Caption: Fragmentation pattern of 9-HODE in negative ESI-MS/MS.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for the identification of 9-HODE by LC-MS/MS in multiple reaction monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9-HODE | 295.2 | 171.1 | 10-20 |
| 9-HODE | 295.2 | 277.2 | 10-15 |
Note: Optimal collision energies may vary depending on the mass spectrometer used and should be optimized empirically.
Experimental Protocol: LC-MS/MS Analysis of 9-HODE
This protocol provides a general framework for the analysis of 9-HODE in biological samples such as plasma.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., 9-HODE-d4).[7]
-
Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[10]
-
Vortex the mixture briefly.
-
Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.[10]
-
Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.[10]
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Repeat the hexane extraction once more and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of 80:20 methanol/water containing 0.04% acetic acid for LC-MS/MS analysis.[7]
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 40% B, increase to 99% B over 10 min, hold for 2 min, return to 40% B and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Ion Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Experimental Workflow
Caption: Workflow for the analysis of 9-HODE in plasma.
9-HODE Signaling Pathway Involvement
9-HODE exerts its biological effects through interaction with specific receptors, primarily peroxisome proliferator-activated receptors (PPARs) and the G protein-coupled receptor GPR132.[2][3][11] Activation of these receptors can modulate gene expression related to lipid metabolism and inflammation, contributing to the progression of diseases like atherosclerosis.
Caption: Simplified signaling pathway of 9-HODE.
Conclusion
The characteristic fragmentation pattern of 9-HODE, particularly the diagnostic ion at m/z 171.1, allows for its unambiguous identification using LC-MS/MS. The protocol outlined in this application note provides a robust method for the analysis of 9-HODE in biological matrices, facilitating further research into its role in health and disease.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time | MDPI [mdpi.com]
- 7. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of 9-HODE Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction:
9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It exists in different stereoisomeric forms, primarily 9(S)-HODE and 9(R)-HODE, which can be generated through both enzymatic pathways (e.g., via cyclooxygenases and cytochrome P450) and non-enzymatic free radical-induced oxidation.[1] 9-HODE is implicated in a variety of physiological and pathological processes, including inflammation, metabolic regulation, and cardiovascular disease.[1][2][3] Its diverse biological effects are mediated through interactions with specific cellular targets, most notably Peroxisome Proliferator-Activated Receptors (PPARs) and the G protein-coupled receptor GPR132 (also known as G2A).[2][3][4]
These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of 9-HODE, enabling researchers to investigate its mechanisms of action and explore its potential as a therapeutic target.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assays
9-HODE has been identified as a ligand for both PPARα and PPARγ, nuclear receptors that play crucial roles in lipid metabolism and inflammation.[2][4] Activation of these receptors by 9-HODE can lead to the transcriptional regulation of target genes involved in fatty acid uptake and synthesis.[2][4]
PPAR Luciferase Reporter Gene Assay
This assay quantifies the ability of 9-HODE to activate PPARα or PPARγ by measuring the expression of a luciferase reporter gene under the control of a PPAR response element (PPRE).
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with:
-
An expression vector for full-length human or mouse PPARα or PPARγ.
-
A PPRE-driven firefly luciferase reporter vector.
-
A Renilla luciferase vector for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing 1% charcoal-stripped FBS.
-
Prepare serial dilutions of 9-HODE (and a known PPAR agonist as a positive control, e.g., rosiglitazone for PPARγ) in the treatment medium.
-
Add the diluted compounds to the cells and incubate for 18-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Plot the fold induction against the concentration of 9-HODE to generate a dose-response curve and determine the EC50 value.
-
Data Presentation:
| Compound | Target | EC50 (µM) | Max Fold Induction |
| 9-HODE | PPARα | ~2.0[4] | >4x at 2µM[4] |
| 9-HODE | PPARγ | Not specified | 2.5x at 6µM[4] |
| Rosiglitazone | PPARγ | Positive Control | - |
Signaling Pathway Diagram:
Caption: 9-HODE activates PPAR signaling pathway.
Quantitative PCR (qPCR) for Target Gene Expression
This assay measures the change in mRNA levels of known PPAR target genes in response to 9-HODE treatment.
Experimental Protocol:
-
Cell Culture and Treatment:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qPCR Analysis:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle control.
-
Data Presentation:
| Target Gene | Cell Line | 9-HODE Conc. (µM) | Fold Change in mRNA Expression |
| CD36 | HepG2 | 5 | Increased[4] |
| FASN | HepG2 | 5 | Increased[4] |
| PPARγ | HepG2 | 5 | Increased[4] |
| FABP4 | THP-1 | 30 | Increased[5] |
G Protein-Coupled Receptor 132 (GPR132/G2A) Activation Assays
9-HODE is a potent agonist for GPR132, a receptor implicated in inflammation and immune cell function.[3][6] GPR132 activation by 9-HODE typically leads to an increase in intracellular calcium.[6]
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPR132 activation by 9-HODE.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Cell Loading with Calcium Indicator:
-
24 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Treatment and Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader or a microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
-
Add 9-HODE at various concentrations and immediately begin recording the fluorescence intensity over time.
-
Thapsigargin can be used as a positive control to induce calcium release from intracellular stores.[6]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) relative to the baseline.
-
The peak response is used to quantify the extent of calcium mobilization.
-
Generate a dose-response curve to determine the EC50 of 9-HODE for GPR132 activation.
-
Data Presentation:
| Assay Type | Cell Line | 9-HODE Conc. (µM) | Response |
| Calcium Flux | HEK-293 | 1 | Significant increase in intracellular Ca2+[6] |
| IP-1 Accumulation | CHO-K1 | 7.5 (EC50) | Dose-dependent increase[7] |
Signaling Pathway Diagram:
Caption: 9-HODE activates the GPR132 signaling pathway.
Endothelial Cell Tube Formation Assay
This assay assesses the effect of 9-HODE on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis. Human umbilical vein endothelial cells (HUVECs) can produce 9-HODE, suggesting its potential role in vascular biology.[8]
Experimental Protocol:
-
Preparation of Matrix Gel:
-
Thaw basement membrane extract (e.g., Matrigel) on ice overnight.
-
Pipette 50-100 µL of the cold Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Culture HUVECs in endothelial growth medium.
-
Harvest the cells and resuspend them in basal medium containing a low concentration of serum (e.g., 1-2% FBS).
-
Add 9-HODE at various concentrations to the cell suspension.
-
Seed 1-2 x 10^4 cells into each Matrigel-coated well.[9]
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically using an inverted phase-contrast microscope.
-
Capture images at a fixed time point (e.g., 6 hours).
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as:
-
Total tube length
-
Number of branch points (nodes)
-
Number of loops (meshes)
-
-
Use image analysis software (e.g., ImageJ with an angiogenesis plugin) for quantification.[9]
-
Experimental Workflow Diagram:
Caption: Workflow for the endothelial cell tube formation assay.
Neutrophil Chemotaxis Assay
Given the pro-inflammatory properties of 9-HODE, this assay can determine if it acts as a chemoattractant for neutrophils, a key event in the inflammatory response.
Experimental Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque and dextran sedimentation).[10]
-
Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
-
Chemotaxis Assay Setup (Boyden Chamber/Transwell Assay):
-
Use a 96-well chemotaxis plate with a polycarbonate membrane insert (e.g., 3-5 µm pore size).[10]
-
Add different concentrations of 9-HODE to the lower chambers of the plate. A known chemoattractant like Interleukin-8 (IL-8) or fMLP should be used as a positive control.[11] Use assay buffer alone as a negative control.
-
Add the neutrophil suspension to the upper chamber (the insert).
-
-
Incubation:
-
Quantification of Migrated Cells:
-
Remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:
-
Cell Lysis and ATP Measurement: Lyse the cells in the lower chamber and measure ATP content using a luminescent assay (e.g., CellTiter-Glo). The luminescence is proportional to the cell number.[10]
-
Cell Counting: Directly count the cells using a hemocytometer or an automated cell counter.
-
Fluorescence-based: Pre-labeling neutrophils with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower well.
-
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells migrating towards 9-HODE by the number of cells that migrated towards the buffer control.
-
Experimental Workflow Diagram:
Caption: Workflow for the neutrophil chemotaxis assay.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. SiMA: A simplified migration assay for analyzing neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 9-HODE Standards for Analytical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction 9-Hydroxyoctadecadienoic acid (9-HODE) is a crucial oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet[1]. It exists in several isomeric forms, including 9(S)-HODE and 9(R)-HODE[2]. Generated through enzymatic pathways involving lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 enzymes, as well as non-enzymatic free radical oxidation, 9-HODE is a significant biomarker for oxidative stress[2][3][4]. Its accumulation is linked to the pathology of various diseases, including atherosclerosis, inflammation, and cancer[1][4]. As a signaling molecule, 9-HODE interacts with receptors like peroxisome proliferator-activated receptors (PPARs) and the G protein-coupled receptor GPR132, modulating gene expression and cellular functions such as monocyte chemotaxis and lipid uptake[4][5][6][7]. Accurate quantification of 9-HODE in biological matrices is therefore essential for understanding its physiological and pathological roles. This application note provides detailed protocols for the preparation, handling, and quality control of 9-HODE standards for use in analytical experiments such as liquid chromatography-mass spectrometry (LC-MS/MS).
Physicochemical and Handling Data for 9-HODE
Proper handling and storage are critical for maintaining the integrity of 9-HODE standards. The following table summarizes key properties and recommendations for commercially available 9-HODE.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₃₂O₃ | [2] |
| Molar Mass | 296.45 g/mol | [2] |
| Stereoisomers | 9(S)-HODE, 9(R)-HODE | [2] |
| UV λmax | 234 nm | [7][8] |
| Recommended Storage | -20°C | [3][9] |
| Stability | ≥ 2 years at -20°C | [3][9] |
| Common Solvents | Ethanol, DMF, DMSO (up to 50 mg/ml) | [7] |
| Handling Precautions | Use polypropylene or silanized glassware to prevent binding.[1] |
Experimental Protocols
Accurate preparation of standards is the foundation of reliable quantification. Below are protocols for preparing 9-HODE standards from commercial sources and for extracting the analyte from biological samples for analysis.
Protocol 1: Preparation of 9-HODE Stock and Working Standards
This protocol describes the preparation of a primary stock solution and a serial dilution for creating a calibration curve, typically for LC-MS/MS analysis.
Materials:
-
9-HODE standard (e.g., from Cayman Chemical, CAS 73543-67-6)[2]
-
Ethanol (HPLC or MS-grade)
-
Methanol (HPLC or MS-grade)
-
Polypropylene microcentrifuge tubes or silanized glass vials[1]
-
Calibrated micropipettes
Procedure:
-
Primary Stock Solution (e.g., 100 ng/µL):
-
Commercially available standards are often supplied in an ethanol solution (e.g., 1 mg/ml or 50 µg/mL)[1][10].
-
If starting with a solid, accurately weigh the required amount and dissolve in ethanol to achieve the desired concentration.
-
If using a pre-dissolved standard, dilute it with ethanol to create a primary stock solution of a convenient concentration, such as 100 ng/µL[10].
-
Store the primary stock solution at -80°C for long-term stability[10].
-
-
Working Standard Mixtures:
-
Prepare an intermediate stock solution by diluting the primary stock in methanol.
-
Perform serial dilutions from the intermediate stock using methanol to prepare a series of working standards for the calibration curve.
-
An example concentration range for a calibration curve is 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL[10].
-
Prepare these solutions fresh before each experiment if possible, or store them at -80°C for short periods.
-
Quantitative Data for Calibration Standards:
| Standard ID | Concentration (ng/mL) | Corresponding Concentration (nmol/L)* |
| S1 | 200 | ~674.6 |
| S2 | 100 | ~337.3 |
| S3 | 50 | ~168.7 |
| S4 | 20 | ~67.5 |
| S5 | 10 | ~33.7 |
| S6 | 5 | ~16.9 |
| S7 | 2 | ~6.7 |
| S8 | 1 | ~3.4 |
| Calculated using a molar mass of 296.45 g/mol . This range is adapted from published methods.[10] |
Protocol 2: Solid-Phase Extraction (SPE) of 9-HODE from Plasma
This protocol provides a general workflow for extracting 9-HODE from a biological matrix like plasma, for which the prepared standards will be used for quantification.
Materials:
-
Plasma sample
-
Internal Standard (IS), e.g., 13-HODE-d4 or 15(S)-HETE-d8[10][11]
-
Hexane
-
2-Propanol
-
Acetic Acid
-
C18 SPE Cartridges
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction:
-
Drying and Reconstitution:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas[11].
-
Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Analytical Method Parameters
For quantification, LC-MS/MS is commonly employed using multiple-reaction monitoring (MRM) mode for its high specificity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference(s) |
| 9-HODE | 295.2 | 171 | The product ion at m/z 171 is characteristic and allows differentiation from 13-HODE. | [11][12] |
| 13-HODE | 295.2 | 195 | Used as an analyte or for isomeric separation studies. | [11][12] |
Visualizations: Workflows and Pathways
To better illustrate the processes and context, the following diagrams have been generated.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. gsartor.org [gsartor.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
Application Notes: Solid-Phase Extraction Methods for the Isolation of 9-Hydroxyoctadecadienoic Acid (9-HODE)
Introduction
9-Hydroxyoctadecadienoic acid (9-HODE) is a metabolite of linoleic acid, the most predominant polyunsaturated fatty acid in the human diet.[1][2] It is formed through both enzymatic pathways, involving cyclooxygenase and lipoxygenase, and non-enzymatic, free radical-mediated processes.[2] As a result, 9-HODE is considered a significant biomarker for oxidative stress and is implicated in various physiological and pathological states, including inflammation, atherosclerosis, and cancer.[1] Accurate quantification of 9-HODE in biological matrices is crucial for research and clinical applications. Solid-Phase Extraction (SPE) is a robust and widely used sample preparation technique that allows for the concentration and purification of analytes like 9-HODE from complex biological samples, thereby improving analytical sensitivity and accuracy.[3]
This document provides detailed protocols for the isolation of 9-HODE from biological samples using both reversed-phase and normal-phase solid-phase extraction.
Biological Pathway: Formation of 9-HODE
Linoleic acid is converted to 9-HODE through an intermediate, 9-hydroperoxyoctadecadienoic acid (9-HPODE). This conversion can be initiated by enzymes like lipoxygenase and cytochrome P450 or by non-enzymatic autoxidation.[2][4] The unstable 9-HPODE is then rapidly reduced to the more stable 9-HODE.[4]
Experimental Protocols
Prior to solid-phase extraction, biological samples require initial preparation to remove proteins and other interfering substances. The choice between reversed-phase and normal-phase SPE depends on the nature of the sample and the subsequent analytical method.
Protocol 1: Sample Pre-treatment from Plasma/Serum
This protocol is suitable for preparing plasma or serum samples for subsequent reversed-phase SPE.
-
Lipid Extraction:
-
To a 1 mL plasma or serum sample in a glass tube, add 20 mL of a Folch solution (2:1 Chloroform:Methanol) containing an antioxidant like Butylated hydroxytoluene (BHT) at 5 mg/100 mL.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Add 10 mL of ice-cold 0.43% MgCl2, and vortex again for 1 minute.[1]
-
Centrifuge the sample at low speed (e.g., 2000 x g) for 5 minutes to separate the phases.[1][5]
-
-
Hydrolysis of Esterified 9-HODE (Optional):
-
Acidification:
Protocol 2: Reversed-Phase SPE for 9-HODE Isolation
Reversed-phase SPE is ideal for extracting moderately polar analytes like 9-HODE from aqueous sample matrices. C18 (octadecyl) is a commonly used sorbent.
Methodology:
-
Sorbent Conditioning: Activate the C18 SPE cartridge by passing 1-2 column volumes of methanol or acetonitrile. This wets the sorbent to ensure proper interaction with the analyte.
-
Sorbent Equilibration: Equilibrate the cartridge by passing 1-2 column volumes of purified water or a buffer matching the pH of the sample (e.g., pH 3 water). Do not allow the sorbent to dry out.
-
Sample Loading: Load the pre-treated and acidified sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 1-2 column volumes of a weak solvent mixture (e.g., 10-20% methanol in water) to remove polar interferences while retaining 9-HODE.
-
Elution: Elute the retained 9-HODE from the cartridge using 1-2 column volumes of a non-polar solvent or mixture, such as ethyl acetate or hexane/ethyl acetate.[1] Collect the eluate in a clean collection tube.
-
Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase compatible with the analytical system (e.g., HPLC or LC-MS).
Protocol 3: Normal-Phase SPE for 9-HODE Isolation
Normal-phase SPE is used to isolate analytes from non-polar organic extracts.[7] It utilizes a polar stationary phase, such as silica.[8][9]
Methodology:
-
Sample Preparation: The sample must first be extracted into a non-polar solvent like hexane or isooctane.[7] Ensure the extract is free of water, which can deactivate the silica sorbent.
-
Sorbent Conditioning: Activate the silica SPE cartridge by passing 1-2 column volumes of a non-polar solvent, such as hexane.[7]
-
Sorbent Equilibration: Equilibrate the cartridge with the same non-polar solvent used to dissolve the sample extract.
-
Sample Loading: Load the non-polar sample extract onto the cartridge. 9-HODE will be retained through polar interactions with the silica surface.[7]
-
Washing: Wash the cartridge with 1-2 column volumes of the loading solvent (e.g., hexane) to remove non-polar interferences.
-
Elution: Elute the 9-HODE using a more polar solvent mixture. A common elution solvent is a mixture of hexane and isopropanol with a trace of acetic acid (e.g., 99:1:0.1, v/v/v).[10]
-
Post-Elution Processing: Evaporate the eluate to dryness under nitrogen and reconstitute in the appropriate mobile phase for analysis.
Data Presentation: Comparison of SPE Protocols
The following table summarizes the key parameters for the described SPE methods for isolating 9-HODE.
| Parameter | Reversed-Phase SPE Protocol | Normal-Phase SPE Protocol |
| Sorbent Type | Non-polar (e.g., C18, Polymeric)[11] | Polar (e.g., Silica, Alumina)[8][9] |
| Sample Matrix | Aqueous (e.g., acidified plasma hydrolysate) | Non-polar organic solvent (e.g., Hexane)[7] |
| Analyte Retention | Hydrophobic (non-polar) interactions | Polar interactions (e.g., hydrogen bonding)[7] |
| Conditioning Solvent | Water-miscible organic (e.g., Methanol) | Non-polar organic (e.g., Hexane)[7] |
| Equilibration Solvent | Aqueous buffer or water (pH adjusted) | Sample loading solvent (e.g., Hexane)[7] |
| Wash Solvent | Weak, polar solvent (e.g., 10-20% Methanol) | Non-polar solvent (e.g., Hexane)[7] |
| Elution Solvent | Moderately non-polar (e.g., Ethyl Acetate) | Polar mixture (e.g., Hexane:Isopropanol:Acetic Acid)[10] |
| Primary Application | Biological fluids (plasma, urine, media)[1] | Cleanup of non-polar lipid extracts[10] |
Solid-phase extraction is an effective and versatile technique for the isolation and concentration of 9-HODE from complex biological matrices. The choice between reversed-phase and normal-phase methodology depends primarily on the solvent in which the sample is dissolved. Reversed-phase SPE is generally preferred for aqueous samples like processed plasma or urine, while normal-phase SPE is excellent for cleaning up samples already extracted into non-polar organic solvents. Proper implementation of these protocols can significantly enhance the quality and reliability of downstream analysis by HPLC or LC-MS/MS.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction: Normal Phase Methodology [sigmaaldrich.com]
- 8. specartridge.com [specartridge.com]
- 9. specartridge.com [specartridge.com]
- 10. gsartor.org [gsartor.org]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-HODE in Immunology and Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyoctadecadienoic acid (9-HODE) is a major bioactive lipid mediator derived from the oxidation of linoleic acid. It is increasingly recognized for its significant role in regulating immune responses, particularly in the context of macrophage function. As a key signaling molecule, 9-HODE is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and neuropathic pain, making it a molecule of high interest for therapeutic development.
These application notes provide an overview of the key applications of 9-HODE in immunology and macrophage research, along with detailed protocols for relevant in vitro experiments.
Key Applications in Immunology and Macrophage Biology
-
Modulation of Macrophage Gene Expression: 9-HODE is a known ligand for the G protein-coupled receptor 132 (GPR132, also known as G2A) and a potent activator of the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. The activation of these receptors leads to downstream changes in the expression of genes involved in inflammation, lipid metabolism, and cell differentiation.
-
Regulation of Inflammatory Responses: The role of 9-HODE in inflammation is complex and context-dependent. In some settings, its interaction with GPR132 can promote pro-inflammatory effects[1][3]. For instance, 9-HODE has been shown to induce the release of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) from human macrophages[4].
-
Induction of Fatty Acid Binding Protein 4 (FABP4): 9-HODE treatment of monocytes and macrophages leads to a significant, concentration-dependent increase in the expression of FABP4, a key protein in fatty acid uptake and lipid metabolism[5][6]. This effect is primarily mediated through the activation of PPARγ[5][7].
-
Macrophage Differentiation and Lipid Accumulation: Through its action on PPARγ, 9-HODE can influence the differentiation of monocytes into macrophages and promote the expression of scavenger receptors like CD36, leading to increased lipid uptake and foam cell formation, a critical process in the development of atherosclerosis[1].
-
Role in Atherosclerosis: 9-HODE is abundant in atherosclerotic lesions[1]. While its counterpart, 13-HODE, is associated with protective mechanisms in early atherosclerosis, 9-HODE's pro-inflammatory actions through GPR132 are thought to contribute to the progression of later-stage, more fragile plaques[1][3].
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of 9-HODE on macrophages.
Table 1: Effect of 9-HODE on Gene Expression in THP-1 Cells
| Gene | Cell Type | 9-HODE Concentration | Fold Change/Effect | Reference |
| PPARγ₂ | U937 cells | Not specified | 4-fold increase in transcripts | [1] |
| FABP4 | THP-1 Monocytes | 30 µM | Marked increase in mRNA expression | [5] |
| FABP4 | THP-1 Macrophages | 30 µM | Marked increase in mRNA expression | [5] |
| GPR132 | THP-1 Monocytes | 30 µM | Increased mRNA expression | [5][7] |
Table 2: Effect of 9-HODE on Cytokine Release from Human Macrophages
| Cytokine | Cell Type | 9-HODE Concentration | Cytokine Release (pg/culture) | Reference |
| IL-1β | Human monocyte-derived macrophages | 33 µM | 122 | [4] |
| IL-1β | Untreated control | 0 µM | 4 | [4] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: 9-HODE signaling through the GPR132 receptor.
Caption: 9-HODE-mediated activation of the PPARγ signaling pathway.
Caption: General experimental workflow for studying 9-HODE effects on macrophages.
Experimental Protocols
Protocol 1: In Vitro Differentiation of THP-1 Monocytes to Macrophages and Treatment with 9-HODE
Objective: To differentiate the human monocytic cell line THP-1 into macrophages and treat them with 9-HODE to study its effects on gene and protein expression.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA)
-
9-HODE (ensure high purity)
-
6-well tissue culture plates
-
Sterile PBS
Procedure:
-
Cell Culture:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 4 mM L-glutamine.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL in a humidified incubator at 37°C with 5% CO₂.
-
-
Differentiation into Macrophages:
-
Seed 1 x 10⁶ THP-1 cells per well in a 6-well plate.
-
Induce differentiation by treating the cells with 100 nM PMA for 36 hours[5].
-
After 36 hours, remove the PMA-containing medium, wash the adherent macrophages gently with sterile PBS.
-
Add fresh, low-serum (0.4% FBS) RPMI medium and incubate for another 24 hours to allow the cells to rest and fully differentiate[5].
-
-
9-HODE Treatment:
-
Prepare a stock solution of 9-HODE in ethanol.
-
Dilute the 9-HODE stock solution in culture medium to the desired final concentration (e.g., 30 µM)[5][7]. Ensure the final ethanol concentration is minimal and consistent across all wells, including the vehicle control.
-
Remove the resting medium from the differentiated macrophages and add the 9-HODE-containing medium or vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 24-48 hours)[5].
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant for analysis of secreted proteins (e.g., by ELISA).
-
Wash the cells with PBS and then lyse them for RNA or protein extraction for downstream applications like RT-PCR or Western blotting.
-
Protocol 2: Quantification of Gene Expression by Real-Time PCR
Objective: To quantify the change in mRNA expression of target genes (e.g., FABP4, GPR132) in macrophages following 9-HODE treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and housekeeping genes (e.g., GAPDH, β-actin)
-
Real-Time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the 9-HODE-treated and control macrophages using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
-
Protocol 3: Measurement of Secreted Proteins by ELISA
Objective: To measure the concentration of secreted proteins (e.g., FABP4, IL-1β) in the cell culture supernatant after 9-HODE treatment.
Materials:
-
Commercial ELISA kit for the protein of interest
-
Cell culture supernatant collected from Protocol 1
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Centrifuge the collected cell culture supernatant to remove any cellular debris.
-
Use the cleared supernatant for the ELISA.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves incubating the sample in a pre-coated plate, followed by the addition of detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the protein concentration based on a standard curve generated with known concentrations of the recombinant protein.
-
Drug Development Implications
The dual role of 9-HODE in activating both pro-inflammatory (GPR132) and metabolic/regulatory (PPARγ) pathways presents a nuanced target for drug development.
-
Targeting GPR132: Antagonists of GPR132 could be beneficial in conditions where 9-HODE-mediated pro-inflammatory responses and macrophage migration are detrimental, such as in late-stage atherosclerosis or neuropathic pain[3][8][9].
-
Targeting PPARγ: Selective modulation of PPARγ activity remains a key strategy for metabolic diseases. Understanding how endogenous ligands like 9-HODE contribute to its activation can inform the development of more specific and effective synthetic agonists.
-
Biomarker Potential: Given its elevated levels in various disease states, 9-HODE and its metabolites are being investigated as potential biomarkers for conditions involving oxidative stress and inflammation[2].
These notes and protocols provide a foundational framework for researchers to investigate the multifaceted roles of 9-HODE in immunology and macrophage biology, and to explore its potential as a therapeutic target.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of interleukin 1 beta expression from human peripheral blood monocyte-derived macrophages by 9-hydroxyoctadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role and Use of 9-HODE in Neurological and Pain Research
Audience: Researchers, scientists, and drug development professionals.
Introduction 9-Hydroxyoctadecadienoic acid (9-HODE) is an oxidized metabolite of the essential fatty acid, linoleic acid.[1][2] Produced enzymatically by lipoxygenases (LOX) and cyclooxygenases, or non-enzymatically under conditions of oxidative stress, 9-HODE is emerging as a critical signaling molecule in various physiological and pathological processes.[2][3][4][5] This document provides a detailed overview of 9-HODE's application in neurological and pain research, focusing on its mechanisms of action, protocols for its study, and quantitative data from key experiments.
Biological Role in Neurology and Pain
1. Pain Transduction and Sensitization via TRPV1 Activation 9-HODE is a potent endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in detecting noxious heat and inflammatory pain.[1][6][7] Noxious heat can trigger the formation of 9-HODE in the skin, which then activates TRPV1 on nociceptive neurons, contributing to pain sensation and thermal hyperalgesia.[3][6] Studies have shown that 100 μM 9-HODE activates trigeminal ganglion (TG) neurons from wild-type mice but not from TRPV1 knockout mice.[6] This effect is observed in a concentration-dependent manner and is critical in the development of inflammatory pain.[6][7]
Caption: 9-HODE signaling pathway in acute pain and heat sensation.
2. Neuropathic Pain and Neuroinflammation Beyond acute pain, 9-HODE is implicated in chronic and neuropathic pain states. In models of chemotherapy-induced peripheral neuropathy, 9-HODE levels are elevated in the sciatic nerve and dorsal root ganglion (DRG) neurons.[3] 9-HODE can sensitize TRPV1 channels through a mechanism involving the G2A (G protein-coupled receptor 132) receptor and Protein Kinase C (PKC).[3] This sensitization lowers the activation threshold of neurons, leading to mechanical hypersensitivity.[3] Furthermore, 9-HODE exhibits proinflammatory properties, causing an accumulation of polymorphonuclear leukocytes and macrophages in tissue, which can contribute to neuroinflammatory processes.[8][9]
Caption: 9-HODE-mediated sensitization of TRPV1 in neuropathic pain.
3. Neuronal Morphogenesis Recent research has uncovered a role for 9-HODE in regulating the physical development of neurons. In primary cortical neurons from male rats, 9-HODE was found to increase axonal outgrowth.[10][11] It also modulates dendritic arborization, suggesting a role in shaping neuronal connectivity during development.[10][11][12] These effects may be mediated by peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that 9-HODE is known to activate.[10][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature.
Table 1: In Vitro Activity of 9-HODE on Nociceptive Receptors
| Target Receptor | Cell Type | 9-HODE Isomer | Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| Human TRPV1 | HEK-293 | 9(S)-HODE | ~30 µM (EC50) | ~3-fold less efficacious than anandamide | [14] |
| Rat TRPV1 | HEK-293 | 9(S)-HODE | ~20 µM (EC50) | Low efficacy Ca²+ elevation | [1][14] |
| Rat TRPV1 | TG Neurons | 9-HODE | 100 µM | Robust increase in intracellular Ca²+ | [6][7] |
| Rat TRPA1 | HEK-293 | 9(S)-HODE | >30 µM | Weak activation | [14] |
| Rat TRPM8 | HEK-293 | 9(S)-HODE | >30 µM | Antagonism |[14] |
Table 2: In Vivo Nociceptive Effects of 9-HODE Administration
| Animal Model | Administration Route | Dose | Behavioral Outcome | Citation |
|---|---|---|---|---|
| Rat | Intrathecal (i.t.) | 10 µg | Mechanical allodynia | [3] |
| Mouse (WT) | Intraplantar (i.pl.) | Not Specified | Thermal hyperalgesia | [6] |
| Mouse (TRPV1 KO) | Intraplantar (i.pl.) | Not Specified | No effect on thermal sensitivity | [6] |
| Rat | Intraplantar (i.pl.) | Not Specified | Spontaneous nocifensive behavior |[3][6] |
Table 3: Measured Concentrations of 9-HODE in Biological Samples
| Sample Type | Condition | Concentration (mean ± SD) | Citation |
|---|---|---|---|
| Rat Plasma | Normal | 57.8 ± 18.7 nmol/L | [15] |
| Human Plasma | Healthy Volunteers | 16 ± 5 ng/mL | [16] |
| Rat Hindpaw Tissue | Control | 35 ± 7 pmol/g | [17] |
| Sciatic Nerve / DRG | Chemotherapy-induced Neuropathic Pain | Elevated levels | [3] |
| Mouse Skin Biopsy | Exposed to Noxious Heat | Increased release |[6] |
Experimental Protocols
Protocol 1: Quantification of 9-HODE in Biological Samples (LC-MS/MS)
This protocol outlines the extraction and analysis of total (free and esterified) 9-HODE from plasma or tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for 9-HODE quantification by LC-MS/MS.
Methodology:
-
Sample Preparation: Homogenize tissue samples or use plasma directly. To measure total 9-HODE, which includes esterified forms, a hydrolysis step is required.[15]
-
Lipid Extraction:
-
To 1 mL of plasma or tissue homogenate, add an internal standard (e.g., deuterated 9-HODE or d4-13-HODE).
-
Perform a liquid-liquid extraction using a Folch solution (2:1 Chloroform:Methanol).[18]
-
Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic layer.
-
Dry the organic solvent under a stream of nitrogen.
-
-
Alkaline Hydrolysis (for total 9-HODE):
-
Cleanup:
-
Acidify the sample to pH 3-4 with HCl.[18]
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final extract in the mobile phase.
-
Inject the sample into an LC-MS/MS system equipped with a reverse-phase C18 column.
-
Use multiple reaction monitoring (MRM) mode for detection. The precursor ion for 9-HODE is m/z 295.2, and a specific product ion for quantification is m/z 171.[16][19]
-
-
Data Analysis: Quantify 9-HODE concentration by comparing the peak area ratio of endogenous 9-HODE to the internal standard against a standard curve.
Protocol 2: In Vitro Assessment of 9-HODE Activity via Calcium Imaging
This protocol describes how to measure the ability of 9-HODE to activate neurons by monitoring intracellular calcium ([Ca²⁺]i) changes in cultured DRG or TG neurons.
Caption: Experimental workflow for calcium imaging in neurons.
Methodology:
-
Cell Culture: Plate dissociated DRG or TG neurons from rats or mice on coated coverslips and culture for 24-48 hours.
-
Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in a physiological buffer for 30-45 minutes at 37°C.
-
Imaging Setup: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope.
-
Data Acquisition:
-
Continuously perfuse the cells with a buffer solution.
-
Acquire baseline fluorescence images for 2-5 minutes.
-
Switch the perfusion to a buffer containing the desired concentration of 9-HODE (e.g., 10 nM to 100 µM) and record for 5-15 minutes.[6][7]
-
(Optional) Apply a TRPV1 antagonist (e.g., Capsazepine, AMG 9810) before 9-HODE application to confirm TRPV1-dependency.[1][7]
-
At the end of the experiment, apply a known TRPV1 agonist like capsaicin (e.g., 1 µM) to identify TRPV1-expressing neurons.[14]
-
Finally, apply a calcium ionophore like ionomycin (e.g., 4 µM) to obtain the maximal fluorescence response (F_max) for normalization.[14]
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cell bodies.
-
Measure the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence, often expressed as a ratio (ΔF/F_rest = (F - F_rest) / F_rest) to quantify the response.[14]
-
Protocol 3: In Vivo Assessment of 9-HODE-Induced Pain Behavior
This protocol details the induction and measurement of pain hypersensitivity in rodents following local or spinal administration of 9-HODE.
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment and establish baseline nociceptive thresholds.
-
9-HODE Administration:
-
Behavioral Testing:
-
Mechanical Threshold: At various time points post-injection (e.g., 15 min, 30 min, 1 hr, 2 hr), measure the paw withdrawal threshold using von Frey filaments. A decrease in the force required to elicit a withdrawal indicates mechanical allodynia.
-
Thermal Latency: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test). A decrease in withdrawal latency indicates thermal hyperalgesia.[6]
-
-
Controls:
-
Inject a control group with the vehicle solution only.
-
To test for mechanism, co-administer 9-HODE with a receptor antagonist or use knockout animals (e.g., TRPV1 KO mice) to confirm the involvement of a specific pathway.[6]
-
-
Data Analysis: Compare the post-injection withdrawal thresholds or latencies to the baseline values and to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Conclusion
9-HODE is a multifaceted lipid mediator with significant implications for neurological function and pain pathology. Its ability to directly activate and sensitize TRPV1 channels places it as a key molecule in inflammatory and neuropathic pain. Furthermore, its influence on neuronal development suggests broader roles in the nervous system. The protocols and data presented here provide a framework for researchers to investigate the complex biology of 9-HODE and explore its potential as a therapeutic target for a range of neurological disorders and chronic pain conditions.
References
- 1. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Oxidized Lipids in Persistent Pain States [frontiersin.org]
- 4. Oxidized Lipids in Persistent Pain States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents [jci.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. The linoleic acid metabolite 9DS-hydroxy-10,12(E,Z)-octadecadienoic acid is a strong proinflammatory mediator in an experimental wound healing model of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidized linoleic acid metabolites regulate neuronal morphogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidized linoleic acid metabolites regulate neuronal morphogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidized linoleic acid metabolites regulate neuronal morphogenesis in vitro [escholarship.org]
- 13. Role of PPARγ in the Differentiation and Function of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. lipidmaps.org [lipidmaps.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of 9-HODE and 13-HODE Isomers by Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the analysis of 9-HODE and 13-HODE isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based analysis of these critical lipid mediators.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to distinguish between 9-HODE and 13-HODE using mass spectrometry?
A1: 9-HODE and 13-HODE are positional isomers with the same molecular weight and elemental composition. Consequently, they exhibit nearly identical precursor ion mass-to-charge ratios (m/z) in mass spectrometry and often have very similar chromatographic retention times, making their differentiation by a single stage of mass analysis or simple liquid chromatography challenging.[1][2]
Q2: What is the primary mass spectrometry technique used to differentiate 9-HODE and 13-HODE?
A2: Tandem mass spectrometry (MS/MS) is the most effective and widely used technique.[3] By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), specific fragment ions are generated that are unique to each isomer, allowing for their individual detection and quantification.[4][5][6]
Q3: What are the characteristic fragment ions for 9-HODE and 13-HODE in negative ion mode MS/MS?
A3: In negative ion mode, both 9-HODE and 13-HODE have a deprotonated molecular ion [M-H]⁻ at an m/z of approximately 295.2.[4] Upon fragmentation, they yield distinct product ions:
-
9-HODE produces a characteristic fragment ion at m/z 171.1 .[1][4]
-
13-HODE produces a characteristic fragment ion at m/z 195.1 .[1][4]
These unique fragments are crucial for their specific quantification using techniques like Multiple Reaction Monitoring (MRM).
Q4: Is it possible to chromatographically separate 9-HODE and 13-HODE before MS analysis?
A4: Yes, while challenging, chromatographic separation is possible and highly recommended. Reverse-phase liquid chromatography (LC) with a C18 column can achieve separation.[2][7] Additionally, chiral chromatography can be employed to separate the R and S enantiomers of both 9-HODE and 13-HODE, providing further insight into their biological origins (enzymatic vs. non-enzymatic).[8][9]
Q5: When is derivatization necessary for HODE analysis?
A5: Derivatization is primarily required for analysis by gas chromatography-mass spectrometry (GC-MS) to make the HODEs more volatile and thermally stable.[8] Common derivatization methods include methylation and silylation.[8] For LC-MS, derivatization is not always necessary but can be used to improve ionization efficiency and detection sensitivity.[10][11][12][13]
Troubleshooting Guide
Issue 1: Poor or no separation of 9-HODE and 13-HODE peaks in my LC-chromatogram.
-
Possible Cause 1: Inadequate chromatographic column.
-
Possible Cause 2: Suboptimal mobile phase gradient.
-
Possible Cause 3: Flow rate is too high.
-
Solution: Reduce the flow rate to allow for better interaction between the analytes and the stationary phase, which can enhance separation.
-
Issue 2: I am not detecting the specific product ions for 9-HODE (m/z 171) and 13-HODE (m/z 195).
-
Possible Cause 1: Incorrect collision energy.
-
Solution: Optimize the collision energy for the fragmentation of the HODE precursor ion. This is an instrument-specific parameter that needs to be determined empirically to ensure efficient generation of the desired product ions.
-
-
Possible Cause 2: Insufficient analyte concentration.
-
Solution: Your sample may have HODE concentrations below the limit of detection (LOD) or limit of quantitation (LOQ) of your instrument.[2] Consider concentrating your sample or using a more sensitive mass spectrometer.
-
-
Possible Cause 3: In-source fragmentation.
Issue 3: High background noise or interfering peaks in my mass spectrum.
-
Possible Cause 1: Inadequate sample preparation.
-
Possible Cause 2: Matrix effects.
-
Solution: Matrix effects can suppress or enhance the ionization of your analytes. The use of stable isotope-labeled internal standards (e.g., 13-HODE-d4) is highly recommended to correct for these effects and ensure accurate quantification.[4]
-
Quantitative Data Summary
The following tables summarize typical instrument performance for HODE analysis and reported concentrations in biological samples.
Table 1: LC-MS/MS Instrument Performance for HODE Analysis
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | <2.6 pg on column | [2] |
| Limit of Quantitation (LOQ) | 9.7–35.9 nmol/L | [4] |
| Linearity (R²) | > 0.99 | [4][15] |
| Recovery | 80.0–97.8 % | [7] |
| Precision (%RSD) | < 6.96% | [15] |
Table 2: Representative Concentrations of 9-HODE and 13-HODE in Human Plasma
| Analyte | Concentration (ng/mL) | Reference |
| 9-HODE | 16 ± 5.0 | [2] |
| 13-HODE | 47 ± 20 | [2] |
Note: Concentrations can vary significantly depending on the study population and physiological state.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma for LC-MS/MS Analysis
This protocol is a generalized example based on common procedures.
-
Sample Preparation: Aliquot 200 µL of plasma into a glass test tube.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 15(S)-HETE-d8).[1]
-
Extraction:
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes at room temperature.[1]
-
Collection: Transfer the upper hexane layer to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for HODE Isomer Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizations
Caption: Workflow for the analysis of 9-HODE and 13-HODE isomers.
Caption: MS/MS fragmentation of HODE isomers for differentiation.
Caption: Simplified signaling pathways of 9-HODE and 13-HODE.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation and quantitation of linoleic acid oxidation products in mammary gland tissue from mice fed low- and high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring 9-HODE Stability in Research
Welcome to the technical support center for 9-hydroxyoctadecadienoic acid (9-HODE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of 9-HODE during sample storage and processing. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is 9-HODE and why is its stability important?
Q2: What are the main factors that can affect 9-HODE stability?
Several factors can compromise the stability of 9-HODE in your samples:
-
Oxidation: As a lipid-derived molecule, 9-HODE is susceptible to further oxidation, especially if samples are not handled under inert conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of 9-HODE.
-
pH: Extreme pH conditions may lead to the degradation of 9-HODE.
-
Adsorption: 9-HODE can adsorb to glass surfaces, leading to a loss of analyte during sample processing and storage.
-
Enzymatic Activity: Residual enzyme activity in biological samples can potentially metabolize 9-HODE.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of lipids.[4][5]
Q3: What is the recommended long-term storage temperature for samples containing 9-HODE?
For long-term stability, it is recommended to store samples at -80°C. While some commercial standards are stored at -20°C, colder temperatures are generally better for preserving the integrity of oxidized lipids in biological samples.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 9-HODE.
Low Recovery of 9-HODE
| Potential Cause | Troubleshooting Step |
| Adsorption to Labware | Use polypropylene or silanized glassware for all sample handling and storage steps. Avoid standard glassware where possible. |
| Degradation during Extraction | Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation. Perform extraction steps on ice and minimize exposure to air and light. |
| Incomplete Extraction | Ensure the chosen extraction method is appropriate for your sample matrix. For plasma or tissue, a Folch or liquid-liquid extraction with a suitable organic solvent is recommended. Optimize the solvent-to-sample ratio and the number of extraction steps. |
| Evaporation Loss | When evaporating the solvent, use a gentle stream of nitrogen and avoid excessive heat. Do not let the sample dry completely for an extended period. |
High Variability in 9-HODE Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample collection, processing, and storage procedures. Ensure all samples are treated identically. |
| Freeze-Thaw Cycles | Aliquot samples after collection to avoid repeated freeze-thaw cycles of the bulk sample.[4][5] |
| Instrumental Variability | Regularly calibrate and maintain your analytical instruments (e.g., LC-MS/MS). Use an internal standard (e.g., a deuterated 9-HODE) to correct for variations in instrument response and extraction efficiency. |
Quantitative Data Summary
The following tables provide a summary of recommendations and illustrative data for maintaining 9-HODE stability.
Table 1: Recommended Storage Conditions for 9-HODE Samples
| Storage Duration | Temperature | Atmosphere | Container | Notes |
| Short-term ( < 24 hours) | 4°C | Inert (Argon or Nitrogen) | Polypropylene tube | Minimize exposure to light. |
| Long-term ( > 24 hours) | -80°C | Inert (Argon or Nitrogen) | Polypropylene tube | Aliquot samples to avoid freeze-thaw cycles. |
Table 2: Illustrative Stability of 9-HODE under Different Conditions
| Condition | Solvent | Duration | Estimated Recovery |
| 4°C | Ethanol with BHT | 7 days | >95% |
| Room Temperature | Ethanol without BHT | 24 hours | <80% |
| -20°C | Plasma | 6 months | ~90% |
| -80°C | Plasma | 1 year | >95% |
| 3 Freeze-Thaw Cycles | Plasma | -80°C | ~90-95% |
| >5 Freeze-Thaw Cycles | Plasma | -80°C | <90% |
Disclaimer: The data in Table 2 is illustrative and based on general knowledge of lipid stability. Actual recovery may vary depending on the specific sample matrix and experimental conditions.
Experimental Protocols
Protocol 1: Extraction of 9-HODE from Plasma
This protocol is adapted from established methods for the extraction of oxidized fatty acids from biological fluids.
Materials:
-
Plasma sample
-
Polypropylene tubes
-
Methanol (with 0.005% BHT)
-
Ethyl acetate
-
Hexane
-
Acetic acid
-
Deuterated 9-HODE internal standard (e.g., 9-HODE-d4)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a polypropylene tube, add 10 µL of the internal standard solution.
-
Add 1 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).
-
Vortex briefly to mix.
-
Add 2 mL of hexane, cap the tube, and vortex for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper hexane layer to a new polypropylene tube.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Protocol 2: Extraction of 9-HODE from Tissue
Materials:
-
Tissue sample
-
Homogenizer
-
Polypropylene tubes
-
Folch solution (Chloroform:Methanol, 2:1 v/v) with 0.005% BHT
-
0.9% NaCl solution
-
Deuterated 9-HODE internal standard (e.g., 9-HODE-d4)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample (e.g., 50-100 mg).
-
Add the tissue to a polypropylene tube containing ice-cold Folch solution and the internal standard.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Add 0.9% NaCl solution (approximately 1/5th of the Folch solution volume) and vortex thoroughly.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new polypropylene tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
Visualizations
The following diagrams illustrate key pathways and workflows related to 9-HODE.
Caption: Formation pathways of 9-HODE from linoleic acid.
Caption: Recommended experimental workflow for 9-HODE analysis.
Caption: Logical troubleshooting for low 9-HODE recovery.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Optimization of 9-HODE Extraction from Complex Tissue Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 9-hydroxyoctadecadienoic acid (9-HODE) from complex tissue matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of 9-HODE.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low 9-HODE Recovery | Incomplete cell lysis and tissue disruption: Strong associations between lipids and proteins/polysaccharides can hinder extraction.[1] Suboptimal solvent selection: The solvent system may not be efficient for extracting 9-HODE from the specific tissue matrix.[1] Loss of polar lipids: Highly hydrophilic lipids may partition into the aqueous phase during liquid-liquid extraction.[2] Enzymatic degradation: Lipases released during tissue homogenization can degrade lipids.[3] | Ensure thorough homogenization: Use mechanical disruption methods (e.g., blade homogenizer, bead beater) appropriate for the tissue type. Optimize solvent system: A mixture of polar and non-polar solvents is crucial. The Folch method (chloroform:methanol, 2:1 v/v) is a common starting point.[4] For particularly complex matrices, consider monophasic extraction media.[2] Modify extraction conditions for polar lipids: For highly polar lipids, consider using a monophasic extraction or salting-out procedures to drive them into the organic phase.[2] Inactivate lipases: Immediately process fresh tissue or flash-freeze in liquid nitrogen and store at -80°C. Consider boiling the tissue in isopropanol with an antioxidant like butylated hydroxytoluene (BHT) before extraction to inactivate lipases.[3] |
| High Variability Between Replicates | Inconsistent sample handling: Differences in tissue storage, homogenization time, or extraction volumes can lead to variability. Autoxidation of 9-HODE: Unsaturated fatty acids are susceptible to oxidation during sample preparation.[2] Instrumental variability: Fluctuations in LC-MS/MS performance. | Standardize the entire workflow: Ensure consistent timing and volumes for all steps, from tissue collection to final analysis. Minimize oxidation: Work quickly on ice, use antioxidants like BHT in all solutions, and store extracts under an inert gas (e.g., nitrogen or argon) at low temperatures.[4] For reduction of hydroperoxides, consider using a gentle reducing agent like triphenylphosphine instead of sodium borohydride to avoid ex vivo artifact formation.[5] Use an internal standard: Add a deuterated internal standard, such as 15(S)-HETE-d8, early in the extraction process to account for sample loss and instrument variability.[6][7] |
| Co-elution of 9-HODE and 13-HODE | Similar chromatographic properties: 9-HODE and its isomer, 13-HODE, have very similar retention times on many reverse-phase columns.[6][7] | Optimize chromatography: Use a high-resolution column and a shallow gradient to improve separation. Utilize specific MRM transitions: While the precursor ions are nearly identical, 9-HODE and 13-HODE have distinct product ions that allow for their specific quantification by tandem mass spectrometry (MS/MS). The specific product ion for 9-HODE is m/z 171, while for 13-HODE it is m/z 195.[6][7] |
| Presence of Interfering Peaks in Chromatogram | Co-extraction of non-lipid contaminants: Plasticizers from tubes and other labware are common contaminants.[2] Matrix effects: Other molecules in the tissue extract can suppress or enhance the ionization of 9-HODE in the mass spectrometer. | Use high-purity solvents and glass tubes: Avoid plastic containers where possible. Include a "blank" extraction (no tissue) to identify contaminant peaks. Incorporate a solid-phase extraction (SPE) step: An SPE cleanup after the initial liquid-liquid extraction can effectively remove interfering substances.[8] Optimize sample cleanup: A simple wash of the organic extract with a salt solution (e.g., 0.9% NaCl or 0.43% MgCl2) can help remove many non-lipid contaminants.[4] |
| Low Signal Intensity in Mass Spectrometer | Poor ionization efficiency: The pH of the mobile phase or the source conditions may not be optimal for 9-HODE ionization. Sample degradation: 9-HODE may have degraded during storage or analysis. | Optimize MS parameters: Use electrospray ionization (ESI) in negative ion mode. Acidify the mobile phase with a small amount of acetic acid (e.g., 0.2%) to improve deprotonation and signal intensity.[6] Ensure proper storage: Store extracts in an amber vial under an inert atmosphere at -80°C and analyze them as soon as possible. |
Frequently Asked Questions (FAQs)
1. What is the best method for extracting 9-HODE from tissue?
The "Folch" method, or a modification thereof, is a widely used and robust method for lipid extraction from tissues.[9] It utilizes a chloroform and methanol mixture to efficiently extract a broad range of lipids, including 9-HODE.[4] For specific applications or tissue types, other methods like the Bligh and Dyer method or those using methyl-tert-butyl ether (MTBE) may also be suitable.[1][9]
2. How can I extract both free and esterified 9-HODE?
To measure the total 9-HODE pool (free and esterified), a saponification (alkaline hydrolysis) step is required after the initial lipid extraction.[4] This involves incubating the lipid extract with a base, such as potassium hydroxide (KOH), to cleave the ester bonds and release the 9-HODE.[4][10]
3. What are the critical parameters for LC-MS/MS quantification of 9-HODE?
Key parameters include:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[11]
-
MRM Transitions: Monitor the transition from the precursor ion (m/z 295.2) to a specific product ion for 9-HODE (m/z 171).[6][7]
-
Internal Standard: Use a stable isotope-labeled internal standard, such as 15(S)-HETE-d8, for accurate quantification.[6][7]
-
Mobile Phase: A typical mobile phase consists of water and methanol or acetonitrile, both containing a small amount of acetic acid (e.g., 0.2%) to facilitate ionization.[6]
4. How can I prevent the artificial formation of 9-HODE during sample preparation?
Artificial formation of 9-HODE can occur through non-enzymatic oxidation of linoleic acid, especially under conditions of oxidative stress.[12] To minimize this:
-
Keep samples on ice at all times.
-
Add an antioxidant like BHT to all solvents.[4]
-
Minimize exposure to air by working quickly and storing samples under an inert atmosphere.
-
Use gentle methods for reducing hydroperoxides, such as triphenylphosphine.[5]
5. What are the main biological roles of 9-HODE?
9-HODE is a signaling molecule involved in various physiological and pathological processes. It is an oxidation product of linoleic acid and its levels can be an indicator of oxidative stress.[13] 9-HODE can act as a ligand for nuclear receptors like PPARγ and cell surface receptors such as GPR132, influencing processes like inflammation, macrophage differentiation, and atherogenesis.[13][14][15] It has also been implicated in skin photoaging.[16]
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for 9-HODE Quantification
| Parameter | Typical Value/Condition | Reference(s) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [11] |
| Precursor Ion (m/z) | 295.2 | [10] |
| Product Ion (m/z) | 171 | [6][7] |
| Internal Standard | 15(S)-HETE-d8 | [6][7] |
| Mobile Phase A | Water + 0.2% Acetic Acid | [6] |
| Mobile Phase B | Methanol + 0.2% Acetic Acid | [6] |
| Capillary Voltage | -4.2 kV | [6][7] |
| Ion Source Temperature | 350 °C | [6][7] |
Table 2: Method Validation Data for Linoleic Acid Oxides (including 9-HODE)
| Parameter | Value | Reference(s) |
| Linearity (R²) (1.0–100.0 ppb) | > 0.9990 | [11][17] |
| Limit of Detection (LOD) | 0.4 ppb | [11][17] |
| Recovery Rate (at 10/20/50 ppb) | 87.25–119.44% | [17] |
| Precision (RSD) | < 6.96% | [17] |
Experimental Protocols
Protocol 1: Extraction of Total 9-HODE (Free and Esterified) from Tissue
This protocol is based on the Folch method followed by saponification.
Materials:
-
Tissue sample (0.5-1.0 g)
-
Folch solution: Chloroform:Methanol (2:1, v/v) with 5 mg/100 mL Butylated Hydroxytoluene (BHT)
-
0.9% NaCl solution
-
Methanol with 5 mg/100 mL BHT
-
15% Potassium Hydroxide (KOH)
-
1 N Hydrochloric Acid (HCl)
-
pH 3 water
-
Internal Standard (e.g., 15(S)-HETE-d8)
Procedure:
-
Place a 40 mL glass tube on ice and add 20 mL of ice-cold Folch solution.
-
Weigh 0.5 to 1 gram of frozen tissue and add it to the tube.
-
Add the internal standard.
-
Homogenize the tissue with a blade homogenizer until fully dispersed.
-
Seal the tube, flush with nitrogen, and allow it to stand for one hour at room temperature, vortexing occasionally.[4]
-
Add 4 mL of 0.9% NaCl solution.
-
Vortex vigorously for 2-3 minutes to ensure phase separation.
-
Centrifuge at 2000 x g for 5 minutes to pellet the protein and separate the phases.
-
Carefully collect the lower organic phase (chloroform) with a glass Pasteur pipette, avoiding the upper aqueous layer and the protein interface, and transfer it to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Saponification: To the dried lipid extract, add 2-4 mL of methanol (with BHT) and an equal volume of 15% KOH.[4]
-
Incubate in a water bath at 37-40°C for 30 minutes to hydrolyze the esterified lipids.[4]
-
Acidification: After incubation, cool the sample and adjust the pH to ~3 with 1 N HCl.[4]
-
Dilute the sample with pH 3 water so that the final methanol concentration is ≤ 5%.[4]
-
Solid-Phase Extraction (SPE): Proceed with a C18 SPE column for sample cleanup and concentration before LC-MS/MS analysis.
Visualizations
Caption: Workflow for the extraction of total 9-HODE from tissue.
Caption: Simplified signaling pathways of 9-HODE.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Ex vivo oxidation in tissue and plasma assays of hydroxyoctadecadienoates: Z,E/E,E stereoisomer ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time | MDPI [mdpi.com]
- 12. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 13. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 9-Hydroxyoctadecadienoic acid plays a crucial role in human skin photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Auto-oxidation of Linoleic Acid to 9-HODE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of linoleic acid to 9-hydroxyoctadecadienoic acid (9-HODE) during sample preparation. Adherence to these guidelines will enhance the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during sample preparation that can lead to unwanted oxidation of linoleic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of 9-HODE detected in control or baseline samples. | 1. Inadequate temperature control: Enzymatic and non-enzymatic oxidation can occur at room temperature.[1] 2. Oxygen exposure: Linoleic acid is highly susceptible to oxidation in the presence of oxygen.[1] 3. Contamination with metal ions: Metal ions can catalyze lipid peroxidation.[2][3] 4. Light exposure: UV light can initiate and accelerate auto-oxidation.[1] | 1. Work on ice: Perform all sample preparation steps on ice to minimize auto-oxidation.[4] 2. Use inert gas: Blanket samples with an inert gas like nitrogen or argon to displace oxygen.[1][5] 3. Add chelating agents: Incorporate chelating agents such as EDTA or DTPA into your buffers to sequester metal ions.[5][6] 4. Protect from light: Use amber-colored vials or wrap tubes in aluminum foil.[1] |
| Inconsistent 9-HODE levels across replicate samples. | 1. Variable sample handling time: Differences in processing time can lead to varying degrees of oxidation. 2. Inconsistent antioxidant addition: Inaccurate or inconsistent addition of antioxidants will result in variable protection. 3. Freeze-thaw cycles: Repeated freezing and thawing can damage sample integrity and promote oxidation.[6] | 1. Standardize workflow: Ensure all samples are processed for the same duration and under identical conditions. 2. Precise antioxidant addition: Use calibrated pipettes to add a consistent concentration of antioxidant to each sample. 3. Aliquot samples: After initial processing, aliquot samples into smaller volumes for storage to avoid multiple freeze-thaw cycles.[6] |
| Low recovery of linoleic acid. | 1. Extensive oxidation: A significant portion of the linoleic acid may have been oxidized to various products, including 9-HODE. 2. Inefficient extraction: The chosen extraction protocol may not be optimal for lipids. | 1. Implement preventative measures: Follow all recommendations for minimizing oxidation (low temperature, inert atmosphere, antioxidants, light protection). 2. Optimize extraction method: Employ a robust lipid extraction method, such as the Folch or Bligh-Dyer methods, and ensure complete solvent evaporation and reconstitution.[2] |
| Antioxidant interference with downstream analysis (e.g., mass spectrometry). | 1. High concentration of antioxidant: Excessive amounts of antioxidants like BHT can cause ion suppression in mass spectrometry. | 1. Optimize antioxidant concentration: Use the lowest effective concentration of the antioxidant. Refer to the quantitative data table below for recommended concentrations. 2. Choose a suitable antioxidant: Consider antioxidants that are less likely to interfere with your analytical method. For example, ascorbic acid or trolox. 3. Perform a blank run: Analyze a sample containing only the solvent and antioxidant to identify any potential interference peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of linoleic acid auto-oxidation to 9-HODE?
A1: The auto-oxidation of linoleic acid is a free radical-mediated process. It begins with the abstraction of a hydrogen atom from the bis-allylic carbon (C-11), leading to the formation of a pentadienyl radical. This radical can then react with molecular oxygen to form a peroxyl radical. The peroxyl radical is subsequently reduced to a hydroperoxide, forming 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is then rapidly reduced to the more stable 9-hydroxyoctadecadienoic acid (9-HODE) by cellular peroxidases or other reducing agents.[4][7]
Q2: At what temperature should I store my samples to prevent linoleic acid oxidation?
A2: For short-term storage, samples should be kept on ice (0-4°C). For long-term storage, lipid extracts should be stored at -20°C or, ideally, at -80°C in an organic solvent containing an antioxidant.[1] It is crucial to minimize the duration of storage at room temperature or 4°C, as enzymatic activity can persist under these conditions.[1]
Q3: Which antioxidants are most effective at preventing 9-HODE formation?
A3: Several antioxidants are effective. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant.[6] Natural antioxidants such as α-tocopherol (Vitamin E), quercetin, ferulic acid, and rutin have also been shown to be effective at inhibiting lipid peroxidation.[8][9][10] The choice of antioxidant may depend on the sample matrix and the downstream analytical method.
Q4: Can I use heat to inactivate enzymes that might contribute to linoleic acid oxidation?
A4: Yes, heat treatment (above 80°C) can be used to quench enzymatic activity, particularly lipases.[1] However, this method does not prevent non-enzymatic, chemically induced oxidation. Therefore, it should be used in conjunction with other preventative measures like the addition of antioxidants and exclusion of oxygen.[1]
Q5: How can I remove oxidized lipids from my sample?
A5: While prevention is the best approach, solid-phase extraction (SPE) can be used to separate different lipid classes. Specific SPE cartridges and protocols are designed for lipid cleanup and can help in removing highly oxidized species from your sample. Additionally, techniques like dispersive solid-phase extraction (dSPE) with specialized sorbents can effectively remove lipids from complex matrices.
Quantitative Data Summary
The following table summarizes key quantitative parameters for minimizing linoleic acid auto-oxidation.
| Parameter | Condition | Recommended Value/Concentration | Reference |
| Storage Temperature | Short-term (during processing) | 0-4°C (on ice) | [4] |
| Long-term | ≤ -20°C (ideally -80°C) | [1] | |
| Antioxidants | Butylated Hydroxytoluene (BHT) | 5 mg/100 mL of solvent | [11] |
| α-Tocopherol (Vitamin E) | Ratio of 1:100 with linoleic acid | [9] | |
| Ferulic Acid | Varies by application; shown effective in meat samples | [10] | |
| Rutin | Varies by application; shown effective in meat samples | [10] | |
| Enzyme Inactivation | Heat Treatment | > 80°C | [1] |
| Phenylmethanesulfonyl fluoride (PMSF) | 5 mM | [1] | |
| Chelating Agents | EDTA/DTPA | Varies by buffer composition | [5][6] |
Experimental Protocols
Protocol 1: General Sample Preparation with Minimal Oxidation
This protocol outlines a standard workflow for preparing biological samples while minimizing the auto-oxidation of linoleic acid.
-
Sample Collection and Initial Processing:
-
Collect fresh tissue or biofluid samples.
-
Immediately place the sample on ice.
-
If applicable, add a protease inhibitor cocktail to prevent enzymatic degradation.
-
For tissue samples, homogenize in a cold buffer (e.g., PBS) on ice.
-
-
Lipid Extraction (Folch Method):
-
To the homogenized sample, add a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT.
-
Vortex the mixture thoroughly for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the phases.[4]
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.[4]
-
Reconstitute the lipid extract in an appropriate solvent (e.g., methanol, ethanol) for downstream analysis.
-
-
Storage:
-
Store the reconstituted lipid extract in an amber glass vial under a nitrogen atmosphere at -80°C until analysis.
-
Visualizations
Caption: Auto-oxidation pathway of linoleic acid to 9-HODE.
Caption: Experimental workflow for minimizing linoleic acid oxidation.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytic Acid Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity [mdpi.com]
- 7. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the peroxidation of linoleic acid by the flavonoid quercetin within their complex with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel approach to study linoleic acid autoxidation: importance of simultaneous detection of the substrate and its derivative oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of Four Natural Antioxidants on Hydroxyl-Radical-Induced Lipid and Protein Oxidation in Yak Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
Technical Support Center: Refining HPLC Gradients for Baseline Separation of HODE Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of hydroxyoctadecadienoic acid (HODE) isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating HODE isomers by HPLC?
Separating HODE isomers is challenging due to their structural similarities. The main difficulties lie in resolving:
-
Positional isomers: Primarily 9-HODE and 13-HODE, which have the hydroxyl group at different positions on the octadecadienoic acid backbone.
-
Geometric isomers: Distinguishing between different stereoisomers such as (9Z,11E)-HODE and (9E,11E)-HODE.
-
Enantiomers: Separating the R and S stereoisomers of each positional isomer, for instance, 13(S)-HODE and 13(R)-HODE.[1]
Q2: When should I use a gradient elution method versus an isocratic one for HODE isomer separation?
The choice between gradient and isocratic elution depends on the complexity of your sample and the specific isomers of interest.
-
Isocratic elution , where the mobile phase composition remains constant, is often sufficient for separating a limited number of known HODE isomers, such as distinguishing between 9-HODE and 13-HODE or their geometric isomers.[2][3] It is also commonly used in chiral separations.[1][4]
-
Gradient elution , where the mobile phase composition changes over time, is preferable for complex samples containing a wide range of lipids with different polarities.[5][6] A gradient can improve peak shape, increase resolution for later-eluting compounds, and shorten analysis time when dealing with multiple analytes.[5][7] If you are analyzing a lipid extract with various fatty acids in addition to HODEs, a gradient method is likely necessary.
Q3: What are the recommended starting conditions for developing a gradient HPLC method for HODE isomers?
For reversed-phase HPLC, a good starting point for a "scouting" gradient is to run a broad gradient from a low percentage of organic solvent to a high percentage over a significant period.[7]
A typical starting gradient for a C18 column could be:
-
Mobile Phase A: Water with an additive like 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
Gradient Program: Start at a low percentage of B (e.g., 30-40%) and increase to a high percentage (e.g., 90-100%) over 20-40 minutes.[7]
From this initial run, you can identify the elution window for your HODE isomers and then optimize the gradient slope and duration to improve resolution in that specific region.[6]
Q4: How do mobile phase additives like formic acid or acetic acid improve the separation of HODE isomers?
Mobile phase additives play a crucial role in achieving good peak shape and resolution for acidic compounds like HODEs.[8][9] Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase helps to suppress the ionization of the carboxylic acid group on the HODE molecules.[8] This leads to:
-
More consistent interactions with the reversed-phase stationary phase.
-
Sharper, more symmetrical peaks.
-
Improved resolution between isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the refinement of HPLC gradients for HODE isomer separation.
Problem 1: Poor Resolution Between 9-HODE and 13-HODE Positional Isomers
| Potential Cause | Troubleshooting Step |
| Inadequate Mobile Phase Composition | Optimize the mobile phase. For reversed-phase, try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.[10] Adjusting the pH with additives can also impact separation.[10] |
| Gradient Slope is Too Steep | A steep gradient may not provide enough time for the isomers to separate. Try a shallower gradient over a longer period to increase the separation window for the HODE isomers.[5][6] |
| Inappropriate Column Chemistry | Not all C18 columns are the same. Consider a column with a different C18 bonding density or a phenyl-hexyl phase, which can offer different selectivity for structurally similar compounds. |
| Temperature Fluctuations | Unstable column temperature can lead to retention time shifts and affect resolution. Use a column oven to maintain a consistent temperature.[11] |
Problem 2: Co-elution or Poor Separation of Geometric Isomers (e.g., Z,E vs. E,E)
| Potential Cause | Troubleshooting Step |
| Insufficient Separation Power | Normal-phase HPLC on a silica column can be very effective for separating geometric isomers of HODEs.[2][3] |
| Mobile Phase Not Optimized | In a normal-phase system, carefully adjust the ratio of the polar modifier (e.g., isopropanol) in the non-polar mobile phase (e.g., n-hexane). Small changes can significantly impact selectivity.[2][3] |
| Column Overload | Injecting too much sample can lead to peak broadening and a loss of resolution.[11] Try reducing the injection volume or sample concentration. |
Problem 3: Inability to Separate R and S Enantiomers
| Potential Cause | Troubleshooting Step |
| Using an Achiral Column | Enantiomers cannot be separated on standard achiral columns (like C18 or silica). |
| Incorrect Chiral Stationary Phase (CSP) | You must use a chiral HPLC column. Common choices for HODE enantiomers include polysaccharide-based columns like Chiralcel OD-H or Chiralpak IA.[4][12] |
| Inappropriate Mobile Phase for Chiral Separation | Chiral separations are highly sensitive to the mobile phase. Typically, a non-polar mobile phase like hexane with a small amount of an alcohol modifier (e.g., isopropanol or ethanol) is used.[1][4][12] Gradient elution is less common for chiral separations; isocratic conditions are often preferred. |
Problem 4: Broad or Tailing Peaks
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column | The carboxylic acid group of HODEs can interact with active sites on the silica support of the column, causing peak tailing. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic or acetic acid) to suppress this interaction. |
| Column Contamination or Degradation | If the column is old or has been used with complex samples, it may become contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.[10] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
Data Presentation
The following tables summarize typical quantitative data for HODE isomer analysis. Note that specific values will vary depending on the HPLC system, column, and precise experimental conditions.
Table 1: Example Quantitative Data for Normal-Phase HPLC Separation of HODE Geometric Isomers
| Parameter | 13-Z,E-HODE | 13-E,E-HODE | 9-Z,E-HODE | 9-E,E-HODE |
| Linearity Range (µg/mL) | 0.5 - 20.0 | 0.25 - 10.0 | 0.75 - 12.5 | 0.5 - 7.5 |
| Correlation Coefficient (R²) | 0.9994 | 0.9992 | 0.9992 | 0.9996 |
| Limit of Detection (LOD) (µg/g) | 0.075 | 0.035 | 0.090 | 0.060 |
| Limit of Quantification (LOQ) (µg/g) | 0.25 | 0.12 | 0.32 | 0.20 |
Data adapted from a study on meat products.[2][3]
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Separation of HODE Geometric and Positional Isomers
This protocol is based on a method for the simultaneous determination of four HODE isomers.[2][3]
-
Sample Preparation:
-
Extract lipids from the sample using an appropriate method (e.g., methanol extraction).
-
Purify the extract using a solid-phase extraction (SPE) column (e.g., Sep-Pak C18) to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
HPLC Conditions:
Protocol 2: Chiral HPLC for Separation of HODE Enantiomers
This protocol is a general guide based on methods for separating 9-HODE and 13-HODE enantiomers.[1][4]
-
Sample Preparation:
-
Isolate the HODE fraction of interest (e.g., 9-HODE or 13-HODE) using reversed-phase HPLC first.
-
Collect the fraction, evaporate the solvent, and reconstitute in the chiral mobile phase.
-
-
HPLC Conditions:
Visualizations
Caption: Troubleshooting workflow for poor HODE isomer separation.
Caption: General experimental workflow for HODE isomer analysis.
References
- 1. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Simultaneous Measurement of Four Hydroxyoctadecadienoic Acid Isomers in Meat Products by Normal-phase High Performance Liquid Chromatography [spkx.net.cn]
- 4. researchgate.net [researchgate.net]
- 5. mastelf.com [mastelf.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
enhancing sensitivity of 9-HODE detection in low concentration samples
Welcome to the technical support center for the sensitive detection of 9-hydroxyoctadecadienoic acid (9-HODE) in low-concentration samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in lipid analysis.
Troubleshooting Guide & FAQs
This section is designed to help you identify and resolve common issues encountered during 9-HODE detection experiments, particularly when working with low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 9-HODE at low concentrations?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for highly sensitive and specific quantification of 9-HODE.[1][2] While ELISA kits are available, they may lack the specificity to distinguish between different HODE isoforms.[1] For maximal sensitivity with LC-MS/MS, especially in the femtomole range, chemical derivatization can be employed.[3]
Q2: My 9-HODE signal is very weak or undetectable. What are the likely causes?
A2: A weak or absent signal can stem from several factors:
-
Inefficient Extraction: 9-HODE may be lost during sample preparation. Ensure your extraction protocol is optimized for lipids.
-
Degradation: 9-HODE is prone to oxidation. It is crucial to add antioxidants like butylated hydroxytoluene (BHT) during sample preparation and storage.[1]
-
Ion Suppression: Components in your sample matrix can interfere with the ionization of 9-HODE in the mass spectrometer source.
-
Suboptimal MS/MS Parameters: Ensure that the precursor and product ion transitions, as well as other mass spectrometer settings, are correctly optimized for 9-HODE. The deprotonated molecular ion [M-H]⁻ for 9-HODE is typically m/z 295.2, with a characteristic fragment ion at m/z 171.1 resulting from cleavage adjacent to the hydroxyl group.[1][2]
Q3: I am observing high background noise in my chromatogram. How can I reduce it?
A3: High background noise can mask your analyte signal. To reduce it:
-
Improve Sample Clean-up: Utilize solid-phase extraction (SPE) to remove interfering substances from your sample matrix.[4]
-
Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade) to prevent contamination.[5]
-
Clean the LC-MS System: Contamination in the injector, column, or ion source can lead to high background. Regular cleaning and maintenance are essential.[5][6]
Q4: My chromatographic peaks for 9-HODE are broad or tailing. What could be the issue?
A4: Poor peak shape can compromise resolution and quantification.[7] Common causes include:
-
Column Overload: Injecting too much sample can lead to peak broadening.
-
Column Degradation: The analytical column may be old or contaminated.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for 9-HODE.
-
Dead Volume: Excessive tubing length or poor connections in the LC system can cause peak broadening.[7]
Q5: How can I differentiate between 9-HODE and its isomer, 13-HODE?
A5: While 9-HODE and 13-HODE have the same mass and similar retention times, they can be distinguished by their unique product ions in MS/MS analysis. For 9-HODE, the characteristic product ion is m/z 171, whereas for 13-HODE, it is m/z 195.[2][3]
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for 9-HODE reported in various studies, providing a benchmark for expected sensitivity.
Table 1: LC-MS/MS Detection and Quantification Limits for 9-HODE
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Q-TOF MS | - | 9.7–35.9 nmol/L | [1][8] |
| LC-MS/MS | <2.6 pg (on column) | <0.09 ng/mL | [3] |
| LC-MS/MS | 0.4 ppb | 1 ppb | [9] |
| Charge Switch Derivatization LC-MS/MS | 0.05 pg (on column) | - | [10] |
Table 2: ELISA Detection Range for 9-HODE
| Method | Sensitivity/Effective Range | Reference |
| Competitive ELISA | 0.1 ng/mL - 500 ng/mL | [11] |
Key Experimental Protocols
Protocol 1: Extraction of 9-HODE from Plasma for LC-MS/MS Analysis
This protocol is adapted from methodologies described for the analysis of oxidized linoleic acid metabolites.[1][2]
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Antioxidant Addition: To a 50 µL plasma aliquot, add 10 µL of an antioxidant solution containing 50 mM BHT and 200 mM diethylenetriaminepentaacetic acid (DTPA) to prevent further oxidation.[1]
-
Internal Standard Spiking: Add an appropriate amount of a deuterated internal standard (e.g., 13-HODE-d4) to the plasma sample for accurate quantification.[1]
-
Alkaline Hydrolysis (to release esterified 9-HODE): Add 0.2 M potassium hydroxide (KOH) in methanol to the sample. Vortex, purge with nitrogen, and heat at 60°C for 30 minutes.[1]
-
Acidification: After cooling, acidify the sample to pH 3-4 with 1 N hydrochloric acid (HCl).
-
Liquid-Liquid Extraction: Add a suitable organic solvent (e.g., hexane or ethyl acetate), vortex vigorously, and centrifuge to separate the phases.[2]
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of 9-HODE for Enhanced MS Sensitivity
This protocol utilizes charge-switch derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) to improve ionization efficiency.[10]
-
Sample Preparation: Ensure the extracted 9-HODE sample is completely dry.
-
Reagent Preparation:
-
Prepare a 4:1 (v/v) solution of ice-cold acetonitrile/N,N-dimethylformamide.
-
Prepare a 640 mM solution of (3-(dimethylamino)propyl)ethyl carbodiimide hydrochloride (EDC) in HPLC-grade water.
-
Prepare a solution of 5 mM N-hydroxybenzotriazole / 15 mM AMPP in acetonitrile.
-
-
Derivatization Reaction:
-
To the dried sample, add 15 µL of the acetonitrile/DMF mixture and 15 µL of the EDC solution. Vortex briefly.
-
Add 30 µL of the N-hydroxybenzotriazole/AMPP solution.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Analysis: Cool the sample and inject it into the LC-MS/MS system.
Visual Diagrams
Caption: Biosynthesis and signaling pathway of 9-HODE.
Caption: Experimental workflow for 9-HODE detection.
Caption: Troubleshooting logic for weak 9-HODE signals.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. organomation.com [organomation.com]
- 5. zefsci.com [zefsci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
addressing matrix effects in 9-HODE analysis by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of 9-hydroxyoctadecadienoic acid (9-HODE). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in 9-HODE LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the analysis of 9-HODE, a bioactive oxylipin, biological samples like plasma, serum, or tissue homogenates contain a complex mixture of endogenous substances such as phospholipids, salts, and proteins.[3] These components can interfere with the ionization of 9-HODE in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantification, potentially leading to erroneous results.[2][5][6]
Q2: What are the primary causes of matrix effects in biological samples for 9-HODE analysis?
A2: The most significant contributors to matrix effects in the LC-MS/MS analysis of 9-HODE and other lipids are phospholipids.[7][8][9] Phospholipids are major components of cell membranes and are highly abundant in biological matrices.[7][10] Due to their amphiphilic nature, they can co-extract with 9-HODE during sample preparation and often co-elute during chromatographic separation.[7] In the electrospray ionization (ESI) source, these high concentrations of phospholipids compete with 9-HODE for ionization, typically leading to significant ion suppression.[11]
Q3: How can I assess the presence and extent of matrix effects in my 9-HODE assay?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a 9-HODE standard solution into the LC eluent after the analytical column, while injecting a blank, extracted sample matrix.[12] Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[3][12]
-
Post-Extraction Spike: This quantitative approach compares the response of an analyte spiked into a blank matrix extract after the extraction process with the response of the analyte in a neat (pure) solvent at the same concentration.[13] The ratio of these responses provides a quantitative measure of the matrix effect.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A4: A stable isotope-labeled internal standard, such as 9-HODE-d4, is considered the gold standard for compensating for matrix effects.[2] A SIL-IS is chemically identical to the analyte (9-HODE) but has a higher mass due to the incorporation of stable isotopes (e.g., deuterium).[14] It is added to the sample at the beginning of the sample preparation process. Because it has nearly identical physicochemical properties to the endogenous 9-HODE, it co-elutes and experiences the same degree of ion suppression or enhancement.[15][16] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape or Tailing for 9-HODE | Matrix components interfering with chromatography. | Optimize the chromatographic gradient to better separate 9-HODE from interfering peaks.[17] Implement a more rigorous sample cleanup procedure (e.g., SPE, phospholipid removal).[18][19] |
| Low or Inconsistent 9-HODE Signal Intensity | Significant ion suppression due to matrix effects, likely from phospholipids.[7] | Incorporate a phospholipid removal step in your sample preparation (e.g., specific SPE cartridges or plates).[7][8] Use a stable isotope-labeled internal standard (e.g., 9-HODE-d4) to normalize for signal variability.[20] Dilute the sample extract to reduce the concentration of interfering matrix components, if sensitivity allows.[5][12] |
| High Variability in Quantitative Results Between Replicates | Inconsistent sample preparation leading to variable matrix effects.[21] | Automate sample preparation steps where possible to improve consistency. Ensure thorough mixing at all extraction and reconstitution steps. Utilize a stable isotope-labeled internal standard to correct for variations.[15] |
| Calibration Curve Fails Linearity or has Poor R² Value | Matrix effects are impacting the calibrators differently than the samples, or are non-linear across the concentration range. | Prepare calibration standards in a surrogate matrix that mimics the biological sample matrix ("matrix-matched calibration").[5][22] If a blank matrix is unavailable, consider using the standard addition method for quantification.[12][23] Improve sample cleanup to reduce the overall matrix load. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 9-HODE from Plasma
This protocol is a general guideline for extracting oxylipins, including 9-HODE, from plasma. LLE is effective for extracting hydrophobic compounds.[24]
-
Sample Preparation: To 200 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 9-HODE-d4) in methanol.
-
Protein Precipitation: Add 600 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Acidification: Acidify the supernatant to a pH of approximately 3-4 with a dilute acid (e.g., 1% formic acid).[25]
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or a 2:1 chloroform:methanol mixture).[25][26] Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Transfer the organic (lower) layer to a clean tube.
-
Re-extraction: Repeat the extraction (steps 6-8) on the remaining aqueous layer and combine the organic phases.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 9-HODE from Plasma
SPE provides a more thorough cleanup and can be more selective than LLE, often resulting in reduced matrix effects.[18][19] Reversed-phase or mixed-mode SPE cartridges are commonly used.[27]
-
Sample Pre-treatment: Start with the supernatant obtained after protein precipitation (steps 1-4 in the LLE protocol). Dilute the supernatant with acidified water (pH 3-4) to reduce the organic solvent concentration to <5%.[25]
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) by sequentially passing 2-3 mL of methanol followed by 2-3 mL of acidified water (pH 3-4). Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2-3 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Analyte Elution: Elute the 9-HODE and other retained oxylipins with 1-2 mL of a strong organic solvent, such as methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualized Workflows
Caption: Troubleshooting logic for low 9-HODE signal intensity.
Caption: Overview of sample preparation options for 9-HODE analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.amsbio.com [resources.amsbio.com]
- 26. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
quality control measures for reliable 9-HODE measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible 9-hydroxyoctadecadienoic acid (9-HODE) measurements.
Frequently Asked Questions (FAQs)
General
Q1: What is 9-HODE and why is its accurate measurement important?
9-hydroxyoctadecadienoic acid (9-HODE) is a collective term for several isomeric metabolites of linoleic acid, an essential omega-6 fatty acid.[1][2] These metabolites, including 9(S)-HODE and 9(R)-HODE, are formed through both enzymatic (e.g., by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes) and non-enzymatic free radical-mediated processes.[1][2][3] 9-HODE is considered a significant biomarker for oxidative stress and has been implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and photoaging.[1][4][5] Accurate measurement is crucial for understanding its role in disease and for the development of novel therapeutics.
Pre-Analytical Considerations
Q2: How should I collect and store my samples to prevent artificial 9-HODE formation?
To minimize auto-oxidation and artificial formation of 9-HODE, proper sample handling and storage are critical.
-
Antioxidants: Immediately after collection, add an antioxidant cocktail to your samples. A common choice is a combination of butylated hydroxytoluene (BHT) and triphenylphosphine (TPP).[6]
-
Temperature: Process samples on ice to minimize enzymatic activity and chemical degradation.[6]
-
Storage: For long-term storage, samples should be kept at -80°C.[7] Standard solutions of 9-HODE are typically stored at -20°C in an organic solvent like ethanol.[8]
-
Materials: Use polypropylene tubes or silanized glassware to prevent 9-HODE from binding to the container surfaces.[6]
Q3: What are the key differences in sample preparation for plasma, serum, and tissues?
The initial processing steps vary depending on the biological matrix.
-
Plasma/Serum: These samples are often subjected to liquid-liquid extraction after acidification. To measure total 9-HODE (free and esterified), a saponification (alkaline hydrolysis) step is required to release 9-HODE from lipids.[1]
-
Tissues: Tissues require homogenization in a suitable buffer, often containing antioxidants. A common method for lipid extraction from tissues is the Folch procedure, which uses a chloroform/methanol mixture.[6] Similar to plasma, a hydrolysis step is necessary to measure total 9-HODE.
Analytical Measurement
Q4: What are the common methods for quantifying 9-HODE?
The two most common analytical methods for 9-HODE quantification are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a competitive immunoassay where 9-HODE in the sample competes with a labeled 9-HODE conjugate for binding to a specific antibody.[2][6][9] ELISA is a high-throughput method but may have cross-reactivity with other similar molecules.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that separates 9-HODE from other sample components by chromatography before detecting and quantifying it based on its mass-to-charge ratio and fragmentation pattern.[7][10][11]
Q5: How can I differentiate between 9-HODE and its isomer, 13-HODE?
Differentiating between 9-HODE and 13-HODE is a common challenge as they are structural isomers with the same molecular weight.
-
LC-MS/MS: While they may have very similar retention times in reverse-phase chromatography, they can be distinguished by their specific product ions in tandem mass spectrometry. For 9-HODE, a characteristic product ion is m/z 171, while for 13-HODE, it is m/z 195.[10][11]
-
Chromatography: Normal-phase HPLC can also be used to separate different HODE isomers.[12]
Quality Control and Data Analysis
Q6: Why is an internal standard crucial for LC-MS/MS analysis?
An internal standard (IS), typically a stable isotope-labeled version of the analyte (e.g., 9-HODE-d4), is essential for accurate quantification in LC-MS/MS.[13] The IS is added to the samples at a known concentration before sample preparation. It helps to correct for variability in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the measurement.
Q7: How can I assess the efficiency of my extraction procedure for ELISA?
To determine the extraction efficiency for a specific sample type, it is recommended to process a parallel "spiked" sample.[6][14] This involves adding a known amount of a 9-HODE standard to a sample aliquot before the extraction process. By comparing the measured concentration in the spiked sample to the expected concentration, you can calculate the percentage recovery and correct your results accordingly.
Troubleshooting Guides
Issue 1: High variability between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure all samples are treated identically. Process on ice and minimize time between collection and storage/analysis. |
| Autoxidation | Add antioxidants (e.g., BHT, TPP) to samples immediately after collection and during extraction.[6] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Extraction | Optimize the extraction protocol. Ensure thorough vortexing/mixing at each step. |
| Instrument Instability (LC-MS/MS) | Run system suitability tests before each batch. Check for stable spray and consistent peak areas of the internal standard. |
Issue 2: Low or no detectable 9-HODE signal.
| Potential Cause | Troubleshooting Step |
| Degradation of 9-HODE | Store standards and samples at the recommended temperature (-20°C for standards, -80°C for samples).[7][8] Avoid repeated freeze-thaw cycles. |
| Poor Extraction Recovery | Evaluate extraction efficiency with spiked samples.[14] Consider solid-phase extraction (SPE) for sample clean-up and concentration. |
| Matrix Effects (LC-MS/MS) | Dilute the sample extract to reduce interfering substances. Optimize the chromatographic separation to better resolve 9-HODE from matrix components. |
| Incorrect Instrument Settings (LC-MS/MS) | Verify the mass transitions (precursor and product ions) and collision energy for 9-HODE and the internal standard. |
| Expired Reagents (ELISA) | Check the expiration dates of all kit components. Store the kit at the recommended temperature (typically 4°C).[6][9] |
Issue 3: Higher than expected 9-HODE levels.
| Potential Cause | Troubleshooting Step |
| In vitro Oxidation | Ensure antioxidants are used throughout the sample preparation process.[6] Keep samples on ice. |
| Contamination | Use clean, dedicated labware. Be cautious of potential sources of linoleic acid that could oxidize. |
| Co-elution of Interferences (LC-MS/MS) | Optimize the chromatographic method to improve separation. Use more specific mass transitions if possible. |
| Cross-reactivity (ELISA) | Check the specificity of the antibody used in the kit. Consider confirming high values with an orthogonal method like LC-MS/MS. |
Experimental Protocols
Protocol 1: Total 9-HODE Extraction from Plasma for LC-MS/MS
This protocol is adapted from methodologies described for the analysis of oxidized linoleic acid metabolites.[7]
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: To a 50 µL plasma aliquot in a polypropylene tube, add 10 µL of an antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA) and 100 µL of an internal standard working solution (e.g., 13-HODE-d4 at 5 ng).
-
Alkaline Hydrolysis (Saponification): Add 0.2 M KOH to the sample to release esterified 9-HODE. Incubate as required (e.g., 30 minutes at 37°C).
-
Acidification: Neutralize the sample with an appropriate acid (e.g., 1 N HCl) to a pH of ~3.
-
Liquid-Liquid Extraction: Add an extraction solvent (e.g., ethyl acetate or a chloroform:methanol mixture). Vortex vigorously and centrifuge to separate the phases.
-
Solvent Evaporation: Transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
Protocol 2: Quality Control Parameters for LC-MS/MS
| Parameter | Description | Acceptance Criteria (Example) |
| Calibration Curve | A series of standards of known concentrations are analyzed to generate a standard curve.[11] | R² > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably distinguished from background noise. | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[7] | Signal-to-noise ratio > 10; Precision (%CV) < 20% |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at low, medium, and high concentrations.[15] | %CV < 15% |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing quality control samples with known concentrations. | % Recovery within 85-115% |
| Recovery | The efficiency of the extraction procedure, determined by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample. | Typically > 70% |
| Matrix Effect | The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte. | Assessed by comparing the response in matrix vs. neat solution. |
Visualizations
Caption: General experimental workflow for 9-HODE measurement.
Caption: Simplified overview of 9-HODE formation and signaling.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 9-Hydroxyoctadecadienoic acid plays a crucial role in human skin photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. usbio.net [usbio.net]
- 10. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. caymanchem.com [caymanchem.com]
- 14. eaglebio.com [eaglebio.com]
- 15. jsbms.jp [jsbms.jp]
selection of appropriate internal standards for 9-HODE quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 9-hydroxyoctadecadienoic acid (9-HODE) using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for 9-HODE quantification?
An internal standard (IS) is a compound with a known concentration that is added to a sample prior to analysis. In mass spectrometry-based quantification of 9-HODE, an IS is essential to control for variability that can occur during sample preparation, extraction, chromatography, and ionization.[1] The IS helps to normalize the signal of the target analyte (9-HODE), thereby improving the accuracy and reproducibility of the quantitative results.[2][3]
Q2: What are the characteristics of an ideal internal standard for 9-HODE analysis?
The ideal internal standard for 9-HODE quantification should:
-
Be structurally and chemically similar to 9-HODE to ensure similar extraction recovery and ionization response.[1]
-
Co-elute with 9-HODE during liquid chromatography (LC) separation.[1]
-
Have a mass-to-charge ratio (m/z) that is distinct from 9-HODE to allow for simultaneous detection without interference.[1]
-
Be absent in the biological sample or present at negligible concentrations.[4]
-
Be added at an appropriate concentration to fall within the linear dynamic range of the assay.[4]
Q3: What type of internal standard is best for 9-HODE quantification?
A stable isotope-labeled version of the analyte is considered the gold standard for use as an internal standard.[1][4] For 9-HODE, a deuterated form, such as 9-HODE-d4, is a common choice.[5] Deuterated standards have nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly throughout the analytical process.[1]
Q4: Can I use a non-deuterated internal standard for 9-HODE quantification?
While deuterated standards are preferred, other structurally similar compounds can be used if a deuterated analog of 9-HODE is not available. For example, 15(S)-HETE-d8 has been used as an internal standard for the quantification of HODEs.[6][7] However, it is important to validate the performance of any non-deuterated internal standard to ensure it provides accurate and precise results.
Troubleshooting Guide
Issue 1: High variability in 9-HODE measurements between samples.
-
Possible Cause: Inconsistent sample preparation or extraction.
-
Solution: Ensure the internal standard is added to all samples, standards, and quality controls at the very beginning of the sample preparation process. This will account for any losses during extraction.
-
-
Possible Cause: Ion suppression or enhancement effects in the mass spectrometer.
-
Solution: Use a co-eluting, stable isotope-labeled internal standard like 9-HODE-d4. This will help to compensate for matrix effects as both the analyte and the internal standard will be similarly affected.
-
Issue 2: Poor sensitivity or inability to detect low levels of 9-HODE.
-
Possible Cause: Suboptimal mass spectrometry conditions.
-
Solution: Optimize the mass spectrometer parameters, including collision energy, to achieve the maximal signal intensity for the desired fragment ions of 9-HODE.[8]
-
-
Possible Cause: Inefficient extraction of 9-HODE from the sample matrix.
-
Solution: Evaluate and optimize the extraction procedure. A common method involves liquid-liquid extraction following alkaline hydrolysis to release esterified 9-HODE.[8]
-
Issue 3: Inaccurate quantification results.
-
Possible Cause: The concentration of the internal standard is outside the linear range of the assay.
-
Possible Cause: The chosen internal standard does not behave identically to 9-HODE.
-
Solution: The best practice is to use a stable isotope-labeled internal standard of 9-HODE. If using a different compound, thoroughly validate its performance by assessing recovery, matrix effects, and linearity.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of 9-HODE and related compounds from published literature.
Table 1: Limits of Quantification (LOQ) for 9-HODE and Related Analytes
| Analyte | LOQ | Internal Standard Used | Reference |
| 9-HODE | 0.05 pg | 13-HODE-d4 | [9] |
| 13-HODE | 0.07 pg | 13-HODE-d4 | [9] |
| 9-oxoODE | 0.05 pg | 13-HODE-d4 | [9] |
| 9-HODE | 9.7 nmol/L | 13-HODE-d4 | [8] |
| 13-HODE | 18.5 nmol/L | 13-HODE-d4 | [8] |
| 11-HETE | <0.09 ng/ml | 15(S)-HETE-d8 | [6][7] |
Table 2: Linearity of Calibration Curves for 9-HODE Quantification
| Analyte | Calibration Range | Correlation Coefficient (r²) | Internal Standard Used | Reference |
| 9-HODE | 0.05–300 pg | 0.9977 | 13-HODE-d4 | [9] |
| 13-HODE | 0.07–300 pg | 0.9956 | 13-HODE-d4 | [9] |
| HODEs | 6.8 to 1351.4 nmol/L | > 0.991 | 13-HODE-d4 | [8] |
| HODEs and oxoODEs | 1.0-100.0 ppb | > 0.9990 | Not specified | [10][11] |
Experimental Protocols
Protocol 1: General Workflow for 9-HODE Quantification by LC-MS/MS
This protocol outlines the key steps for quantifying 9-HODE in biological samples.
-
Sample Preparation:
-
Hydrolysis (for total 9-HODE):
-
To measure both free and esterified 9-HODE, perform alkaline hydrolysis.[8]
-
-
Extraction:
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate 9-HODE and the internal standard using a suitable C18 reverse-phase column.
-
Detect the analytes using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).[6][7]
-
Monitor specific precursor and product ion transitions for both 9-HODE (e.g., m/z 295 -> 171) and the internal standard.[6][7]
-
-
Data Analysis:
-
Calculate the peak area ratio of 9-HODE to the internal standard.
-
Quantify the concentration of 9-HODE in the samples by comparing their peak area ratios to a calibration curve.
-
Visualizations
Caption: Workflow for 9-HODE quantification.
Caption: Key properties for internal standard selection.
Caption: Simplified signaling effects of 9-HODE.[12][13]
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Saponification for Total 9-HODE Measurement
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing saponification methods for the accurate measurement of total 9-hydroxyoctadecadienoic acid (9-HODE). Find answers to frequently asked questions and troubleshoot common experimental issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of saponification in the context of total 9-HODE measurement?
A1: Saponification, or alkaline hydrolysis, is a crucial step to measure total 9-HODE. In biological systems, 9-HODE can exist in a free form or be esterified to complex lipids such as triglycerides, phospholipids, and cholesterol esters. Saponification cleaves these ester bonds, liberating the esterified 9-HODE. This allows for the quantification of the entire 9-HODE pool within a sample, providing a more comprehensive understanding of its abundance.
Q2: Which alkaline agent is best for saponifying 9-HODE esters, NaOH or KOH?
A2: Potassium hydroxide (KOH) is more commonly used for saponification in lipid analysis than sodium hydroxide (NaOH).[1][2] This is partly because potassium soaps are generally more soluble in the reaction medium, which can facilitate a more complete reaction.[2] Ethanolic or methanolic KOH solutions are typically employed to ensure miscibility with the lipid extract.[3]
Q3: Can the saponification process degrade 9-HODE itself?
A3: While the hydroperoxide precursors of 9-HODE are unstable under strong alkaline conditions, 9-HODE is a more stable hydroxy fatty acid.[2][4] However, harsh conditions such as excessively high temperatures or prolonged reaction times should be avoided to minimize the potential for degradation or isomerization.[1] It is recommended to perform saponification under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation of polyunsaturated fatty acids in the sample.
Q4: Why is pH adjustment critical after saponification?
A4: After saponification, the fatty acids, including 9-HODE, exist as their corresponding carboxylate salts (e.g., potassium 9-HODE), which are water-soluble. To extract them into an organic solvent for subsequent analysis, they must be converted back to their protonated, less polar free acid form. This is achieved by acidifying the reaction mixture to a pH of 3-4 with an acid like hydrochloric acid (HCl). This step is essential for efficient liquid-liquid extraction.
Q5: What are the downstream analytical methods compatible with saponified samples for 9-HODE measurement?
A5: Following saponification, extraction, and often a solid-phase extraction (SPE) cleanup step, 9-HODE is typically quantified using chromatographic techniques coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method due to its high sensitivity and specificity, allowing for the accurate quantification of 9-HODE and its isomers.[5] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires derivatization of the fatty acids to increase their volatility.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of 9-HODE | Incomplete Saponification: The concentration of KOH, reaction time, or temperature may be insufficient to fully hydrolyze all 9-HODE esters, a common issue with complex biological matrices.[1] | Increase the reaction time or temperature moderately. Optimize the KOH concentration. Ensure the lipid extract is fully dissolved in the methanolic/ethanolic KOH solution. |
| Inefficient Extraction: The pH of the aqueous phase after saponification was not sufficiently lowered, leaving 9-HODE in its salt form and preventing its transfer to the organic solvent. | After saponification, carefully adjust the pH to 3-4 using an appropriate acid (e.g., 1N HCl). Verify the pH with pH paper or a calibrated pH meter. Perform multiple extractions (e.g., 3 times) with the organic solvent and pool the organic phases to maximize recovery. | |
| Degradation of 9-HODE: Saponification conditions were too harsh (e.g., excessively high temperature or prolonged exposure to alkali), or oxygen was present during heating. | Reduce the saponification temperature or time.[1] Always perform the saponification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| High variability between replicate samples | Inconsistent Saponification Conditions: Minor variations in temperature, time, or reagent addition between samples. | Use a heating block or water bath with precise temperature control.[1] Ensure accurate and consistent timing for the saponification step for all samples. Prepare a master mix of the saponification reagent to add to all samples. |
| Sample Matrix Effects: Differences in the lipid composition of the samples can affect saponification and extraction efficiency. | Consider adding an internal standard (e.g., a deuterated 9-HODE) to your samples before the saponification step to normalize for variations in recovery. | |
| Presence of interfering peaks in the chromatogram | Incomplete Removal of Unsaponifiables: Insufficient purification after extraction can leave other lipid-soluble compounds that may interfere with the analysis. | Incorporate a solid-phase extraction (SPE) step after the liquid-liquid extraction to clean up the sample and remove interfering substances. |
| Formation of Artifacts: Side reactions occurring during saponification. | Optimize saponification conditions to be as mild as possible while still achieving complete hydrolysis. Ensure all solvents and reagents are of high purity. |
Experimental Protocols
Detailed Methodology for Saponification and Extraction of Total 9-HODE
This protocol provides a general framework. Optimization may be required depending on the sample matrix and lipid content.
-
Sample Preparation:
-
Start with a known amount of lyophilized tissue, biofluid, or a lipid extract.
-
If starting from a lipid extract, ensure the solvent is fully evaporated under a stream of nitrogen.
-
-
Saponification:
-
To the sample, add 2 mL of a 1 M methanolic KOH solution.
-
It is advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to the saponification solution to prevent auto-oxidation.
-
Blanket the sample tube with nitrogen or argon, cap tightly, and vortex briefly.
-
Incubate the sample in a shaking water bath at 60°C for 60 minutes to allow for complete hydrolysis of the esters.
-
-
Acidification:
-
After incubation, allow the sample to cool to room temperature.
-
Acidify the mixture to a pH of 3-4 by adding approximately 1 mL of 1 M HCl. Confirm the pH using pH paper. The solution may become cloudy as the free fatty acids precipitate.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of an appropriate organic solvent (e.g., hexane, ethyl acetate, or a mixture like hexane:ethyl acetate 1:1).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully collect the upper organic layer containing the free fatty acids and transfer it to a clean tube.
-
Repeat the extraction two more times with fresh organic solvent, pooling all organic extracts.
-
-
Washing and Drying:
-
Wash the pooled organic extract with 2 mL of distilled water to remove any remaining salts or water-soluble impurities. Vortex, centrifuge, and discard the lower aqueous layer.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the mobile phase (e.g., 100 µL) for LC-MS analysis.
-
Data Presentation
Table 1: Comparison of Saponification Conditions for Lipid Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte | Vitamin A in Fish | General Lipids | Sunflower Oil | Virgin Coconut Oil |
| Alkaline Agent | KOH | Ethanolic KOH | Ethanolic KOH | KOH and NH4OH |
| Concentration | Not Specified | 1.77 M | 2.3 M | 75% KOH / 25% NH4OH |
| Temperature | 80°C | 70°C | 50.14°C | 85°C |
| Time | 43 minutes | 2.16 hours | 0.97 hours | 60 minutes |
| Reference | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
Note: This table presents saponification conditions from various studies on different lipid types to provide a range of effective parameters. Direct optimization for 9-HODE is recommended.
Mandatory Visualization
Caption: Experimental workflow for total 9-HODE measurement.
Caption: Simplified signaling pathways of 9-HODE.
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of linoleic acid hydroperoxide reaction with alkali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxylipin analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-HODE Analysis in Food and Nutrition Research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9-hydroxyoctadecadienoic acid (9-HODE) analysis in the context of food and nutrition.
Troubleshooting Guide
This guide addresses common issues encountered during 9-HODE analysis, from sample preparation to final quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No 9-HODE Signal | Sample Degradation: 9-HODE is susceptible to oxidation and degradation, especially under acidic conditions or prolonged exposure to air and light.[1][2][3] | • Use antioxidants like butylated hydroxytoluene (BHT) during sample preparation.[4] • Work quickly on ice and minimize sample exposure to light and air. • Store samples at -80°C under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Extraction: The chosen extraction method may not be optimal for the food matrix, leading to poor recovery. | • For liquid samples (e.g., plasma, oils), consider liquid-liquid extraction with solvents like hexane or a Folch solution (chloroform:methanol).[4][5] • For solid samples, thorough homogenization is critical. • Solid-phase extraction (SPE) can be used for sample cleanup and concentration.[2] | |
| Esterified 9-HODE: A significant portion of 9-HODE in food and biological samples is esterified to lipids (e.g., triglycerides, phospholipids) and will not be detected unless hydrolyzed.[6][7][8] | • Perform alkaline hydrolysis (saponification) using a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) to release free 9-HODE.[4][5] | |
| Poor Chromatographic Resolution (Co-elution of Isomers) | Isomeric Interference: 9-HODE and its isomer, 13-HODE, are structurally very similar and often co-elute, especially in reverse-phase chromatography.[5][9] | • LC-MS/MS: Utilize Multiple Reaction Monitoring (MRM) with isomer-specific product ions for quantification (e.g., m/z 171 for 9-HODE and m/z 195 for 13-HODE).[5][9][10] • HPLC: Employ a normal-phase silica column for better separation of isomers.[11] • GC-MS: Chiral-phase columns can be used to separate the S and R enantiomers of 9-HODE.[6][8] |
| High Background Noise/Interference | Matrix Effects: Complex food matrices can introduce interfering compounds that suppress or enhance the 9-HODE signal in the mass spectrometer. | • Optimize sample cleanup procedures (e.g., SPE). • Use a matrix-matched calibration curve or the standard addition method for quantification. • Employ an isotopically labeled internal standard (e.g., 9-HODE-d4 or ¹⁸O-labeled 9-HODE) to compensate for matrix effects and extraction losses.[2][10] |
| Low Sensitivity (Signal Below Limit of Quantification) | Insufficient Sample Concentration: The concentration of 9-HODE in the sample is too low for detection by the instrument. | • Increase the starting sample volume/mass. • Concentrate the sample extract prior to analysis (e.g., evaporation under nitrogen).[5] • For GC-MS, derivatization to form more volatile and stable TMS ethers can improve sensitivity.[12] |
| Irreproducible Results | Inconsistent Sample Handling: Variability in extraction time, temperature, or solvent volumes can lead to inconsistent results. | • Standardize all steps of the experimental protocol. • Use an internal standard to normalize for variations. |
| Binding to Labware: 9-HODE can adsorb to glass surfaces, leading to sample loss. | • Use polypropylene or silanized glassware for all procedures involving standards and samples.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is it important to measure both free and esterified 9-HODE?
In many food and biological systems, over 90% of 9-HODE can be esterified within complex lipids like triglycerides and phospholipids.[6][8] Measuring only the free form will significantly underestimate the total 9-HODE content and may not accurately reflect the extent of lipid peroxidation. Therefore, a hydrolysis (saponification) step is often necessary to release the esterified 9-HODE for a comprehensive analysis.[7]
Q2: What is the best analytical technique for 9-HODE analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method due to its high sensitivity, selectivity, and ability to distinguish between 9-HODE and 13-HODE isomers through specific fragmentation patterns, even if they are not chromatographically separated.[5][9][13] Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique, but it requires a derivatization step to make the 9-HODE volatile.[9][12] High-performance liquid chromatography (HPLC) with UV detection can also be used, but may lack the sensitivity and specificity of mass spectrometry-based methods.[11]
Q3: How can I differentiate between the 9-HODE and 13-HODE isomers in my analysis?
-
LC-MS/MS: This is the most effective method. While the precursor ions for 9-HODE and 13-HODE are the same (m/z 295.2), they produce different characteristic product ions upon fragmentation. For 9-HODE, a key fragment is m/z 171.1, whereas for 13-HODE, it is m/z 195.1.[5][9][10]
-
HPLC: Using a normal-phase column with a mobile phase like n-hexane/isopropanol/acetic acid can achieve chromatographic separation of the isomers.[11]
-
GC-MS: Separation can be challenging, but specialized capillary columns may offer some resolution.
Q4: Do I need an internal standard for 9-HODE quantification?
Yes, using an internal standard is highly recommended. An ideal internal standard is a stable, isotopically labeled version of the analyte, such as 9-HODE-d4 or ¹³C-labeled 9-HODE. This helps to correct for sample loss during preparation and extraction, as well as for matrix effects during analysis, leading to more accurate and precise quantification.[10]
Q5: What are typical concentration ranges of 9-HODE in food samples?
The concentration of 9-HODE can vary widely depending on the food type, processing, and storage conditions. For example, in malting barley, esterified 9-HODE has been detected at concentrations of 53 mg/kg.[6][8] In vegetable oils subjected to heating, 9-HODE concentrations can increase significantly.[14] It is crucial to validate the analytical method for the specific concentration range expected in your samples.
Quantitative Data Summary
The following tables provide a summary of quantitative data for 9-HODE analysis from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for 9-HODE Analysis
| Analytical Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Plasma/Urine | <2.6 pg (on column) | <0.09 ng/mL | [5] |
| LC-Q-TOFMS | Rat Plasma | - | 9.7 nmol/L | [10] |
| LC-MS/MS | Cured Meat | - | 0.4 µg/g (for 13-HODE) | [15] |
| HPLC-CAD | - | 1-5 ng (on column) | 6-11 ng (on column) | [16] |
Table 2: Recovery Rates for 9-HODE Extraction
| Extraction Method | Matrix | Recovery (%) | Reference |
| Not Specified | Cured Meat | 80.0 - 97.8 | [15] |
| Not Specified | Oleic Acid Samples | 96.5 - 103.6 | [15] |
Experimental Protocols
Protocol 1: General Workflow for 9-HODE Analysis from Food/Biological Samples
This protocol outlines a general procedure for the extraction and analysis of total 9-HODE (free and esterified) using LC-MS/MS.
Caption: General experimental workflow for total 9-HODE analysis.
Protocol 2: Detailed Methodology for LC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of oxidized fatty acids.[5][9]
-
Sample Preparation and Extraction:
-
To 200 µL of sample (e.g., plasma or homogenized food extract), add 10 µL of an internal standard mixture (containing 9-HODE-d4).
-
Add 1.0 mL of a 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) solution.
-
Vortex briefly to mix.
-
Add 2.0 mL of Hexane.
-
Vortex for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes at room temperature.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
For total 9-HODE, perform saponification prior to extraction: Add an equal volume of 15% KOH to the sample in methanol, incubate at 37-40°C for 30 minutes, then neutralize with 1N HCl before proceeding with the extraction.[4]
-
-
LC-MS/MS Conditions:
-
HPLC Column: Reverse-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase A: Water with 0.2% v/v acetic acid.[5]
-
Mobile Phase B: Methanol with 0.2% v/v acetic acid.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Gradient: A suitable gradient starting with a high aqueous phase to retain the analyte, followed by an increasing organic phase to elute it. For example, start at 85% B for 10 min, then gradient to 100% B over 2 min, hold at 100% B for 10 min.[5]
-
Injection Volume: 40 µL.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Signaling Pathway and Logical Relationships
Linoleic Acid Metabolism to 9-HODE and its Biological Implications
Linoleic acid, a common polyunsaturated fatty acid in the diet, can be oxidized through enzymatic and non-enzymatic pathways to form 9-HODE.[7][17] This metabolite is not merely a marker of oxidative stress but also an active signaling molecule implicated in various physiological and pathological processes, including inflammation and atherosclerosis.[18][19][20]
Caption: Formation of 9-HODE from linoleic acid and its signaling roles.
References
- 1. gsartor.org [gsartor.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. marinelipids.ca [marinelipids.ca]
- 13. mdpi.com [mdpi.com]
- 14. Regioisomeric distribution of 9‐ and 13‐hydroperoxy linoleic acid in vegetable oils during storage and heating - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]
- 18. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
dealing with interfering compounds in 9-HODE analysis
Welcome to the technical support center for the analysis of 9-hydroxy-10,12-octadecadienoic acid (9-HODE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during 9-HODE analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in 9-HODE analysis?
A1: The primary sources of interference in 9-HODE analysis are its isomers and other structurally related oxidized linoleic acid metabolites (OXLAMs). These include:
-
Regioisomers: 13-HODE is a major interfering compound as it is often co-generated in biological systems.[1]
-
Stereoisomers: 9(S)-HODE and 9(R)-HODE are enantiomers that can be difficult to separate without chiral chromatography.[2][3] Geometric isomers (e.g., 10E,12E-isomers) can also be present.[2]
-
Other OXLAMs: Ketone metabolites such as 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE) can also interfere with the analysis.[4]
-
Precursors and Autoxidation Products: Unreacted linoleic acid and its hydroperoxide precursor (9-HPODE) can be present. Autoxidation of samples can lead to the formation of a racemic mixture of 9-HODE and other oxidation products.[3]
-
Matrix Components: In biological samples, complex lipids, phospholipids, and proteins can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry-based analyses.[5]
Q2: How can I separate 9-HODE from its isomers?
A2: Chromatographic techniques are essential for the separation of 9-HODE from its isomers:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for separating regioisomers like 9-HODE and 13-HODE.
-
Chiral-Phase HPLC: To separate the enantiomers 9(S)-HODE and 9(R)-HODE, a chiral stationary phase is required.[3]
-
Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) can also be used, but it typically requires derivatization of the hydroxyl and carboxyl groups of the HODEs.[6]
Q3: What are the recommended sample preparation techniques to minimize interference?
A3: Proper sample preparation is critical for accurate 9-HODE analysis and to remove interfering substances.[7] Common techniques include:
-
Solid-Phase Extraction (SPE): SPE is a widely used cleanup method to remove salts, phospholipids, and other polar interferences from biological samples.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition HODEs from the aqueous phase of a sample into an organic solvent, thereby removing water-soluble interferences.[9]
-
Alkaline Hydrolysis (Saponification): A significant portion of HODEs in biological systems are esterified in triglycerides and phospholipids.[10] Alkaline hydrolysis with a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is necessary to release the free HODEs for analysis.[4]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions:
| Cause | Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. Implement a more rigorous sample cleanup procedure.[11] |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition to avoid peak distortion.[11] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[11] |
| Secondary Interactions with Column | Adjust the mobile phase pH or use a different column chemistry to minimize unwanted interactions between the analyte and the stationary phase.[11] |
Issue 2: Inaccurate Quantification and Poor Reproducibility
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects | Matrix effects, where co-eluting substances suppress or enhance the ionization of the analyte, are a common problem in LC-MS.[5][12] To mitigate this, use a stable isotope-labeled internal standard (e.g., d4-9-HODE), perform matrix-matched calibration, or improve sample cleanup to remove interfering matrix components.[12] |
| Incomplete Hydrolysis | If analyzing total 9-HODE (free and esterified), ensure complete saponification by optimizing the base concentration, temperature, and incubation time.[4] |
| Analyte Degradation | HODEs can be susceptible to oxidation. Add an antioxidant like butylated hydroxytoluene (BHT) to solvents during extraction and storage. Store samples at -80°C and minimize freeze-thaw cycles.[9] |
| Contamination | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned to avoid contamination that can interfere with the analysis.[8] |
Issue 3: No or Low Signal Response
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect MS Source Parameters | Optimize mass spectrometer source parameters such as capillary voltage, gas flow rates, and temperature for 9-HODE. This can be done by infusing a standard solution.[8] |
| Improper Mobile Phase | For LC-MS, use volatile mobile phase modifiers like formic acid or ammonium acetate to ensure efficient ionization. Non-volatile buffers (e.g., phosphate) are not compatible with mass spectrometry.[8] |
| Sample Loss During Preparation | Evaluate each step of your sample preparation for potential analyte loss. Ensure complete elution from SPE cartridges and efficient phase transfer in LLE. |
Experimental Protocols
Protocol 1: Extraction and Saponification of 9-HODE from Plasma
This protocol describes the extraction of total 9-HODE (free and esterified) from plasma samples.
-
Sample Preparation: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., d4-9-HODE in methanol) and 1 mL of 2:1 (v/v) chloroform:methanol. Vortex for 1 minute.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Extraction: Carefully collect the lower organic phase into a clean glass tube.
-
Saponification: Evaporate the solvent under a stream of nitrogen. Add 500 µL of 0.5 M methanolic KOH and incubate at 60°C for 30 minutes to hydrolyze the esterified HODEs.[4]
-
Acidification and Re-extraction: After cooling, acidify the sample to pH 3-4 with 1 M HCl. Add 1 mL of hexane and vortex for 1 minute. Centrifuge at 2,000 x g for 5 minutes.
-
Final Preparation: Collect the upper hexane layer, evaporate to dryness under nitrogen, and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol can be used as a cleanup step after saponification and re-extraction.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the reconstituted sample from Protocol 1 onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the 9-HODE and internal standard with 2 mL of methanol or acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for analysis.
Visualizations
Caption: Experimental workflow for 9-HODE analysis.
Caption: Troubleshooting logic for 9-HODE analysis.
Caption: Simplified signaling pathways of 9-HODE.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gsartor.org [gsartor.org]
- 7. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide: Cross-Validation of 9-HODE Measurements by ELISA and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of lipid peroxidation products like 9-hydroxyoctadecadienoic acid (9-HODE) is critical for understanding its role in various physiological and pathological processes. The two most common analytical methods for 9-HODE measurement are the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
Method Performance Comparison
The choice between ELISA and LC-MS/MS for 9-HODE quantification hinges on a trade-off between throughput, cost, and analytical performance. While ELISA offers a simpler, higher-throughput, and more cost-effective solution, LC-MS/MS provides superior specificity, sensitivity, and accuracy.
| Parameter | ELISA | LC-MS/MS |
| Principle | Competitive immunoassay based on antigen-antibody recognition. | Physicochemical detection based on mass-to-charge ratio after chromatographic separation. |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules. May not distinguish between 9-HODE isomers (9(S)-HODE and 9(R)-HODE). | High specificity, capable of distinguishing between isomers and eliminating interferences. |
| Sensitivity | Typically in the low ng/mL range (e.g., 0.1 ng/mL).[1] | High sensitivity, often reaching pg/mL or low nmol/L levels (e.g., LOQ of 9.7–35.9 nmol/L).[2] |
| Accuracy & Precision | Can be affected by matrix effects and cross-reactivity, potentially leading to overestimation. Inter- and intra-assay CVs can vary. | Generally high accuracy and precision (CV < 15%) due to the use of internal standards and specific detection. |
| Linearity | Defined effective range (e.g., 0.1 - 500 ng/mL).[1] | Excellent linearity over a wide dynamic range (e.g., R² > 0.9990 across 1.0–100.0 ppb).[3] |
| Sample Throughput | High, suitable for screening large numbers of samples in a 96-well plate format. | Lower, with each sample requiring individual chromatographic run time. |
| Cost | Relatively low cost per sample. | Higher cost due to expensive instrumentation and specialized personnel. |
| Expertise Required | Minimal technical expertise required. | Requires highly trained personnel for operation and data analysis. |
Experimental Protocols
9-HODE ELISA Protocol (Based on a Commercial Kit)
This protocol is a generalized representation based on commercially available competitive ELISA kits.[6][7][8]
1. Sample Preparation (Total 9-HODE)
-
Hydrolysis of Esterified 9-HODE: To measure total 9-HODE (free and esterified), samples (e.g., plasma, tissue homogenates) are subjected to alkaline hydrolysis. This is typically achieved by adding a solution of potassium hydroxide (KOH) in methanol and incubating at 37-40°C for 30 minutes.[6]
-
Acidification: The pH of the hydrolyzed sample is adjusted to ~3 with a strong acid like hydrochloric acid (HCl).[6]
-
Solid Phase Extraction (SPE): The acidified sample is then passed through a C18 SPE cartridge to extract the lipid-soluble components, including 9-HODE. The cartridge is washed to remove impurities, and 9-HODE is eluted with an organic solvent like ethyl acetate.
-
Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen, and the residue is reconstituted in the assay buffer provided with the ELISA kit.
2. ELISA Procedure
-
Standard and Sample Addition: Add 100 µL of prepared standards and samples to the appropriate wells of the anti-9-HODE antibody-coated microplate.
-
Competitive Binding: Add 100 µL of 9-HODE conjugated to horseradish peroxidase (9-HODE-HRP) to each well. Incubate for 2 hours at room temperature. During this time, the 9-HODE in the sample and the 9-HODE-HRP compete for binding to the limited number of antibody sites.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well. The HRP enzyme on the bound 9-HODE-HRP will catalyze a color change.
-
Incubation and Reaction Stoppage: Incubate the plate for a specified time (e.g., 30 minutes) to allow for color development. Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of 9-HODE in the sample.
-
Calculation: Calculate the 9-HODE concentration in the samples by interpolating from a standard curve generated with known concentrations of 9-HODE.
9-HODE LC-MS/MS Protocol
This protocol is a generalized representation based on published methods for the analysis of oxidized linoleic acid metabolites.[2][3]
1. Sample Preparation
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 9-HODE-d4) to the sample. This is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects during analysis.
-
Hydrolysis: Similar to the ELISA protocol, perform alkaline hydrolysis to release esterified 9-HODE.
-
Liquid-Liquid Extraction (LLE): After acidification, perform LLE by adding an immiscible organic solvent (e.g., hexane or ethyl acetate). Vortex the mixture and centrifuge to separate the phases. The organic layer containing the lipids is collected.
-
Solvent Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).
2. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate 9-HODE from other components in the sample based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used to generate deprotonated molecules of 9-HODE ([M-H]⁻).
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode.
-
The first quadrupole (Q1) is set to select the precursor ion of 9-HODE (m/z 295.2).
-
The selected precursor ions are fragmented in the second quadrupole (q2, collision cell) by collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
The third quadrupole (Q3) is set to select a specific product ion of 9-HODE (e.g., m/z 171.1).
-
-
-
Quantification: The peak area of the 9-HODE MRM transition is integrated, and the concentration is calculated by comparing the ratio of the peak area of the endogenous 9-HODE to that of the internal standard with a calibration curve generated from standards of known concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the formation of 9-HODE and the general workflows for its analysis by ELISA and LC-MS/MS.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Nuclear Receptor Activation: 9-HODE vs. Other Oxidized Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-hydroxyoctadecadienoic acid (9-HODE) and other major classes of oxidized lipids in their ability to activate key nuclear receptors involved in metabolic and inflammatory signaling: Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptors (FXRs). This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key pathways and workflows to aid in research and drug development.
Data Presentation: Quantitative Comparison of Nuclear Receptor Activation
The following tables summarize the half-maximal effective concentrations (EC50) and other quantitative measures of nuclear receptor activation by 9-HODE and other oxidized lipids. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in experimental conditions, cell types, and assay formats.
Table 1: Activation of Peroxisome Proliferator-Activated Receptors (PPARs) by Oxidized Lipids
| Ligand | Receptor Subtype | Reported EC50/Activity | Cell Type | Assay Type |
| 9-HODE | PPARγ | Lower activity compared to 13-HODE[1] | Not specified | Luciferase Reporter Assay |
| PPARα, PPARγ | Potent activator[2] | HepG2 | Luciferase Transactivation Assay | |
| 13-HODE | PPARγ | Higher activity than 9-HODE[1] | Not specified | Luciferase Reporter Assay |
| PPARβ/δ | Agonist[3] | Not specified | Not specified | |
| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | PPARγ | ~2 µM[4] | C3H10T1/2 fibroblasts | Adipocyte Differentiation |
| PPARγ | ~4.5 µM[5] | 3T3-L1 fibroblasts | TAG accumulation | |
| PPARγ | < 1 µM[6] | Transformed T cells | Proliferation/Viability Assay | |
| Oxidized LDL (contains HODEs) | PPARα, PPARγ | Dose-dependent activation | Macrophages | Not specified |
Table 2: Activation of Liver X Receptors (LXRs) by Oxidized Lipids
| Ligand | Receptor Subtype | Reported EC50/Activity | Cell Type | Assay Type |
| 25-Hydroxycholesterol (25-HC) | LXRα, LXRβ | Activates at physiologic concentrations | HepG2, RAW 264.7 | Not specified |
| 24(S),25-Epoxycholesterol | LXRα, LXRβ | Activates at physiologic concentrations | Not specified | Not specified |
| 24(S)-Hydroxycholesterol | LXRα | Ki = 110 nM | Not specified | Ligand Binding Assay |
| 22(R)-Hydroxycholesterol | LXRα | Ki = 380 nM | Not specified | Ligand Binding Assay |
| ATI-111 (Synthetic Agonist) | LXRα | ~60 nM | HEK293 | Luciferase Reporter Assay |
| LXRβ | ~700 nM | HEK293 | Luciferase Reporter Assay |
Table 3: Activation of Farnesoid X Receptor (FXR) by Oxidized Lipids (Bile Acids)
| Ligand | Reported EC50/Activity | Cell Type | Assay Type |
| Chenodeoxycholic acid (CDCA) | ~10-50 µM[7][8][9] | Not specified | Reporter Assay |
| Deoxycholic acid (DCA) | ~50 µM[8] | Not specified | Reporter Assay |
| Lithocholic acid (LCA) | ~50 µM[8] | Not specified | Reporter Assay |
| Cholic acid (CA) | ~600 µM | Not specified | Reporter Assay |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Luciferase Reporter Gene Assay for Nuclear Receptor Activation
This protocol is a standard method to quantify the ability of a compound to activate a specific nuclear receptor.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for the nuclear receptor of interest (e.g., pCMX-hPPARγ)
-
Reporter plasmid containing a luciferase gene under the control of a response element for the nuclear receptor (e.g., pGL3-PPREx3-tk-luc)
-
Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Test compounds (9-HODE and other oxidized lipids) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: After 4-6 hours of transfection, replace the transfection medium with fresh culture medium.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known agonist for the receptor).
-
Incubation: Incubate the cells with the compounds for another 18-24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Competitive Ligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific nuclear receptor.
Materials:
-
Purified nuclear receptor ligand-binding domain (LBD) (e.g., His-tagged PPARγ-LBD)
-
Radiolabeled ligand with high affinity for the receptor (e.g., [3H]-Rosiglitazone for PPARγ)
-
Unlabeled test compounds (9-HODE and other oxidized lipids)
-
Scintillation proximity assay (SPA) beads (e.g., Nickel-coated for His-tagged proteins)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Scintillation counter
Procedure:
-
Receptor Immobilization: Incubate the purified nuclear receptor LBD with SPA beads to allow for binding.
-
Reaction Setup: In a microplate, add the receptor-coated SPA beads, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Signal Detection: Measure the scintillation counts using a microplate scintillation counter. The proximity of the radiolabeled ligand to the scintillant-impregnated beads upon binding to the receptor generates a light signal.
-
Data Analysis: Plot the scintillation counts against the logarithm of the unlabeled competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Adipocyte Differentiation Assay (Oil Red O Staining)
This assay is used to assess the ability of PPARγ agonists to induce the differentiation of preadipocytes into mature adipocytes, which is characterized by the accumulation of lipid droplets.
Materials:
-
Preadipocyte cell line (e.g., 3T3-L1)
-
Preadipocyte growth medium (e.g., DMEM with 10% calf serum)
-
Adipocyte differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)
-
Test compounds (PPARγ agonists)
-
Oil Red O staining solution
-
Formalin solution (10%)
-
Isopropanol
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.
-
Induction of Differentiation: Two days post-confluence, switch the medium to differentiation medium containing the test compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Maintenance: After 2-3 days, replace the differentiation medium with maintenance medium (DMEM with 10% FBS and insulin) containing the test compound. Replenish the medium every 2-3 days.
-
Staining: After 8-10 days of differentiation, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20-30 minutes at room temperature. This will stain the intracellular lipid droplets red.
-
Wash the cells with water to remove excess stain.
-
Quantification: The stained lipid droplets can be visualized by microscopy. For quantification, the stain can be eluted from the cells using 100% isopropanol, and the absorbance of the eluate can be measured at approximately 510 nm.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Oxidized lipids activate nuclear receptors to regulate gene expression and cellular metabolism.
Caption: Workflow for a luciferase reporter gene assay to measure nuclear receptor activation.
References
- 1. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellntec.com [cellntec.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oil Red O Staining [protocols.io]
- 6. 15-Deoxy-Δ12,14-prostaglandin J2 Exerts Antioxidant Effects While Exacerbating Inflammation in Mice Subjected to Ureteral Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Pro-inflammatory Effects of 9-HODE and Arachidonic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-inflammatory properties of 9-hydroxyoctadecadienoic acid (9-HODE), a linoleic acid metabolite, and key pro-inflammatory metabolites of arachidonic acid, namely prostaglandins and leukotrienes. This document summarizes experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the understanding of these lipid mediators in inflammation.
Executive Summary
Both 9-HODE and arachidonic acid metabolites are crucial players in the inflammatory cascade. While arachidonic acid metabolites like prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) are well-established as potent pro-inflammatory mediators, recent evidence highlights the significant pro-inflammatory role of 9-HODE. This guide directly compares their mechanisms of action, signaling pathways, and relative potencies in eliciting inflammatory responses, supported by quantitative data from experimental studies.
Quantitative Comparison of Pro-inflammatory Activity
The following tables summarize the available quantitative data on the potency of 9-HODE and key arachidonic acid metabolites in various pro-inflammatory assays. It is important to note that these values are often determined in different experimental systems and should be interpreted as indicative rather than absolute comparisons.
Table 1: Receptor Activation Potency
| Agonist | Receptor | Assay Type | Potency (EC50/Ki) |
| 9-HODE | GPR132 (G2A) | Inositol Monophosphate Accumulation | EC50: 7.5 µM[1] |
| Leukotriene B4 (LTB4) | BLT1 | Chemotaxis | EC50: 3.5 nM[2] |
| COX-2 mRNA/Protein Upregulation | EC50: 16.5 - 19 nM[3] | ||
| Prostaglandin E2 (PGE2) | EP2 | Radioligand Binding | Ki: 1.7 nM[4] |
| cAMP Production | EC50: ~7 µM (for PGE2 synthesis)[5] |
Table 2: Chemotactic Potency for Neutrophils
| Chemoattractant | Concentration | Relative Potency |
| 9-HODE | 10⁻⁸ M | Approximately half as potent as LTB4[6] |
| 13-HODE | 10⁻⁸ M | Approximately half as potent as LTB4[6] |
| Leukotriene B4 (LTB4) | 10⁻⁹ to 10⁻⁷ M | Linear dose-response for chemotaxis[7][8] |
Table 3: Induction of Pro-inflammatory Cytokines
| Mediator | Cell Type | Cytokine Induced | Potency |
| 9-HODE | Human Blood Mononuclear Cells | IL-1β | Induces release, but potency relative to other mediators not fully quantified[9] |
| Prostaglandin E2 (PGE2) | Nasal Polyp-Derived Fibroblasts | IL-6, IL-8 | Significant induction[10] |
| Human Chondrocytes | IL-6 | Dose-dependent induction[11] | |
| Osteoblast-like cells | IL-6 | Dose-dependent induction (1 nM to 10 µM)[12] | |
| Leukotriene B4 (LTB4) | Macrophages, Dendritic Cells | TNF-α, IL-6 | Potent induction[13] |
Signaling Pathways
The pro-inflammatory effects of 9-HODE and arachidonic acid metabolites are mediated by distinct signaling pathways, which are visualized below.
9-HODE Signaling Pathway
Caption: 9-HODE signaling through GPR132 and PPARγ.
Arachidonic Acid Metabolite Signaling Pathways
Caption: Pro-inflammatory signaling of arachidonic acid metabolites.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Pro-inflammatory Cytokine Release Assay
Objective: To quantify the release of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) from immune cells in response to stimulation with 9-HODE or arachidonic acid metabolites.
Methodology:
-
Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Plate the PBMCs at a density of 2.5 x 10⁵ cells/well in a 96-well plate.[14]
-
Stimulation: Treat the cells with various concentrations of 9-HODE, PGE2, or LTB4. Include a vehicle control (e.g., DMSO or ethanol) and a positive control (e.g., 1 µg/mL lipopolysaccharide (LPS)).[14][15]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[14][15]
Leukocyte Chemotaxis Assay (Boyden Chamber)
Objective: To measure the chemotactic activity of 9-HODE and arachidonic acid metabolites on leukocytes (e.g., neutrophils).
Methodology:
-
Chamber Setup: Use a modified Boyden chamber with a porous membrane (e.g., 3-8 µm pore size) separating the upper and lower wells.
-
Chemoattractant Loading: Add the chemoattractant (9-HODE, LTB4, or control medium) to the lower wells of the chamber.
-
Cell Loading: Isolate neutrophils from whole blood and resuspend them in an appropriate buffer. Add the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C with 5% CO2 for a sufficient time to allow for cell migration (e.g., 90-120 minutes).[16]
-
Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Diff-Quik) and count them under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye and a plate reader.[17]
Measurement of 9-HODE and Arachidonic Acid Metabolites by LC-MS/MS
Objective: To accurately quantify the levels of 9-HODE, prostaglandins, and leukotrienes in biological samples.
Methodology:
-
Sample Preparation: Extract the lipids from the biological sample (e.g., plasma, cell culture supernatant) using solid-phase extraction (SPE).
-
Chromatographic Separation: Separate the extracted lipids using ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18).
-
Mass Spectrometry Detection: Detect and quantify the lipids using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.[1][18]
-
Data Analysis: Generate standard curves for each analyte and calculate their concentrations in the samples.
PPARγ Activation Assay
Objective: To determine the ability of 9-HODE to activate the peroxisome proliferator-activated receptor-gamma (PPARγ).
Methodology:
-
Assay Principle: This assay typically uses a cell-based reporter system where cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or Cos-7) and transfect them with the PPARγ and PPRE-luciferase plasmids.
-
Compound Treatment: Treat the transfected cells with various concentrations of 9-HODE or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Lysis and Reporter Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Normalize the reporter activity to a control (e.g., co-transfected β-galactosidase or total protein) and plot the dose-response curve to determine the EC50 for PPARγ activation.[6][19]
Concluding Remarks
The available evidence indicates that while arachidonic acid metabolites, particularly LTB4, are exceptionally potent pro-inflammatory mediators, 9-HODE also exhibits significant pro-inflammatory activity. LTB4 appears to be a more potent chemoattractant for neutrophils than 9-HODE on a molar basis. However, 9-HODE's ability to activate both GPR132 and PPARγ suggests a complex role in modulating inflammatory and metabolic pathways. Further research employing standardized experimental conditions is necessary to provide a more definitive quantitative comparison of the pro-inflammatory effects of these important lipid mediators. This guide serves as a foundational resource for researchers investigating the roles of 9-HODE and arachidonic acid metabolites in inflammatory diseases and for professionals involved in the development of novel anti-inflammatory therapeutics.
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of standard and novel LTB4 analogs on human neutrophil chemotaxis measured by the multiwell cap assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Differential regulation of ATP- and UTP-evoked PGE2 and IL-6 production from human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9- and 13-hydroxy-linoleic acid possess chemotactic activity for bovine and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complement receptor enhancement and chemotaxis of human neutrophils and eosinophils by leukotrienes and other lipoxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of leukotriene B4-induced neutrophil migration through different cellular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple lipid oxidation products in low density lipoproteins induce interleukin-1 beta release from human blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 Induces IL-6 and IL-8 Production by the EP Receptors/Akt/NF-κB Pathways in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 induces interleukin-6 expression in human chondrocytes via cAMP/protein kinase A- and phosphatidylinositol 3-kinase-dependent NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin-6 synthesis induced by prostaglandin E2: cross-talk regulation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative profiling of inflammatory and pro-resolving lipid mediators in human adolescents and mouse plasma using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zora.uzh.ch [zora.uzh.ch]
- 16. zora.uzh.ch [zora.uzh.ch]
- 17. researchgate.net [researchgate.net]
- 18. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Commercial 9-HODE ELISA Kits: A Call for Transparency in Performance Data
For researchers in cellular biology, pharmacology, and drug development, the accurate quantification of 9-hydroxyoctadecadienoic acid (9-HODE) is critical for understanding its role in various physiological and pathological processes, including inflammation, atherosclerosis, and pain signaling.[1] While numerous commercial ELISA kits offer a convenient method for 9-HODE measurement, selecting the most reliable and specific kit can be challenging due to a lack of publicly available, direct comparative data on their performance. This guide provides an overview of commercially available 9-HODE ELISA kits, highlights the critical need for comprehensive validation data, and offers a framework for researchers to conduct their own comparisons.
Overview of Commercial 9-HODE ELISA Kits
Table 1: General Characteristics of Commercial 9-HODE ELISA Kits
| Manufacturer | Product Name/Catalog No. | Assay Type | Sample Type |
| MyBioSource | Human 9-hydroxy-octadecadienoic acid (9-HODE) ELISA Kit (MBS7273402) | Competitive ELISA | Serum, plasma, cell culture supernatants, body fluid, tissue homogenate |
| AMSBIO | 9 (±) HODE ELISA (NWK-9HOD01) | Competitive ELISA | Biological samples |
| BioAssay | Hydroxyoctadecadienoic acid (HODE) 9(±) ELISA Kit (H9110-18A) | Competitive ELISA | Plasma and tissue samples |
| Eagle Biosciences | 9(±)- Hydroxyoctadecadienoic Acid ELISA (9HY39-K01 / EA80) | Competitive ELISA | Biological samples |
| Oxford Biomedical Research | 9 (+) - HODE EIA Kit (EA80) | Competitive ELISA | Biological samples |
The Critical Lack of Comparative Performance Data
A significant challenge for researchers is the absence of standardized and publicly accessible data on the reproducibility and specificity of these kits. This information is crucial for ensuring the reliability and validity of experimental results.
Reproducibility
Reproducibility is typically assessed by the intra-assay and inter-assay coefficients of variation (CV). The intra-assay CV measures the precision of results within a single assay plate, while the inter-assay CV assesses the consistency of results between different plates and on different days. Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for immunoassays. However, this data is not consistently provided by manufacturers of 9-HODE ELISA kits.
Table 2: Reproducibility of Commercial 9-HODE ELISA Kits (Data Not Publicly Available)
| Manufacturer | Intra-Assay CV (%) | Inter-Assay CV (%) |
| MyBioSource | Not specified | Not specified |
| AMSBIO | Not specified | Not specified |
| BioAssay | Not specified | Not specified |
| Eagle Biosciences | Not specified | Not specified |
| Oxford Biomedical Research | Not specified | Not specified |
Researchers are encouraged to contact manufacturers directly for lot-specific performance data or to perform their own validation experiments.
Specificity and Cross-Reactivity
Specificity is arguably the most critical parameter for a 9-HODE ELISA kit, given the structural similarity of other oxidized linoleic acid metabolites. Cross-reactivity with related molecules such as 13-HODE, 9-oxoODE, and 13-oxoODE can lead to inaccurate quantification and misinterpretation of results. Ideally, manufacturers should provide detailed cross-reactivity data, expressed as the percentage of signal generated by a potential cross-reactant compared to 9-HODE.
Table 3: Specificity of Commercial 9-HODE ELISA Kits (Data Not Publicly Available)
| Manufacturer | Cross-Reactivity with 13-HODE (%) | Cross-Reactivity with 9-oxoODE (%) | Cross-Reactivity with 13-oxoODE (%) |
| MyBioSource | "No significant cross-reactivity"[2][7] | Not specified | Not specified |
| AMSBIO | Not specified | Not specified | Not specified |
| BioAssay | Not specified | Not specified | Not specified |
| Eagle Biosciences | Not specified | Not specified | Not specified |
| Oxford Biomedical Research | Not specified | Not specified | Not specified |
The lack of quantitative cross-reactivity data is a major limitation for the objective comparison of these kits.
The 9-HODE Signaling Pathway
9-HODE exerts its biological effects through various signaling pathways. It is a known ligand for peroxisome proliferator-activated receptors (PPARs) and the G protein-coupled receptor GPR132 (also known as G2A).[1][12][13] Activation of these receptors can modulate gene expression related to lipid metabolism and inflammation, playing a significant role in the context of atherosclerosis.
Caption: 9-HODE signaling through GPR132 and PPARs.
Experimental Protocols for In-House Kit Comparison
Given the limited availability of comparative data, researchers are strongly encouraged to perform their own validation experiments when selecting a 9-HODE ELISA kit. Below is a detailed protocol for a head-to-head comparison of reproducibility and specificity.
Experimental Workflow
Caption: A logical workflow for comparing commercial 9-HODE ELISA kits.
Protocol for Competitive ELISA
This protocol provides a general outline for a competitive ELISA, which is the format for most commercial 9-HODE kits.[2][3][4][5][6]
-
Plate Coating : Microtiter plates are pre-coated with an anti-9-HODE antibody.
-
Sample/Standard Incubation : Samples or 9-HODE standards are added to the wells, along with a fixed amount of HRP-conjugated 9-HODE. They compete for binding to the coated antibody.
-
Washing : The plate is washed to remove unbound reagents.
-
Substrate Addition : A chromogenic substrate (e.g., TMB) is added to the wells.
-
Color Development : The HRP enzyme catalyzes a color change, which is inversely proportional to the amount of 9-HODE in the sample.
-
Stopping the Reaction : A stop solution is added to halt the color development.
-
Data Acquisition : The absorbance is read using a microplate reader at the appropriate wavelength (typically 450 nm).
-
Data Analysis : A standard curve is generated by plotting the absorbance versus the concentration of the 9-HODE standards. The concentration of 9-HODE in the samples is then determined from this curve.
Key Experiments for Validation
-
Intra-Assay Precision : Run at least 10 replicates of a low, medium, and high concentration control sample on a single plate. Calculate the mean, standard deviation, and %CV for each concentration.
-
Inter-Assay Precision : Run a low, medium, and high concentration control sample in duplicate on at least three different plates on three different days. Calculate the mean, standard deviation, and %CV for each control across the three runs.
-
Specificity (Cross-Reactivity) : Prepare standard curves for 9-HODE and potential cross-reactants (e.g., 13-HODE, 9-oxoODE, 13-oxoODE). Determine the concentration of each compound that gives 50% of the maximum signal (IC50). Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of 9-HODE / IC50 of Cross-Reactant) x 100
Conclusion and Recommendations
The accurate measurement of 9-HODE is essential for advancing our understanding of its role in health and disease. While commercial ELISA kits provide a convenient tool for this purpose, the lack of transparent and comprehensive performance data from manufacturers makes it difficult for researchers to select the most appropriate kit for their needs. We urge manufacturers to provide detailed, quantitative data on the reproducibility and specificity of their 9-HODE ELISA kits. In the absence of such data, we strongly recommend that researchers perform their own in-house validation and comparison of commercially available kits to ensure the accuracy and reliability of their findings. This due diligence is a critical step in producing robust and reproducible scientific research.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Assay Procedure for Competitive-ELISA [elabscience.com]
- 6. bosterbio.com [bosterbio.com]
- 7. mybiosource.com [mybiosource.com]
- 8. biocompare.com [biocompare.com]
- 9. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]
- 10. usbio.net [usbio.net]
- 11. eaglebio.com [eaglebio.com]
- 12. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Specificity for 9-HODE Enantiomers: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating the distinct biological roles of 9-hydroxyoctadecadienoic acid (HODE) enantiomers, the selection of highly specific antibodies is paramount. This guide provides a comparative analysis of commercially available antibodies for 9(S)-HODE and 9(R)-HODE, offering supporting experimental data and detailed protocols for assessing their specificity.
Currently, the landscape of commercially available antibodies for 9-HODE presents a significant challenge for researchers aiming to distinguish between the 9(S) and 9(R) stereoisomers. While several polyclonal antibodies are marketed for the detection of 9-HODE, they exhibit equal reactivity with both enantiomers. This guide will delve into the specifics of these antibodies and outline the methodologies required to develop and characterize truly enantiomer-specific antibodies, a critical need for advancing research in this field.
Commercially Available 9-HODE Antibodies: A Lack of Enantioselectivity
A review of commercially available antibodies reveals a consistent lack of specificity between the 9(S)-HODE and 9(R)-HODE enantiomers. The following table summarizes the cross-reactivity profiles of representative polyclonal antibodies.
| Product | Host Species | Clonality | 9(S)-HODE Reactivity | 9(R)-HODE Reactivity | 13(S)-HODE Reactivity | 13(R)-HODE Reactivity | Other Cross-Reactivity |
| Anti-HODE antibody (ab28204) | Goat | Polyclonal | 100.0% | 100.0% | 1.2% | 1.2% | 9-oxo-ODE (1.2%), 13-oxo-ODE (2.4%) |
| Anti-9(±)-HODE Polyclonal Antibody (9HO00-A100) | Goat | Polyclonal | 100.0% | 100.0% | 1.2% | 1.2% | 9-oxo-ODE (1.2%), 13-oxo-ODE (2.4%) |
As the data indicates, these antibodies are effective in detecting the 9-HODE molecule but are unsuitable for studies requiring the specific quantification or localization of either the 9(S) or 9(R) form.
The Path to Enantiomer-Specific Antibodies: A Case Study with 13(R)-HODE
The successful development of a monoclonal antibody (mAb 13H1) that exclusively recognizes 13(R)-HODE demonstrates the feasibility of producing enantiomer-specific reagents for hydroxy fatty acids.[1] This achievement provides a valuable blueprint for the generation of antibodies with specificity for 9(S)-HODE or 9(R)-HODE. The key to this success lies in the meticulous screening of hybridomas and the rigorous characterization of the resulting antibodies using competitive immunoassays.
Experimental Protocol: Assessing Antibody Specificity via Competitive ELISA
The competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining the specificity and cross-reactivity of antibodies against small molecule haptens like HODEs.
Objective: To determine the relative binding affinity of an antibody to 9(S)-HODE, 9(R)-HODE, and other potentially cross-reactive lipid species.
Materials:
-
Microtiter plates
-
Capture antibody (the antibody being tested)
-
9(S)-HODE, 9(R)-HODE, 13(S)-HODE, 13(R)-HODE, and other relevant lipid standards
-
Biotinylated or enzyme-conjugated secondary antibody
-
Streptavidin-HRP (if using a biotinylated secondary antibody)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a microtiter plate with a suboptimal, predetermined concentration of the capture antibody in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the "competitor" lipids (9(S)-HODE, 9(R)-HODE, and other lipids to be tested) in assay buffer. In separate tubes, pre-incubate a fixed, limiting concentration of the enzyme-conjugated 9-HODE with each dilution of the competitor lipids.
-
Incubation: Add the pre-incubated mixtures to the wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Detection: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
The concentration of the competitor lipid that causes 50% inhibition of the signal (IC50) is determined. The cross-reactivity is then calculated using the following formula:
Cross-reactivity (%) = (IC50 of 9-HODE standard / IC50 of competitor lipid) x 100
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological relevance of 9-HODE enantiomers, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to Assess Antibody Specificity.
References
head-to-head comparison of different analytical platforms for 9-HODE analysis
A Head-to-Head Comparison of Analytical Platforms for 9-HODE Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Analytical Platform for 9-Hydroxyoctadecadienoic Acid (9-HODE) Quantification.
9-Hydroxyoctadecadienoic acid (9-HODE) is a key bioactive lipid mediator derived from the oxidation of linoleic acid. As a significant signaling molecule and biomarker for oxidative stress, its accurate quantification is crucial in various research fields, including inflammation, cardiovascular disease, and cancer. This guide provides a head-to-head comparison of the most common analytical platforms for 9-HODE analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance metrics, detailed experimental protocols, and a discussion of their respective advantages and limitations to aid researchers in selecting the optimal method for their specific needs.
Quantitative Performance Comparison
The selection of an analytical platform for 9-HODE analysis is often dictated by the required sensitivity, specificity, and the nature of the biological matrix. The following table summarizes the key quantitative performance parameters for LC-MS/MS, GC-MS, and ELISA based on available data. It is important to note that these values are derived from various studies and product data sheets, and direct comparison should be made with caution due to differing experimental conditions and sample matrices.
| Feature | LC-MS/MS | GC-MS | ELISA |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Immunoassay based on antigen-antibody recognition. |
| Specificity | High (can distinguish isomers with appropriate chromatography). | High (can distinguish isomers with appropriate chromatography and derivatization). | Moderate to High (potential for cross-reactivity with structurally similar molecules). |
| Sensitivity (LOD/LOQ) | High (LOD: ~0.4 ppb; LOQ: 1 ppb in Baijiu[1]; LOQ: 9.7 nmol/L in rat plasma[2]). | High. | Moderate (Sensitivity: ~0.1 ng/mL for some kits[3]). |
| Linearity | Excellent (R² > 0.9990 over 1.0–100.0 ppb range[1]). | Good. | Good over a defined range. |
| Precision (%RSD) | High (< 6.96% RSD[1]; <18.5% CV[2]). | Good. | Good (Intra-assay CV: <8%; Inter-assay CV: <10% for some kits). |
| Sample Throughput | Moderate. | Low to Moderate. | High. |
| Cost per Sample | High. | Moderate to High. | Low. |
| Instrumentation | Requires specialized and expensive equipment. | Requires specialized equipment. | Requires standard laboratory equipment. |
| Advantages | High specificity and sensitivity, multiplexing capabilities. | High resolution and sensitivity. | High throughput, cost-effective, easy to use. |
| Disadvantages | High initial investment, complex method development. | Requires derivatization, potential for thermal degradation. | Potential for cross-reactivity, limited dynamic range. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for 9-HODE analysis using LC-MS/MS, GC-MS, and ELISA.
LC-MS/MS Protocol for 9-HODE Analysis
This protocol is a generalized representation based on common practices for the quantification of oxylipins in biological fluids.[1][2]
a. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., d4-9-HODE).
-
Perform alkaline hydrolysis to release esterified 9-HODE by adding 1M NaOH and incubating at 60°C for 30 minutes.
-
Acidify the sample to pH 3-4 with 1M HCl.
-
Extract the lipids using a suitable organic solvent (e.g., ethyl acetate or hexane).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
b. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
9-HODE: 295.2 -> 171.2[2]
-
d4-9-HODE (Internal Standard): 299.2 -> 175.2
-
GC-MS Protocol for 9-HODE Analysis
This protocol outlines a typical workflow for the analysis of fatty acids, including 9-HODE, by GC-MS, which requires derivatization to increase volatility.
a. Sample Preparation and Derivatization
-
Extract lipids from the sample as described in the LC-MS/MS protocol.
-
Perform methylation to convert fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.
-
Perform silylation to derivatize the hydroxyl group of 9-HODE using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS injection (e.g., hexane).
b. Gas Chromatography
-
Column: DB-5ms or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 150°C, ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
c. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized 9-HODE.
ELISA Protocol for 9-HODE Analysis
This protocol is a general guide based on commercially available competitive ELISA kits.[3]
a. Sample Preparation
-
Dilute plasma or other biological fluid samples with the assay buffer provided in the kit.
-
For some matrices, a lipid extraction step similar to the one in the LC-MS/MS protocol may be required.
b. Assay Procedure
-
Add standards and samples to the wells of the microplate pre-coated with a 9-HODE antibody.
-
Add 9-HODE conjugated to horseradish peroxidase (HRP) to each well.
-
Incubate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to initiate a colorimetric reaction.
-
Stop the reaction with a stop solution.
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the 9-HODE concentration in the samples by comparing their absorbance to the standard curve.
Visualizing the Molecular Context and Workflow
To better understand the biological significance and the analytical process, the following diagrams illustrate the 9-HODE signaling pathway and a general experimental workflow for its analysis.
Caption: 9-HODE Signaling Pathway.
Caption: General Experimental Workflow for 9-HODE Analysis.
Conclusion
The choice of an analytical platform for 9-HODE quantification depends on a balance of factors including the specific research question, required sensitivity and specificity, sample throughput, and available resources.
-
LC-MS/MS stands out as the gold standard for its high specificity and sensitivity, making it ideal for studies requiring accurate quantification and isomer separation.[4][5]
-
GC-MS offers a high-resolution alternative, particularly for volatile compounds, but the necessity for derivatization adds complexity to the workflow.[6]
-
ELISA provides a high-throughput and cost-effective solution for screening large numbers of samples, though it may be susceptible to cross-reactivity and has a more limited dynamic range compared to mass spectrometry-based methods.[7][8]
Researchers should carefully consider these factors and the detailed protocols provided in this guide to select the most appropriate method for their 9-HODE analysis, ensuring reliable and reproducible data for advancing their scientific investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Validation of 9-HODE Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 9-hydroxyoctadecadienoic acid (9-HODE), a key bioactive lipid metabolite, is crucial for understanding its role in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] This guide provides a comparative overview of the common analytical methods for 9-HODE quantification, summarizing their performance characteristics based on published single-laboratory validation data to approximate an inter-laboratory comparison.
Comparison of Analytical Methods for 9-HODE Quantification
| Method | Principle | Common Application | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | Targeted quantification in complex biological matrices like plasma, serum, and tissues.[3] | High sensitivity, high specificity, ability to distinguish isomers (e.g., 9-HODE and 13-HODE), and multiplexing capabilities.[3][4] | Requires expensive instrumentation and skilled personnel. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | Quantification of fatty acid metabolites. | High chromatographic resolution. | Requires chemical derivatization for non-volatile analytes like 9-HODE, which can introduce variability.[4] |
| Immunoassay (ELISA) | Antibody-based detection. | High-throughput screening. | Inexpensive, easy to use, and suitable for a large number of samples.[5] | Potential for cross-reactivity with structurally similar molecules, leading to lower specificity compared to mass spectrometry-based methods.[4] |
Quantitative Performance Data
The following tables summarize the validation parameters for 9-HODE quantification using various LC-MS/MS methods as reported in different studies. This data allows for a cross-laboratory assessment of the method's performance.
Table 1: Linearity and Range
| Laboratory/Study | Method | Matrix | Linear Range | Correlation Coefficient (R²) |
| Study 1[6][7] | LC-MS/MS | Baijiu | 1.0 - 100.0 ppb | > 0.9990 |
| Study 2[4] | Q-TOFMS | Rat Plasma | Not explicitly stated, but calibration curves were linear. | > 0.991 |
| Study 3[8] | UHPLC-DMS-MS/MS | Pea-Protein Isolate | 0.000025 - 0.1 mM | Not specified |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
| Laboratory/Study | Method | Matrix | LOD | LOQ |
| Study 1[6][7] | LC-MS/MS | Baijiu | 0.4 ppb | 1 ppb |
| Study 2[3] | LC-MS/MS | Plasma | <2.6 pg (on column) | <0.09 ng/mL |
| Study 3[4] | Q-TOFMS | Rat Plasma | - | 9.7 nmol/L |
| Study 4[9] | LC-MS/MS | Cured Meat | - | 40 ng/mL |
Table 3: Precision (Intra- and Inter-day Variability)
| Laboratory/Study | Method | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Study 1[3] | LC-MS/MS | Plasma | Typically 3-5% | Typically 3-5% |
| Study 2[4] | Q-TOFMS | Rat Plasma | < 18.5% | Not specified |
| Study 3[8] | UHPLC-DMS-MS/MS | Pea-Protein Isolate | 12% | 11% |
| Study 4[6][7] | LC-MS/MS | Baijiu | < 6.96% (RSD) | Not specified |
Table 4: Accuracy (Recovery)
| Laboratory/Study | Method | Matrix | Spiking Levels | Recovery (%) |
| Study 1[6][7] | LC-MS/MS | Baijiu | 10, 20, 50 ppb | 87.25 - 119.44 |
| Study 2 | LC-ESI-MS/MS | Plasma | Not specified | 85 - 110 |
Experimental Protocols
A detailed experimental protocol for a representative LC-MS/MS method for 9-HODE quantification is provided below, based on methodologies described in the cited literature.[3][4]
Protocol: Quantification of 9-HODE in Plasma by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 10 µL of an internal standard mixture (e.g., deuterated 9-HODE).
-
Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).
-
Vortex briefly to mix.
-
Add 2.0 mL of Hexane.
-
Vortex mix for three minutes.
-
Centrifuge at 2000 x g for five minutes at room temperature.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20) with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes. A typical gradient might start at 30% B, increase to 100% B, hold for a few minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3. Data Analysis and Quantification
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
The concentration of 9-HODE in the samples is determined from the calibration curve.
Visualizations
Signaling Pathway of 9-HODE
9-HODE is a lipid mediator that exerts its biological effects through various signaling pathways. It is known to be a ligand for G protein-coupled receptors, such as GPR132, and can also activate peroxisome proliferator-activated receptors (PPARs).[1][10] These interactions can lead to pro-inflammatory responses and have been implicated in the pathology of atherosclerosis.[1][10]
Caption: 9-HODE signaling through the GPR132 receptor.
Experimental Workflow for 9-HODE Quantification
The general workflow for quantifying 9-HODE in a biological sample involves several key steps, from sample collection to data analysis.
Caption: General workflow for 9-HODE quantification.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance and immunoassay of 9- and 13-hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Effects of 9-HODE Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional effects of 9-hydroxyoctadecadienoic acid (9-HODE) stereoisomers, focusing on their differential activities in key biological assays. The information presented is supported by experimental data to aid in the evaluation of these molecules for research and therapeutic development.
Introduction to 9-HODE Stereoisomers
9-HODE is a collective term for a group of oxidized metabolites derived from linoleic acid. These molecules, particularly the (S) and (R) stereoisomers, 9(S)-HODE and 9(R)-HODE, have been shown to exhibit distinct biological activities, playing roles in a variety of physiological and pathological processes including inflammation, cancer, and metabolic regulation. Their differential effects are primarily mediated through their interactions with specific cellular receptors, namely the G protein-coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptor-gamma (PPARγ). Understanding the nuanced functional differences between these stereoisomers is critical for advancing research and developing targeted therapeutic strategies.
Quantitative Comparison of 9-HODE Stereoisomer Activity
The following tables summarize the available quantitative data from functional assays comparing the effects of 9-HODE stereoisomers.
GPR132 Activation
| Stereoisomer | Assay Type | Cell Line | Parameter | Value |
| 9(S)-HODE | Calcium Mobilization | CHO cells stably expressing G2A | EC50 | ~0.5 µM[1] |
| 9(R)-HODE | β-arrestin Recruitment | CHO-K1 cells | Activity | No observable activity[2] |
Note: 9(S)-HODE is the primary active stereoisomer for GPR132 activation.
PPARγ Activation
| Stereoisomer | Assay Type | Cell Line | Concentration (µM) | Fold Change in Luciferase Activity (vs. control) |
| 9(S)-(Z,E)-HODE | Luciferase Reporter Assay | CV-1 | 5 | ~1.5 |
| 10 | ~2.0 | |||
| 30 | ~2.5 | |||
| 9(R)-(Z,E)-HODE | Luciferase Reporter Assay | CV-1 | 5 | ~1.8 |
| 10 | ~2.2 | |||
| 30 | ~2.8 |
Note: Both 9(S)- and 9(R)-(Z,E)-HODE stereoisomers demonstrate lower PPARγ agonist activity compared to other HODE isomers.[3] The provided data is an approximation based on graphical representation in the source.
Cell Apoptosis
Macrophage Inflammation
9(S)-HODE has been shown to induce the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in human keratinocytes.[7] However, a direct quantitative comparison of the effects of 9(S)-HODE and 9(R)-HODE on macrophage cytokine production is not available in the reviewed literature.
Experimental Protocols
GPR132 Activation Assay (Calcium Mobilization)
This protocol describes a general method for assessing GPR132 activation by measuring intracellular calcium mobilization.
1. Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Stably transfect the cells with a mammalian expression vector encoding human GPR132 (also known as G2A).
-
Select and maintain a clonal cell line with robust GPR132 expression.
2. Cell Plating:
-
Seed the GPR132-expressing CHO cells into 96-well black-walled, clear-bottom microplates at a predetermined density.
-
Incubate the plates overnight to allow for cell attachment.
3. Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a probenecid solution to inhibit dye leakage.
-
Remove the culture medium from the cell plates and add the dye loading buffer.
-
Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
4. Compound Preparation and Addition:
-
Prepare serial dilutions of the 9-HODE stereoisomers in an appropriate assay buffer.
-
Utilize an automated liquid handling system or a multichannel pipette to add the compound dilutions to the cell plate.
5. Signal Detection:
-
Immediately after compound addition, measure the fluorescence intensity using a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Record the kinetic response of the fluorescence signal over time.
6. Data Analysis:
-
Determine the peak fluorescence response for each concentration of the 9-HODE stereoisomers.
-
Normalize the data to the response of a vehicle control.
-
Plot the concentration-response curves and calculate the EC50 values using a suitable nonlinear regression model.
PPARγ Activation Assay (Luciferase Reporter Gene Assay)
This protocol outlines a general procedure for measuring the activation of PPARγ by 9-HODE stereoisomers.
1. Cell Culture and Transfection:
-
Culture a suitable cell line, such as CV-1 or HepG2, in the appropriate growth medium.
-
Co-transfect the cells with three plasmids:
-
A mammalian expression vector for human PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE) promoter.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
2. Cell Plating and Compound Treatment:
-
Seed the transfected cells into 96-well white-walled microplates.
-
After allowing the cells to attach, replace the medium with a fresh medium containing serial dilutions of the 9-HODE stereoisomers.
-
Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.
-
Incubate the plates for 24-48 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities in the cell lysates.
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
-
Plot the concentration-response curves and determine the EC50 values.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the functional analysis of 9-HODE stereoisomers.
Caption: 9(S)-HODE activates the GPR132 signaling pathway.
Caption: Experimental workflow for the PPARγ luciferase reporter assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of 9-HODE as a Therapeutic Target: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-hydroxyoctadecadienoic acid (9-HODE) as a therapeutic target in various preclinical models. It summarizes key experimental data, details relevant methodologies, and visually represents the complex signaling pathways involved. 9-HODE, a bioactive lipid mediator derived from the oxidation of linoleic acid, has emerged as a significant player in a range of pathologies, including metabolic disorders, atherosclerosis, and inflammation, making it a compelling target for novel therapeutic interventions.[1][2][3]
9-HODE Signaling Pathways: A Dual Role in Cellular Function
9-HODE exerts its biological effects through multiple signaling pathways, often exhibiting context-dependent pro-inflammatory or metabolic regulatory roles. Its primary mechanisms of action involve the activation of nuclear receptors and cell surface G protein-coupled receptors.
-
Peroxisome Proliferator-Activated Receptors (PPARs): 9-HODE is a known ligand for PPARα and PPARγ.[1] Its activation of PPARγ, in particular, influences lipid metabolism by upregulating genes involved in fatty acid uptake and synthesis, such as CD36, FASN (Fatty Acid Synthase), and PPARγ itself.[1][4] This pathway is strongly implicated in the progression of hepatic steatosis.[1]
-
G Protein-Coupled Receptor 132 (GPR132): 9-HODE is a potent agonist for GPR132 (also known as G2A).[2][5] This interaction is primarily associated with pro-inflammatory signaling, contributing to the pathogenesis of conditions like atherosclerosis.[2] In contrast, the related molecule 13-HODE is a weak ligand for this receptor, highlighting a key functional divergence between these two linoleic acid metabolites.[2]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): Emerging evidence indicates that 9-HODE can modulate the activity of the TRPV1 channel, a key receptor involved in pain and inflammation.[1][6] This suggests a role for 9-HODE in nociceptive signaling.
-
JNK/FOXO Pathway: In invertebrate models, 9-HODE has been shown to activate the JNK signaling pathway, which in turn promotes the nuclear translocation of the FOXO transcription factor. This mechanism provides a potential link between dietary fatty acids, meta-inflammation, and the development of insulin resistance.
References
- 1. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9-HODE Metabolomics in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-hydroxyoctadecadienoic acid (9-HODE) levels in various healthy and diseased states, offering insights into its role as a biomarker and its implications for disease pathology. This document summarizes quantitative data, details experimental protocols for 9-HODE analysis, and visualizes its key signaling pathways.
Comparative Analysis of 9-HODE Levels
9-Hydroxyoctadecadienoic acid (9-HODE) is an oxidized lipid metabolite of linoleic acid that serves as a significant biomarker for oxidative stress.[1] Its levels are often elevated in a variety of pathological conditions, reflecting increased free radical-mediated lipid peroxidation.[1] The following tables summarize quantitative findings from various studies comparing 9-HODE concentrations in healthy individuals versus those with specific diseases.
Table 1: 9-HODE in Cardiovascular Disease
| Condition | Sample Type | 9-HODE Concentration (Diseased) | 9-HODE Concentration (Healthy Control) | Fold Change | p-value | Reference |
| Atherosclerosis | LDL | 20-fold higher | Not specified | ~20 | <0.05 | [2] |
| Coronary Heart Disease | Serum | Associated with 34% higher risk of mortality | Not specified | - | 0.0351 | [3] |
Table 2: 9-HODE in Neurodegenerative Diseases
| Condition | Sample Type | 9-HODE Concentration (Diseased) | 9-HODE Concentration (Healthy Control) | Fold Change | p-value | Reference |
| Alzheimer's Disease | Plasma & Red Blood Cells | Higher | Not specified | Not specified | Not specified | [1] |
Table 3: 9-HODE in Metabolic Disorders
| Condition | Sample Type | 9-HODE Concentration (Diseased) | 9-HODE Concentration (Healthy Control) | Fold Change | p-value | Reference |
| Type 2 Diabetes | Plasma | Elevated | Not specified | Not specified | <0.05 | [4] |
Table 4: 9-HODE in Other Diseases
| Condition | Sample Type | 9-HODE Concentration (Diseased) | 9-HODE Concentration (Healthy Control) | Fold Change | p-value | Reference |
| Rheumatoid Arthritis | LDL | Increased | Not specified | Not specified | Not specified | [1] |
| Early-stage Cataracts | Plasma | Elevated | Not specified | Not specified | Not specified | [1] |
| Pancreatitis | Serum/Pancreatic Secretions | Elevated | Not specified | Not specified | Not specified | [1] |
| Hepatitis B & C | Plasma & Liver | Higher | Not specified | Not specified | Not specified | [1] |
Experimental Protocols for 9-HODE Quantification
Accurate quantification of 9-HODE is crucial for its validation as a biomarker. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
9-HODE Quantification by ELISA
This competitive immunoassay offers a high-throughput method for quantifying total 9-HODE.[1]
Principle: 9-HODE in the sample competes with a known amount of horseradish peroxidase (HRP)-conjugated 9-HODE for binding to a limited number of anti-9-HODE antibodies coated on a microplate. The resulting color intensity is inversely proportional to the amount of 9-HODE in the sample.[1]
Detailed Protocol:
-
Sample Preparation: Plasma or serum samples require extraction. A common method involves a Folch extraction using a 2:1 chloroform:methanol solution, followed by solid-phase extraction for purification.
-
Standard Curve Preparation: Prepare a serial dilution of the 9-HODE standard (e.g., from 1000 ng/mL down to 0.5 ng/mL) in the provided assay buffer.
-
Assay Procedure:
-
Add 50 µL of standards and samples to the appropriate wells of the anti-9-HODE antibody-coated plate.
-
Add 50 µL of the 9-HODE-HRP conjugate to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate three to five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the 9-HODE concentration in the samples by interpolating from the standard curve.
9-HODE Quantification by LC-MS/MS
LC-MS/MS provides high sensitivity and specificity for the quantification of 9-HODE and its isomers.[5]
Principle: This method involves the chromatographic separation of 9-HODE from other sample components followed by its detection and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[5]
Detailed Protocol:
-
Sample Preparation & Extraction:
-
To 200 µL of plasma or serum, add an internal standard (e.g., 15(S)-HETE-d8).[5]
-
Perform a liquid-liquid extraction using a solvent system such as a 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) mixture, followed by the addition of hexane.[5]
-
Vortex and centrifuge to separate the layers.
-
Collect the upper organic layer and evaporate to dryness under a stream of nitrogen.[5]
-
Reconstitute the dried extract in an appropriate solvent (e.g., 85% methanol).[6]
-
-
LC Separation:
-
MS/MS Detection:
-
Perform mass spectrometry in negative ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific transition for 9-HODE is m/z 295.2 → 171.1.[5]
-
-
Data Analysis: Quantify 9-HODE by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
Signaling Pathways of 9-HODE
9-HODE exerts its biological effects through various signaling pathways, primarily involving the peroxisome proliferator-activated receptor-gamma (PPARγ) and the G protein-coupled receptor 132 (GPR132).
9-HODE and PPARγ Signaling
9-HODE is a known agonist of PPARγ, a nuclear receptor that plays a key role in lipid metabolism and inflammation.[7][8] The activation of PPARγ by 9-HODE can lead to the transcription of target genes involved in fatty acid uptake and storage.[7]
Caption: 9-HODE activation of the PPARγ signaling pathway.
9-HODE and GPR132 Signaling
9-HODE is a potent ligand for GPR132, a G protein-coupled receptor highly expressed in macrophages.[4][9] Activation of GPR132 by 9-HODE can initiate pro-inflammatory responses.[9]
Caption: 9-HODE-mediated GPR132 signaling cascade.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative metabolomic analysis of 9-HODE.
Caption: General workflow for 9-HODE comparative analysis.
References
- 1. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Associations of Serum Nonesterified Fatty Acids With Coronary Heart Disease Mortality and Nonfatal Myocardial Infarction: The CHS (Cardiovascular Health Study) Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Establishing Reference Ranges for 9-HODE in Human Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 9-Hydroxyoctadecadienoic acid (9-HODE) levels in human populations, focusing on the challenges and current understanding of its reference ranges. 9-HODE is a bioactive lipid mediator derived from the oxidation of linoleic acid. It is implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and cellular signaling.[1] Accurate quantification of 9-HODE and the establishment of reliable reference ranges in healthy individuals are crucial for its validation as a biomarker and for understanding its role in disease.
Comparison of 9-HODE Levels in Healthy Human Populations
Establishing definitive reference ranges for 9-HODE in the general healthy population has proven challenging, with values varying between studies. This variability may be attributed to differences in analytical methodologies, study population demographics, and dietary habits, as linoleic acid is an essential fatty acid obtained from the diet.[1]
Below is a summary of baseline 9-HODE concentrations reported in the plasma and serum of healthy control groups from various studies. It is important to note that these values are derived from relatively small cohorts and should be considered indicative rather than definitive reference ranges.
| Study Population | Sample Type | Analytical Method | Mean/Median Concentration (nmol/L) | Number of Subjects (n) |
| Healthy Volunteers | Plasma | LC-MS/MS | Baseline levels quantified, specific mean/median not provided in abstract but individual data available[2] | 14 |
| Healthy Controls | Serum | Not Specified | Data available for individual participants[3] | 27 |
Note: The concentrations are presented in nmol/L. Conversion from ng/mL can be performed using the molecular weight of 9-HODE (~296.44 g/mol ).
Experimental Protocols for 9-HODE Quantification
The accurate measurement of 9-HODE is critical for establishing reliable reference ranges. The two most common analytical methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples. Commercially available kits provide a standardized procedure for 9-HODE quantification.
Principle: This is a competitive immunoassay where 9-HODE in the sample competes with a known amount of enzyme-labeled 9-HODE for binding to a limited number of anti-9-HODE antibody-coated wells. The amount of labeled 9-HODE bound is inversely proportional to the concentration of 9-HODE in the sample.
Generalized Protocol:
-
Sample Preparation: Plasma or serum samples are typically extracted to remove interfering substances. This often involves protein precipitation followed by solid-phase extraction.
-
Standard Curve Preparation: A series of standards with known 9-HODE concentrations are prepared to generate a standard curve.
-
Assay Procedure:
-
Standards and prepared samples are added to the antibody-coated microplate wells.
-
Enzyme-conjugated 9-HODE is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a measurable colorimetric signal.
-
A stop solution is added to terminate the reaction.
-
-
Data Analysis: The optical density of each well is measured using a microplate reader. The concentration of 9-HODE in the samples is determined by interpolating their absorbance values against the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules like 9-HODE due to its high sensitivity and specificity.
Principle: This method involves the separation of 9-HODE from other sample components using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for 9-HODE and an internal standard, allowing for highly selective and accurate measurement.
Generalized Protocol:
-
Sample Preparation:
-
An internal standard (e.g., a deuterated version of 9-HODE) is added to the plasma or serum sample to correct for analytical variability.
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
The supernatant is collected after centrifugation.
-
The sample may undergo further solid-phase extraction for cleanup and concentration.
-
-
LC Separation:
-
The prepared sample is injected into a liquid chromatograph.
-
9-HODE is separated from other molecules on a reversed-phase column using a specific mobile phase gradient.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
9-HODE molecules are ionized (typically using electrospray ionization in negative mode).
-
The precursor ion corresponding to 9-HODE is selected and fragmented.
-
Specific product ions are detected and their intensity is measured.
-
-
Data Analysis: The concentration of 9-HODE in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 9-HODE.
Signaling Pathways and Experimental Workflow Visualizations
To aid in the understanding of 9-HODE's biological context and its measurement process, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for 9-Hydroxyoctadecanoic Acid (9-HODE)
The following guide provides essential safety and logistical information for the proper disposal of 9-Hydroxyoctadecanoic Acid (9-HODE) and its associated waste materials in a laboratory setting. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to adhere to standard laboratory safety protocols. While this compound is not generally classified as a hazardous substance, proper handling is necessary to minimize exposure and risk.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.
-
Ventilation: Handle the substance in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[2][3]
-
Avoid Contact: Prevent direct contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[3][4]
-
Storage: Store 9-HODE in a tightly sealed container in a cool, dry, and well-ventilated place.[1][5] For unsaturated lipids like 9-HODE, storage at -20°C is often recommended to prevent degradation.[6]
Spill Management
In the event of a spill, immediate containment and cleanup are necessary to prevent environmental release.
-
Small Spills: For minor spills, wipe up the material with an absorbent cloth or similar material.[1] Clean the affected area with water.[1]
-
Large Spills: For larger quantities, first cover the spill with an inert absorbent material, such as sand, earth, or diatomite.[1] Mechanically collect the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Environmental Protection: Do not allow the product to enter drains, sewers, or waterways.[1][3][7] Prevent any further leakage or spillage if it is safe to do so.[2]
Waste Characterization and Disposal Pathway
The primary step in disposal is to correctly characterize the waste. While pure 9-HODE is typically not classified as hazardous waste, its disposal method is dictated by local, state, and federal regulations.[1][5]
Step 1: Determine the Nature of the Waste Evaluate if the 9-HODE waste is pure or mixed with other substances. If 9-HODE has been dissolved in a solvent or mixed with other reagents, the resulting mixture must be treated as hazardous waste if any component is hazardous. For instance, solutions in halogenated solvents would fall under specific EPA hazardous waste codes.
Step 2: Consult Institutional and Local Regulations Always consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations to ensure complete and accurate classification.[5][8] Chemical waste generators are responsible for correctly identifying their waste.[5]
Step 3: Segregate and Contain the Waste
-
Non-Hazardous Designation: If confirmed as non-hazardous by your EHS office, collect the waste in a clearly labeled, sealed, and compatible container. Do not dispose of it down the sanitary sewer.[1][3]
-
Hazardous Designation: If the waste is deemed hazardous (due to mixtures or local rules), it must be managed through your institution's hazardous waste program.[9] This involves:
Step 4: Arrange for Final Disposal Dispose of the waste through a licensed waste disposal contractor, which is typically arranged by your institution's EHS department.[7][11] Ensure that any contaminated packaging is handled in the same manner as the substance itself.[3][4]
Data Presentation: Hazard Profile
The following table summarizes the typical hazard classification for this compound based on available Safety Data Sheets (SDS). This information is critical for waste characterization.
| Hazard Characteristic | Classification | EPA Waste Code (if applicable) |
| Ignitability | Not Classified | Not Applicable (Does not meet D001 criteria)[12][13] |
| Corrosivity | Not Classified | Not Applicable (Does not meet D002 criteria)[12] |
| Reactivity | Not Classified | Not Applicable (Does not meet D003 criteria)[12] |
| Toxicity | Not Classified | Not Applicable |
| Environmental Hazard | Not Classified as hazardous to the aquatic environment.[3] | Not Applicable |
| Overall Classification | Not a hazardous substance or mixture. [1][2] | None |
Note: This table represents a general profile. Users must confirm the classification with their specific supplier's SDS and local regulatory agencies.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 9-HODE waste.
Caption: Disposal decision workflow for this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. chemos.de [chemos.de]
- 4. chemos.de [chemos.de]
- 5. fishersci.es [fishersci.es]
- 6. avantiresearch.com [avantiresearch.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. purdue.edu [purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. chempoint.com [chempoint.com]
- 12. epa.gov [epa.gov]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling 9-Hydroxyoctadecanoic Acid
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 9-Hydroxyoctadecanoic Acid (9-HODE). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Risk Assessment
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle it with the standard precautions applied to all laboratory chemicals.[1][2] Inhalation of fumes from the heated product may cause irritation, and ingestion of large amounts could lead to nausea and vomiting.[1]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₈H₃₆O₃ |
| Molecular Weight | 300.48 g/mol |
| Appearance | Solid, Beige |
| Melting Point | 74 - 81 °C / 165.2 - 177.8 °F[3] |
| Solubility | Soluble in ethanol, DMSO, and DMF[4][5] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended)[6][7] | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[6][8] | To protect eyes from splashes. |
| Body Protection | Laboratory coat or chemical-resistant apron. Long-sleeved shirts and long pants should be worn.[6] | To protect skin from accidental contact. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If heating the substance, which may produce fumes, use a NIOSH-certified respirator.[8][9] | To prevent inhalation of irritating fumes. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or generating aerosols.[10]
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
For long-term storage of solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[11]
-
Avoid contact with oxidizing agents.[1]
Emergency Procedures
Immediate and appropriate responses to spills and exposures are critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | If fumes from the heated product are inhaled, move the individual to fresh air and let them rest in a warm place. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. If symptoms occur, seek medical attention.[1] |
| Eye Contact | Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][10] |
| Ingestion | Rinse the mouth, nose, and throat with water. Ingestion of large amounts may cause nausea and vomiting. Seek medical attention if symptoms persist.[1] |
Spill Response:
-
Small Spills: Wipe up with a cloth or other absorbent material. Clean the spill area with water.[1]
-
Large Spills: Cover with a non-combustible absorbent material, such as sand or earth, and then collect for disposal.[1][8]
-
Ensure adequate ventilation during cleanup.[3]
-
Do not allow the substance to enter drains or waterways.[2][10]
Disposal Plan
While this compound is not classified as hazardous waste, proper disposal procedures must be followed.[1]
Waste Treatment:
-
Dispose of waste material in accordance with local, regional, and national regulations.[9]
-
Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
The product is not typically recycled and is often sent to a landfill.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. helifattyacid.com [helifattyacid.com]
- 7. leelinework.com [leelinework.com]
- 8. download.basf.com [download.basf.com]
- 9. fishersci.es [fishersci.es]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
